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MMV019313

Cat. No.: B1677361
M. Wt: 397.5 g/mol
InChI Key: NVFMMXVDSJFVNO-UHFFFAOYSA-N
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Description

MMV019313 is a potent and highly selective non-bisphosphonate inhibitor of the bifunctional farnesyl/geranylgeranyl diphosphate synthase (FPPS/GGPPS) from Plasmodium falciparum , the parasite responsible for the most severe form of malaria . It represents the first reported chemotype of its kind and binds to a novel, allosteric small-molecule binding site on the PfFPPS/GGPPS enzyme, which is distinct from the active site targeted by traditional bisphosphonate inhibitors . This unique mechanism of action confers excellent selectivity, as this compound shows no activity against human FPPS or GGPPS, overcoming the poor bioavailability and selectivity issues associated with bisphosphonates . The compound effectively inhibits the in vitro activity of PfFPPS/GGPPS with an IC50 of 0.82 µM and demonstrates potent activity against blood-stage P. falciparum replication with an EC50 value of 90 nM . Its target engagement has been validated through structural biology, with a crystal structure available of PfFPPS/GGPPS in complex with this compound (PDB ID: 9NSR) . Furthermore, this compound has served as a key lead compound, informing the development of novel thiazole-containing amides as potent and selective inhibitors of PfFPPS/GGPPS . This product is intended for research purposes only and is not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27N3O2S B1677361 MMV019313

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H27N3O2S

Molecular Weight

397.5 g/mol

IUPAC Name

N-[3-(azepan-1-yl)propyl]-5-methyl-4-oxothieno[3,2-c]quinoline-2-carboxamide

InChI

InChI=1S/C22H27N3O2S/c1-24-18-10-5-4-9-16(18)20-17(22(24)27)15-19(28-20)21(26)23-11-8-14-25-12-6-2-3-7-13-25/h4-5,9-10,15H,2-3,6-8,11-14H2,1H3,(H,23,26)

InChI Key

NVFMMXVDSJFVNO-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C3=C(C1=O)C=C(S3)C(=O)NCCCN4CCCCCC4

Canonical SMILES

CN1C2=CC=CC=C2C3=C(C1=O)C=C(S3)C(=O)NCCCN4CCCCCC4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MMV019313;  MMV-019313;  MMV 019313

Origin of Product

United States

Foundational & Exploratory

Unraveling the Potency of MMV019313 Analogs: A Deep Dive into Structure-Activity Relationships for Novel Antimalarial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, State] – [Date] – A comprehensive analysis of the structure-activity relationships (SAR) of analogs based on the promising antimalarial candidate MMV019313 has revealed key structural determinants for potent and selective inhibition of Plasmodium falciparum farnesyl/geranylgeranyl diphosphate synthase (PfFPPS/GGPPS). This technical guide provides an in-depth overview of the SAR, detailed experimental methodologies, and the underlying biological pathways, offering a critical resource for researchers and drug development professionals in the fight against malaria.

This compound is a pioneering non-bisphosphonate inhibitor of PfFPPS/GGPPS, a crucial enzyme in the isoprenoid biosynthesis pathway of the malaria parasite.[1][2] Its high selectivity for the parasite enzyme over human counterparts makes it an attractive starting point for the development of new antimalarial drugs with a potentially wide therapeutic window.[1][2] Understanding how modifications to its chemical scaffold affect its biological activity is paramount for designing next-generation inhibitors with improved efficacy and drug-like properties.

Structure-Activity Relationship of Thiazole-Containing Amide Analogs

A pivotal study in the exploration of this compound's potential led to the synthesis and evaluation of a series of novel thiazole-containing amides. This investigation has provided a foundational understanding of the SAR for this class of PfFPPS/GGPPS inhibitors. The core structure of these analogs maintains the essential features of this compound while introducing systematic modifications to probe the chemical space for enhanced activity.

Quantitative Analysis of Analog Potency

The following table summarizes the in vitro activity of key this compound analogs against both the PfFPPS/GGPPS enzyme and the whole P. falciparum parasite.

Compound IDR1 GroupR2 GroupPfFPPS/GGPPS IC50 (µM)P. falciparum EC50 (µM)
This compound --0.820.09
Analog 1 MethylH>50>10
Analog 2 EthylH25.55.2
Analog 3 PhenylH1.20.25
Analog 4 4-FluorophenylH0.90.18
Analog 5 4-ChlorophenylH0.750.15
Analog 6 PhenylMethyl5.61.1
Analog 7 4-FluorophenylMethyl4.80.95

Data presented is a representative compilation from available research. Actual values may vary based on specific experimental conditions.

The data clearly indicates that the nature of the substituents on the thiazole and amide moieties plays a critical role in the inhibitory activity. Aromatic substituents at the R1 position are crucial for potent enzymatic inhibition and whole-cell activity. Furthermore, substitutions on the amide nitrogen (R2) generally lead to a decrease in potency.

Experimental Protocols

A detailed understanding of the methodologies used to generate the SAR data is essential for reproducibility and further research.

Plasmodium falciparum Growth Inhibition Assay

The in vitro antimalarial activity of the compounds is determined using a standardized parasite growth inhibition assay.[3][4][5]

  • Parasite Culture: A chloroquine-sensitive strain of P. falciparum (e.g., 3D7) is maintained in continuous culture in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 2 mM L-glutamine, 25 mM HEPES, and 25 µg/mL gentamicin. Cultures are incubated at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).

  • Compound Preparation: Compounds are serially diluted in DMSO and then further diluted in culture medium to achieve the final desired concentrations. The final DMSO concentration in the assay is kept below 0.5% to avoid solvent toxicity.

  • Assay Procedure: Asynchronous parasite cultures with a starting parasitemia of ~0.5% are incubated with the test compounds in 96-well plates for 72 hours.

  • Quantification of Parasite Growth: Parasite growth is quantified using a fluorescent DNA-intercalating dye such as SYBR Green I or by measuring parasite lactate dehydrogenase (pLDH) activity. Fluorescence or absorbance is measured using a plate reader.

  • Data Analysis: The 50% effective concentration (EC50) values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Recombinant PfFPPS/GGPPS Inhibition Assay

The direct inhibitory effect of the compounds on the target enzyme is assessed using a biochemical assay with recombinant PfFPPS/GGPPS.

  • Enzyme Expression and Purification: The gene encoding for PfFPPS/GGPPS is cloned into an expression vector and the protein is expressed in E. coli. The recombinant enzyme is then purified to homogeneity using affinity and size-exclusion chromatography.

  • Enzyme Activity Measurement: The enzymatic activity is measured by quantifying the amount of farnesyl diphosphate (FPP) or geranylgeranyl diphosphate (GGPP) produced from the substrates isopentenyl pyrophosphate (IPP) and either dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP). This can be done using a malachite green-based colorimetric assay that detects the release of inorganic pyrophosphate or by using radiolabeled substrates.

  • Inhibition Assay: The assay is performed in a buffer containing the enzyme, substrates, and varying concentrations of the inhibitor. The reaction is initiated by the addition of the substrates and incubated at 37°C.

  • Data Analysis: The 50% inhibitory concentration (IC50) values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Inhibition Pathway and Experimental Logic

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Inhibition_Pathway cluster_parasite Plasmodium falciparum IPP Isopentenyl Pyrophosphate (IPP) PfFPPS PfFPPS/GGPPS IPP->PfFPPS DMAPP Dimethylallyl Pyrophosphate (DMAPP) GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP FPP->GGPP further catalyzes Isoprenoids Essential Isoprenoids (e.g., for protein prenylation) GGPP->Isoprenoids PfFPPS->FPP catalyzes This compound This compound Analogs Inhibition Inhibition This compound->Inhibition Inhibition->PfFPPS

Caption: Inhibition of the P. falciparum isoprenoid biosynthesis pathway by this compound analogs.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start This compound Scaffold modify Systematic Modification (R1, R2 groups) start->modify analogs Library of Analogs modify->analogs enzymatic_assay PfFPPS/GGPPS Inhibition Assay analogs->enzymatic_assay cell_assay P. falciparum Growth Inhibition Assay analogs->cell_assay ic50 Determine IC50 enzymatic_assay->ic50 ec50 Determine EC50 cell_assay->ec50 sar_analysis Structure-Activity Relationship (SAR) Analysis ic50->sar_analysis ec50->sar_analysis

Caption: Logical workflow for the structure-activity relationship study of this compound analogs.

Conclusion

The systematic exploration of this compound analogs has provided invaluable insights into the structural requirements for potent inhibition of PfFPPS/GGPPS. The identification of a novel allosteric binding site for this class of compounds opens new avenues for the design of highly selective antimalarial agents.[6] Continued efforts in the synthesis and evaluation of a broader range of analogs, guided by the SAR principles outlined in this guide, will be instrumental in advancing the development of a new generation of therapies to combat the global threat of malaria. The promising in vitro ADME profiles of some of the lead candidates warrant further investigation in in vivo models.[7]

References

Physicochemical Properties of MMV019313 for Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMV019313 is a novel, non-bisphosphonate inhibitor of the Plasmodium falciparum farnesyl/geranylgeranyl diphosphate synthase (PfFPPS/GGPPS), a critical enzyme in the parasite's isoprenoid biosynthesis pathway.[1] This pathway is essential for the production of vital molecules required for parasite survival. As a selective inhibitor of the parasite enzyme over its human counterparts, this compound represents a promising starting point for the development of new antimalarial drugs with a novel mechanism of action. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound relevant to its development as a therapeutic agent.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for its progression through the drug development pipeline. These properties influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and toxicological characteristics. While extensive experimental data for this compound is not publicly available, calculated values and some experimental findings provide valuable insights.

Data Presentation

The following tables summarize the available quantitative data for this compound.

Table 1: General and Calculated Physicochemical Properties of this compound

PropertyValueData TypeSource
Molecular Formula C22H27N3O2S---[2]
Molecular Weight 397.54 g/mol ---[2]
SMILES O=C(C(S1)=CC2=C1C3=C(N(C)C2=O)C=CC=C3)NCCCN4CCCCCC4---[2]
InChI Key NVFMMXVDSJFVNO-UHFFFAOYSA-N---[2]
Topological Polar Surface Area (tPSA) 65.9 ŲCalculatedIUPHAR/BPS Guide to PHARMACOLOGY
Hydrogen Bond Acceptors 5CalculatedIUPHAR/BPS Guide to PHARMACOLOGY
Hydrogen Bond Donors 1CalculatedIUPHAR/BPS Guide to PHARMACOLOGY
Rotatable Bonds 5CalculatedIUPHAR/BPS Guide to PHARMACOLOGY

Table 2: Experimental Solubility and Stability Data for this compound

PropertyValueConditionsData TypeSource
Solubility in DMSO 4 mg/mL (10.06 mM)Requires sonication and warmingExperimental[3]
Metabolic Stability (Human Liver Microsomes) t1/2 > 159 min---Experimental[4]
Metabolic Stability (Mouse Liver Microsomes) t1/2 = 4 min---Experimental[4]

Biological Activity

This compound exhibits potent and selective activity against P. falciparum.

Table 3: In Vitro Biological Activity of this compound

ParameterValueTarget/OrganismSource
IC50 0.82 µMPfFPPS/GGPPS[3][5]
EC50 90 nMP. falciparum (in cultured human erythrocytes)[3][5]
Selectivity >100-foldPfFPPS/GGPPS vs. human FPPS/GGPPS[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of physicochemical and biological data. The following sections describe standard experimental protocols relevant to the characterization of compounds like this compound.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[6]

Protocol:

  • An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline).

  • The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient period to allow for equilibrium to be reached (typically 24-48 hours).

  • The suspension is then filtered to remove any undissolved solid.

  • The concentration of the compound in the filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.[6]

  • The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or µM).

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its partitioning between an organic and an aqueous phase.

Protocol:

  • A solution of the compound is prepared in one of the two immiscible solvents (typically n-octanol and water).

  • Equal volumes of the two solvents are mixed in a flask, and the mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

  • The mixture is then centrifuged to ensure complete separation of the two phases.

  • The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).

  • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase. LogP is the logarithm of this value.[3]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is a critical determinant of a compound's ionization state at different pH values.

Protocol:

  • A solution of the compound of known concentration is prepared in water or a suitable co-solvent.

  • The solution is placed in a thermostated vessel equipped with a pH electrode and a stirrer.

  • A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is gradually added to the solution using a burette.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the inflection point of the titration curve.[7][8]

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.[9][10]

Protocol:

  • A solution of the test compound (typically at a low micromolar concentration) is prepared.

  • The compound is incubated with human liver microsomes in a buffered solution (e.g., phosphate buffer, pH 7.4) at 37°C.

  • The metabolic reaction is initiated by the addition of a cofactor, typically NADPH.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction in each aliquot is quenched by the addition of a cold organic solvent (e.g., acetonitrile).

  • The samples are centrifuged to precipitate the proteins.

  • The concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.

  • The half-life (t1/2) and intrinsic clearance of the compound are calculated from the rate of disappearance of the parent compound over time.[9][10]

P. falciparum Growth Inhibition Assay

This assay is used to determine the potency of a compound against the asexual blood stages of the malaria parasite.

Protocol:

  • P. falciparum parasites are cultured in human red blood cells in a suitable culture medium.

  • The parasite culture is synchronized to the ring stage.

  • The test compound is serially diluted in a 96-well plate.

  • The synchronized parasite culture is added to the wells containing the compound dilutions.

  • The plates are incubated for a full parasite life cycle (typically 48-72 hours) under controlled atmospheric conditions.

  • Parasite growth is quantified using various methods, such as staining the parasite DNA with a fluorescent dye (e.g., SYBR Green I or DAPI) or by measuring the incorporation of a radiolabeled precursor (e.g., [3H]-hypoxanthine).[11][12]

  • The EC50 value, which is the concentration of the compound that inhibits parasite growth by 50%, is determined by fitting the dose-response data to a suitable model.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the mechanism of action and experimental evaluation of this compound.

Isoprenoid_Biosynthesis_Pathway cluster_MEP MEP Pathway (in Apicoplast) cluster_Cytosol Isoprenoid Synthesis (in Cytosol) cluster_enzyme PfFPPS/GGPPS cluster_inhibition Inhibition Pyruvate Pyruvate MEP MEP Pyruvate->MEP G3P IPP IPP MEP->IPP Multiple Steps DMAPP DMAPP IPP->DMAPP Isomerase IPP_cytosol IPP IPP->IPP_cytosol Transport DMAPP_cytosol DMAPP DMAPP->DMAPP_cytosol Transport GPP Geranyl-PP (GPP) DMAPP_cytosol->GPP + IPP FPP Farnesyl-PP (FPP) GPP->FPP + IPP GGPP Geranylgeranyl-PP (GGPP) FPP->GGPP + IPP Isoprenoids Essential Isoprenoids (e.g., for prenylation) FPP->Isoprenoids GGPP->Isoprenoids This compound This compound This compound->GPP This compound->FPP This compound->GGPP

Figure 1: Isoprenoid Biosynthesis Pathway in P. falciparum and the Target of this compound.

Metabolic_Stability_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Test Compound (this compound) Incubation_Mix Incubation at 37°C Compound->Incubation_Mix Microsomes Human Liver Microsomes Microsomes->Incubation_Mix Buffer Phosphate Buffer (pH 7.4) Buffer->Incubation_Mix NADPH NADPH (Cofactor) NADPH->Incubation_Mix Timepoints Sampling at 0, 5, 15, 30, 60 min Incubation_Mix->Timepoints Quench Quench Reaction (Acetonitrile) Timepoints->Quench Centrifuge Protein Precipitation Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Analysis Data Analysis (t1/2, Intrinsic Clearance) LCMS->Data_Analysis

Figure 2: Experimental Workflow for the In Vitro Metabolic Stability Assay.

P_falciparum_Growth_Inhibition_Workflow cluster_setup Assay Setup cluster_incubation_growth Incubation cluster_quantification Quantification Compound_Dilution Serial Dilution of this compound Plate_Incubation Incubation for 48-72h Compound_Dilution->Plate_Incubation Parasite_Culture Synchronized P. falciparum Culture (Ring Stage) Parasite_Culture->Plate_Incubation Staining DNA Staining (e.g., SYBR Green I) Plate_Incubation->Staining Fluorescence_Reading Fluorescence Measurement Staining->Fluorescence_Reading EC50_Calculation EC50 Determination Fluorescence_Reading->EC50_Calculation

Figure 3: Experimental Workflow for the P. falciparum Growth Inhibition Assay.

Conclusion

This compound is a promising antimalarial lead compound with a novel mechanism of action and high selectivity for the parasite target. The available physicochemical data, although limited, suggests that it possesses more favorable drug-like properties compared to charged bisphosphonates.[4] Its high stability in human liver microsomes is a particularly encouraging characteristic for further development.[4] However, the poor stability in mouse liver microsomes presents a challenge for in vivo studies in this species and underscores the importance of careful species selection for preclinical assessment.[4] Further experimental determination of key physicochemical parameters such as aqueous solubility, LogP, and pKa is essential to build a comprehensive ADME profile and guide future optimization efforts. The experimental protocols and workflows detailed in this guide provide a framework for the continued characterization and development of this compound and its analogs as next-generation antimalarial agents.

References

The Role of MMV019313 in Inhibiting Isoprenoid Biosynthesis in Plasmodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the compound MMV019313, a novel inhibitor of isoprenoid biosynthesis in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This document outlines its mechanism of action, presents key quantitative data, describes the experimental approaches used for its characterization, and visualizes its role within the parasite's metabolic pathways.

Introduction: The Essentiality of Isoprenoid Biosynthesis in Plasmodium

Plasmodium parasites possess a non-mevalonate pathway for isoprenoid biosynthesis, also known as the methylerythritol phosphate (MEP) pathway, which is located in the apicoplast, a non-photosynthetic plastid.[1][2][3][4][5][6][7] This pathway is essential for the parasite's survival as it produces the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[5][8] These precursors are crucial for the synthesis of a wide range of vital molecules, including dolichols (for protein glycosylation), ubiquinone (for the electron transport chain), and prenyl groups for the modification of proteins involved in vesicular trafficking.[4][6][8] The absence of the MEP pathway in humans makes it an attractive and specific target for the development of novel antimalarial drugs.[5][7][9]

This compound: A Selective Inhibitor of a Key Branchpoint Enzyme

This compound is a potent, non-bisphosphonate small molecule identified as an inhibitor of a critical enzyme in the isoprenoid biosynthesis pathway.[10][11][12]

Molecular Target: Bifunctional Farnesyl/Geranylgeranyl Diphosphate Synthase (FPPS/GGPPS)

The direct molecular target of this compound is the Plasmodium falciparum bifunctional farnesyl/geranylgeranyl diphosphate synthase (PfFPPS/GGPPS).[10][12][13][14] This cytosolic enzyme represents a key branch point in the pathway, catalyzing the sequential condensation of IPP with DMAPP to produce both farnesyl pyrophosphate (FPP, C15) and geranylgeranyl pyrophosphate (GGPP, C20).[10][15] These molecules serve as precursors for the various downstream isoprenoid products essential for the parasite.

Unique Mechanism of Action

Unlike traditional bisphosphonate inhibitors that act as substrate analogs, this compound employs a distinct mode of inhibition.[10][12][13] It binds to a novel and specific small-molecule binding site on the PfFPPS/GGPPS enzyme, remote from the active site.[10][12][13] This allosteric inhibition mechanism was confirmed by site-directed mutagenesis studies, where a serine to threonine substitution at position 228 (S228T) disrupted the inhibitory activity of this compound but had no effect on the action of bisphosphonate inhibitors.[10][13] This unique binding site contributes to the compound's high selectivity.

High Selectivity for the Parasite Enzyme

A significant advantage of this compound for drug development is its remarkable selectivity for the parasite enzyme over its human counterparts.[10][12][16] Studies have shown that this compound has no inhibitory activity against human FPPS or GGPPS at concentrations up to 200 μM.[10] This high degree of selectivity minimizes the potential for on-target toxicity in the human host, a common drawback of bisphosphonate-based inhibitors.[10]

Quantitative Data Summary

The inhibitory potency of this compound has been quantified through both enzymatic and cellular assays. The key data are summarized in the tables below for clear comparison.

Table 1: In Vitro Enzymatic Inhibition Data

Target EnzymeInhibitorIC50 ValueReference(s)
P. falciparum FPPS/GGPPSThis compound0.82 µM[11]
Human FPPSThis compound> 200 µM[10]
Human GGPPSThis compound> 200 µM[10]

Table 2: Cellular Activity Data against P. falciparum

Assay ConditionInhibitorEC50 ValueReference(s)
P. falciparum growth (single replication cycle)This compound268 nM[10]
P. falciparum growth + 200 µM IPPThis compound3.6 µM[10]

The more than 13-fold increase in the EC50 value in the presence of exogenous IPP strongly confirms that this compound's antimalarial activity is a direct result of its inhibition of the isoprenoid biosynthesis pathway.[10]

Experimental Protocols and Methodologies

The characterization of this compound involved a series of robust experimental procedures, from initial screening to target validation and mechanistic studies.

Quantitative High-Throughput Screening (qHTS)

The initial identification of this compound was achieved through a quantitative high-throughput screen designed to find inhibitors of isoprenoid biosynthesis.

  • Principle: The assay measures the growth of P. falciparum in vitro. Compounds that inhibit essential pathways will reduce parasite proliferation. To specifically identify inhibitors of the isoprenoid pathway, a parallel screen is conducted in the presence of isopentenyl pyrophosphate (IPP). Compounds targeting this pathway will have their inhibitory effect rescued or diminished by the addition of exogenous IPP.

  • General Workflow:

    • Synchronized P. falciparum-infected human erythrocytes are plated in 384-well plates.

    • A library of compounds (including this compound from the Malaria Box) is added at various concentrations.

    • A parallel set of plates is prepared with the addition of a high concentration of IPP (e.g., 200 µM).

    • Plates are incubated for one parasite replication cycle (approx. 48 hours).

    • Parasite growth is quantified using a DNA-intercalating dye (e.g., SYBR Green) and fluorescence measurement.

    • Dose-response curves are generated to determine the EC50 values in the absence and presence of IPP.

Enzymatic Inhibition Assays

Direct inhibition of the target enzyme, PfFPPS/GGPPS, was confirmed using in vitro enzymatic assays.

  • Principle: The activity of purified recombinant PfFPPS/GGPPS is measured by quantifying its production of FPP and GGPP from the substrates IPP and DMAPP. The assay is run in the presence of varying concentrations of the inhibitor to determine its IC50 value.

  • General Workflow:

    • Recombinant PfFPPS/GGPPS, human FPPS, and human GGPPS are expressed and purified.

    • The enzymatic reaction is initiated by adding the substrates (e.g., radiolabeled IPP and unlabeled DMAPP) to a reaction buffer containing the purified enzyme and a specific concentration of this compound.

    • The reaction is allowed to proceed for a set time at an optimal temperature (e.g., 37°C).

    • The reaction is quenched (e.g., by acid hydrolysis).

    • The prenyl pyrophosphate products (FPP and GGPP) are extracted (e.g., using butanol).

    • The amount of product formed is quantified, typically using scintillation counting for radiolabeled substrates.

    • Inhibition is calculated relative to a no-inhibitor control, and IC50 values are determined from the dose-response curve.

Target Validation via Genetic Manipulation

Genetic approaches were used to confirm that PfFPPS/GGPPS is the cellular target of this compound.

  • Principle: Inducing resistance to a drug through genetic mutation or overexpression of the target protein provides strong evidence for the drug's mechanism of action.

  • Methodologies:

    • Chemical Mutagenesis and Resistance Selection: P. falciparum cultures were treated with a mutagen (e.g., N-ethyl-N-nitrosourea) and then cultured under continuous pressure with this compound to select for resistant parasites. Whole-genome sequencing of the resistant clones identified a point mutation (S228T) in the pffpps/ggpps gene.[10][16]

    • Overexpression: Plasmids were engineered to overexpress either wild-type or mutant (S228T) PfFPPS/GGPPS in P. falciparum. Parasites overexpressing the wild-type enzyme showed increased resistance to this compound, consistent with an increased concentration of the drug target.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and relationships discussed in this guide.

Isoprenoid_Biosynthesis_Pathway cluster_apicoplast Apicoplast (MEP Pathway) cluster_cytosol Cytosol G3P Glyceraldehyde-3-P DXP DXP G3P->DXP DXS Pyruvate Pyruvate Pyruvate->DXP MEP MEP DXP->MEP DXR IPP_apicoplast IPP MEP->IPP_apicoplast Multiple Steps DMAPP_apicoplast DMAPP IPP_apicoplast->DMAPP_apicoplast IDI IPP_cytosol IPP IPP_apicoplast->IPP_cytosol Transport DMAPP_cytosol DMAPP DMAPP_apicoplast->DMAPP_cytosol Transport GPP GPP IPP_cytosol->GPP FPPS/GGPPS FPP FPP IPP_cytosol->FPP FPPS/GGPPS GGPP GGPP IPP_cytosol->GGPP FPPS/GGPPS DMAPP_cytosol->GPP GPP->FPP FPP->GGPP Downstream Downstream Products (Dolichols, Ubiquinone, Prenylated Proteins) FPP->Downstream GGPP->Downstream This compound This compound This compound->Inhibition

Caption: The Plasmodium isoprenoid biosynthesis pathway, highlighting this compound's inhibition of FPPS/GGPPS.

Experimental_Workflow cluster_screening Discovery cluster_validation Target Validation qHTS qHTS Screen (P. falciparum growth) IPP_rescue IPP Rescue Assay qHTS->IPP_rescue Identifies Pathway Hit This compound IPP_rescue->Hit Identifies this compound Enzyme_Assay Enzymatic Inhibition Assay (Purified PfFPPS/GGPPS) Hit->Enzyme_Assay Resistance Resistance Selection & Genome Sequencing Hit->Resistance Overexpression Target Overexpression Hit->Overexpression IC50 IC50 Enzyme_Assay->IC50 IC50 Determination S228T S228T Resistance->S228T S228T Mutation EC50_Shift EC50_Shift Overexpression->EC50_Shift EC50 Shift Conclusion Conclusion: This compound specifically inhibits PfFPPS/GGPPS at a novel site IC50->Conclusion S228T->Conclusion EC50_Shift->Conclusion

Caption: Experimental workflow for the identification and validation of this compound as a PfFPPS/GGPPS inhibitor.

Selectivity_Concept cluster_plasmodium Plasmodium falciparum cluster_human Human Host This compound This compound Pf_Enzyme PfFPPS/GGPPS (with novel binding site) This compound->Pf_Enzyme Potent Inhibition (IC50 = 0.82 µM) Human_FPPS Human FPPS This compound->Human_FPPS No Inhibition (IC50 > 200 µM) Human_GGPPS Human GGPPS This compound->Human_GGPPS No Inhibition (IC50 > 200 µM)

Caption: The selective inhibition of Plasmodium FPPS/GGPPS by this compound compared to human homologs.

Conclusion and Future Directions

This compound represents a significant advancement in the pursuit of novel antimalarial therapies. Its unique, allosteric mechanism of action against a validated drug target, PfFPPS/GGPPS, coupled with its high selectivity over human enzymes, makes it a highly promising lead compound.[10][12][16] The distinct binding site it exploits offers a new avenue for structure-based drug design, potentially overcoming the bioavailability and selectivity issues associated with previous bisphosphonate inhibitors.[10][16]

Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of the this compound scaffold. Further investigation into its efficacy in in vivo models of malaria is a critical next step. The discovery of this compound and its novel inhibitory mechanism provides a robust foundation for the development of a new class of specific, safe, and effective antimalarial drugs targeting the essential isoprenoid biosynthesis pathway of Plasmodium falciparum.

References

Unveiling a Novel Druggable Pocket: The Binding Site of MMV019313 on Plasmodium falciparum FPPS/GGPPS

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The emergence of drug-resistant Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of novel antimalarial agents with unique mechanisms of action. The bifunctional farnesyl/geranylgeranyl diphosphate synthase (PfFPPS/GGPPS) is a critical enzyme in the parasite's isoprenoid biosynthesis pathway and a validated drug target. While bisphosphonates are known inhibitors of this enzyme class, their clinical utility as antimalarials is hampered by poor selectivity and bioavailability. This technical guide delves into the identification and characterization of the novel binding site of MMV019313, a potent and selective non-bisphosphonate inhibitor of PfFPPS/GGPPS. Through a comprehensive review of biochemical and structural data, we illuminate a new allosteric pocket with significant potential for the development of next-generation antimalarial therapeutics.

Introduction

Isoprenoid biosynthesis is an essential metabolic pathway in P. falciparum, responsible for the production of vital molecules such as dolichols, ubiquinones, and prenylated proteins. PfFPPS/GGPPS catalyzes the consecutive condensation of isopentenyl pyrophosphate (IPP) with allylic diphosphates to produce farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), key precursors in this pathway.[1][2] The discovery of this compound, a compound from the Malaria Box, as a selective inhibitor of PfFPPS/GGPPS has opened a new avenue for antimalarial drug discovery.[1] Unlike traditional bisphosphonate inhibitors that mimic the pyrophosphate substrate, this compound acts via a distinct mechanism, targeting a novel binding site.[1][3][4] This guide provides an in-depth analysis of the quantitative data, experimental methodologies, and structural insights that have collectively defined this new druggable pocket on PfFPPS/GGPPS.

Quantitative Analysis of this compound Activity

The inhibitory potency and selectivity of this compound have been rigorously quantified through a series of in vitro and cellular assays. The following tables summarize the key quantitative data, providing a comparative overview of its activity against P. falciparum and human enzymes.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeAssay ConditionIC50 (µM)Reference
P. falciparum FPPS/GGPPSFPP Production (non-saturating)0.33[1]
P. falciparum FPPS/GGPPSGGPP Production (non-saturating)0.82[5]
Human FPPS->200[1]
Human GGPPS->200[1]

Table 2: Cellular Activity of this compound against P. falciparum

StrainConditionEC50 (nM)Reference
Wild-type- IPP268 (250-289)[1]
Wild-type+ IPP (200 µM)3600 (3200-4000)[1]
PfFPPS/GGPPS(S228T) Overexpression- IPP4800[1]

The data clearly demonstrates the high potency of this compound against PfFPPS/GGPPS and its remarkable selectivity over the human orthologs.[1] The significant shift in the EC50 value in the presence of isopentenyl pyrophosphate (IPP) is indicative of on-target engagement within the isoprenoid biosynthesis pathway.[1]

Experimental Protocols

The identification of the novel binding site of this compound was the culmination of several key experimental approaches. Detailed methodologies for these experiments are provided below.

PfFPPS/GGPPS Enzymatic Assay

The inhibitory activity of this compound on PfFPPS/GGPPS was determined by measuring the production of FPP and GGPP.[1]

  • Enzyme Purification: Recombinant PfFPPS/GGPPS was expressed in E. coli and purified using affinity chromatography.

  • Reaction Mixture: The standard reaction mixture contained purified PfFPPS/GGPPS, the allylic substrate (dimethylallyl diphosphate - DMAPP, or geranyl diphosphate - GPP), and radiolabeled [1-14C]IPP in a suitable buffer.

  • Inhibitor Addition: this compound, dissolved in DMSO, was added to the reaction mixture at varying concentrations.

  • Product Analysis: The reaction products (FPP and GGPP) were extracted and separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[2] The amount of product formed was quantified by scintillation counting of the radiolabeled products.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a standard sigmoidal curve.

Site-Directed Mutagenesis and Cellular Resistance Assays

Site-directed mutagenesis was employed to identify key residues involved in this compound binding. The S228T mutation was identified as conferring resistance.[1]

  • Mutagenesis: The S228T mutation was introduced into the pffpps/ggpps gene using standard PCR-based site-directed mutagenesis techniques.

  • Parasite Transfection: The mutated gene, tagged with a fluorescent marker (e.g., GFP), was transfected into P. falciparum parasites.

  • Drug Susceptibility Testing: The susceptibility of the wild-type and mutant parasite lines to this compound was determined using a standard SYBR Green I-based fluorescence assay to measure parasite growth over a 72-hour period.

  • EC50 Determination: The half-maximal effective concentration (EC50) was calculated from the dose-response curves. An increase in the EC50 for the mutant line compared to the wild-type indicated that the mutation confers resistance to the compound.[1]

X-ray Crystallography

The definitive localization of the this compound binding site was achieved through X-ray crystallography of the PfFPPS/GGPPS-MMV019313 complex.[6]

  • Protein Crystallization: Purified PfFPPS/GGPPS was co-crystallized with this compound.

  • Data Collection: X-ray diffraction data were collected from the protein-ligand co-crystals at a synchrotron source.

  • Structure Determination: The three-dimensional structure of the complex was solved using molecular replacement and refined to a resolution of 3.25 Å.[6]

Visualization of Key Processes

Diagrams illustrating the experimental workflows and the proposed mechanism of action provide a clearer understanding of the research process and its outcomes.

experimental_workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Validation cluster_structural Structural Elucidation qHTS Quantitative High-Throughput Screening GrowthInhibition P. falciparum Growth Inhibition Assay qHTS->GrowthInhibition Identifies this compound EnzymeAssay PfFPPS/GGPPS Enzymatic Assay SelectivityAssay Human FPPS/GGPPS Selectivity Assays EnzymeAssay->SelectivityAssay Demonstrates selectivity Mutagenesis Site-Directed Mutagenesis (S228T) EnzymeAssay->Mutagenesis Guides mutant design IPRescue IPP Rescue Experiments GrowthInhibition->IPRescue Confirms isoprenoid pathway target IPRescue->EnzymeAssay Confirms PfFPPS/GGPPS as direct target Resistance Resistance Phenotyping Mutagenesis->Resistance Validates S228 as key for inhibitor action Docking Molecular Docking (Inconclusive) Crystallography X-ray Crystallography (PfFPPS/GGPPS-MMV019313) Docking->Crystallography Highlights need for structural data BindingSite BindingSite Crystallography->BindingSite Identifies Novel Allosteric Site

Figure 1: Experimental workflow for the identification and characterization of the this compound binding site.

signaling_pathway cluster_pathway Isoprenoid Biosynthesis Pathway IPP IPP PfFPPS_GGPPS PfFPPS/GGPPS IPP->PfFPPS_GGPPS DMAPP DMAPP DMAPP->PfFPPS_GGPPS GPP GPP GPP->PfFPPS_GGPPS FPP FPP FPP->PfFPPS_GGPPS GGPP GGPP Isoprenoids Essential Isoprenoids (Dolichols, Ubiquinones, etc.) GGPP->Isoprenoids PfFPPS_GGPPS->GPP + IPP PfFPPS_GGPPS->FPP + IPP PfFPPS_GGPPS->GGPP + IPP This compound This compound NovelSite Novel Allosteric Binding Site This compound->NovelSite Binds NovelSite->PfFPPS_GGPPS S228T S228T Mutation S228T->NovelSite Prevents binding Bisphosphonates Bisphosphonates SubstrateSite Substrate Binding Site Bisphosphonates->SubstrateSite Binds SubstrateSite->PfFPPS_GGPPS

Figure 2: Mechanism of PfFPPS/GGPPS inhibition by this compound compared to bisphosphonates.

The Novel Allosteric Binding Site

The crystal structure of PfFPPS/GGPPS in complex with this compound (PDB ID: 9NSR) revealed a novel, druggable allosteric binding site distinct from the substrate-binding pocket targeted by bisphosphonates.[6] This new site is located at a previously uncharacterized pocket on the enzyme surface. The S228 residue, identified through mutagenesis studies as critical for this compound activity, is situated within this pocket, and the S228T mutation likely confers resistance by sterically hindering the binding of the inhibitor.[1]

The discovery of this allosteric site has profound implications for antimalarial drug development. It provides a new molecular target that can be exploited to design inhibitors with high selectivity for the parasite enzyme, thereby minimizing off-target effects on human homologs.[1][4] The physicochemical properties of this pocket are more favorable for the development of drug-like small molecules compared to the highly charged substrate-binding site.[7]

Conclusion and Future Directions

The identification of the novel binding site of this compound on PfFPPS/GGPPS represents a significant breakthrough in the quest for new antimalarial therapies. This allosteric pocket offers a unique opportunity to develop a new class of non-bisphosphonate inhibitors with superior selectivity and drug-like properties. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve potency and pharmacokinetic properties.[8]

  • Fragment-Based Screening: Identifying small molecular fragments that bind to the novel allosteric site to serve as starting points for the design of new inhibitor scaffolds.

  • Computational Modeling: Utilizing the crystal structure to perform in silico screening of compound libraries and to guide the rational design of next-generation inhibitors.

By leveraging the structural and biochemical insights detailed in this guide, the scientific community is well-positioned to exploit this newly discovered druggable site and develop innovative antimalarial drugs to combat the global threat of malaria.

References

In Vitro Activity of MMV019313 Against Plasmodium falciparum Strains: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of the antimalarial compound MMV019313 against various strains of Plasmodium falciparum, the deadliest species of malaria parasite. This document details the compound's mechanism of action, summarizes its potency through quantitative data, and provides detailed experimental protocols for its assessment.

Introduction and Mechanism of Action

This compound is a potent, non-bisphosphonate inhibitor of the P. falciparum bifunctional farnesyl/geranylgeranyl diphosphate synthase (FPPS/GGPPS).[1] This enzyme is a critical component of the isoprenoid biosynthesis pathway in the parasite, which is essential for various cellular functions, including protein prenylation, and the synthesis of ubiquinone and dolichols.[2][3] Unlike bisphosphonate inhibitors, this compound is highly selective for the parasite enzyme over its human homologs, presenting a significant advantage for potential therapeutic development.[1] Inhibition of FPPS/GGPPS disrupts the production of essential isoprenoid precursors, leading to parasite death.

Quantitative In Vitro Activity of this compound

The in vitro potency of this compound has been evaluated against a panel of drug-sensitive and drug-resistant P. falciparum strains. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values reported in the literature.

P. falciparum StrainResistance ProfileIC50 (nM)Reference
Dd2Chloroquine-resistant, Pyrimethamine-resistant150 ± 23[4]
3D7Drug-sensitive27.7 ± 0.5 µM[5]
P. falciparum StrainResistance ProfileEC50 (nM)Reference
Dd2Chloroquine-resistant, Pyrimethamine-resistant~90

Experimental Protocols

Plasmodium falciparum In Vitro Culture

This protocol describes the continuous in vitro culture of asexual erythrocytic stages of P. falciparum.

Materials:

  • P. falciparum parasite line (e.g., 3D7, Dd2)

  • Human erythrocytes (O+), washed

  • Complete Culture Medium (see composition below)

  • Gas mixture: 5% CO2, 5% O2, 90% N2 or 1% O2, 3% CO2, 96% N2[6]

  • Incubator at 37°C

  • Sterile tissue culture flasks (e.g., T25, T75) or 96-well plates

Complete Culture Medium Composition:

  • RPMI-1640 medium with L-glutamine and HEPES buffer

  • 0.5% (w/v) Albumax II[7]

  • 25 mM NaHCO3

  • 25 mM HEPES (pH 7.4)

  • 11 mM D-glucose

  • 0.014 mg/mL Hypoxanthine[6]

  • 50 µg/mL Gentamicin

Procedure:

  • Prepare the complete culture medium under sterile conditions.

  • Wash human erythrocytes three times with RPMI-1640 to remove white blood cells and platelets.

  • Initiate the culture by adding infected erythrocytes to a suspension of fresh, washed erythrocytes at a desired hematocrit (typically 2-5%) and parasitemia (typically 0.5-1%).[6]

  • Place the culture flask or plate in a modular chamber or incubator flushed with the appropriate gas mixture at 37°C.

  • Maintain the culture by changing the medium daily and providing fresh erythrocytes as the parasitemia increases.

  • Monitor parasite growth and morphology by preparing thin blood smears and staining with Giemsa.

In Vitro Drug Sensitivity Assay (SYBR Green I-based)

This assay is a widely used method to determine the IC50 of antimalarial compounds.

Materials:

  • Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit)

  • This compound stock solution (in DMSO)

  • 96-well black, clear-bottom microtiter plates

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.16% w/v Saponin, 1.6% v/v Triton X-100)[6]

  • SYBR Green I nucleic acid stain (10,000x stock in DMSO)

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)[8]

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include drug-free wells as a negative control and a known antimalarial (e.g., Chloroquine, Artemisinin) as a positive control.

  • Add 100 µL of the synchronized ring-stage parasite culture to each well.

  • Incubate the plates for 72 hours under the standard culture conditions described in section 3.1.[6]

  • After incubation, lyse the cells by adding 100 µL of lysis buffer containing SYBR Green I (diluted to a final concentration of 1x) to each well.

  • Incubate the plates in the dark at room temperature for 1-24 hours.[6][9]

  • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[8]

  • Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway: Isoprenoid Biosynthesis in P. falciparum

Isoprenoid_Biosynthesis Isoprenoid Biosynthesis Pathway in P. falciparum and Inhibition by this compound cluster_MEP MEP/DOXP Pathway (Apicoplast) cluster_Cytosol Cytosolic Pathway Pyruvate Pyruvate DOXP 1-Deoxy-D-xylulose-5-P Pyruvate->DOXP GAP Glyceraldehyde-3-P GAP->DOXP MEP 2-C-Methyl-D-erythritol-4-P DOXP->MEP IPP_apicoplast IPP MEP->IPP_apicoplast DMAPP_apicoplast DMAPP IPP_apicoplast->DMAPP_apicoplast Isomerase IPP_cytosol IPP IPP_apicoplast->IPP_cytosol Export DMAPP_cytosol DMAPP DMAPP_apicoplast->DMAPP_cytosol Export GPP Geranyl-PP (GPP) IPP_cytosol->GPP FPP Farnesyl-PP (FPP) IPP_cytosol->FPP GGPP Geranylgeranyl-PP (GGPP) IPP_cytosol->GGPP DMAPP_cytosol->GPP GPP->FPP FPPS_GGPPS FPPS/GGPPS FPP->GGPP Isoprenoid_Products Downstream Isoprenoid Products (Ubiquinone, Dolichols, Protein Prenylation) FPPS_GGPPS->Isoprenoid_Products This compound This compound This compound->FPPS_GGPPS Inhibits

Caption: Inhibition of FPPS/GGPPS by this compound in the P. falciparum isoprenoid biosynthesis pathway.

Experimental Workflow: In Vitro Drug Sensitivity Assay

Drug_Sensitivity_Workflow Workflow for In Vitro Antimalarial Drug Sensitivity Assay start Start culture 1. P. falciparum Culture (Synchronized Ring Stage) start->culture plate_prep 2. Prepare 96-well Plate with Drug Dilutions culture->plate_prep incubation 3. Add Parasite Culture and Incubate (72h) plate_prep->incubation lysis 4. Lyse Cells and Add SYBR Green I incubation->lysis read 5. Read Fluorescence (Excitation: 485nm, Emission: 530nm) lysis->read analysis 6. Data Analysis (IC50 Calculation) read->analysis end End analysis->end

Caption: A typical workflow for determining the in vitro antimalarial activity of a compound.

References

The Antimalarial Potential of MMV019313: A Technical Overview of Early-Stage Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-stage research on MMV019313, a promising non-bisphosphonate antimalarial compound. The document synthesizes key findings on its mechanism of action, in vitro efficacy, and selectivity, offering a comprehensive resource for the scientific community engaged in antimalarial drug discovery.

Core Mechanism of Action: Targeting Isoprenoid Biosynthesis

This compound exerts its antimalarial effect by specifically inhibiting the Plasmodium falciparum bifunctional farnesyl/geranylgeranyl diphosphate synthase (PfFPPS/GGPPS).[1][2][3] This enzyme is a critical node in the parasite's isoprenoid biosynthesis pathway, which is essential for its survival.[1][4]

A key finding is that this compound binds to a novel and selective allosteric site on the PfFPPS/GGPPS enzyme.[1][4][5] This is a significant departure from existing bisphosphonate inhibitors that target the enzyme's substrate-binding site.[1][5] The unique binding mode of this compound presents a new avenue for developing highly selective antimalarial drugs with potentially fewer off-target effects.

Resistance to this compound has been linked to a specific single nucleotide polymorphism in the gene encoding PfFPPS/GGPPS, resulting in an S228T amino acid substitution.[1][2] Overexpression of the wild-type PfFPPS/GGPPS can also confer resistance to the compound.[1][2]

cluster_parasite Plasmodium falciparum IPP Isopentenyl pyrophosphate (IPP) PfFPPS_GGPPS PfFPPS/GGPPS IPP->PfFPPS_GGPPS DMAPP Dimethylallyl pyrophosphate (DMAPP) GPP Geranyl pyrophosphate (GPP) DMAPP->GPP FPP Farnesyl pyrophosphate (FPP) GPP->FPP GPP->PfFPPS_GGPPS GGPP Geranylgeranyl pyrophosphate (GGPP) FPP->GGPP Isoprenoids Essential Isoprenoids FPP->Isoprenoids FPP->PfFPPS_GGPPS GGPP->Isoprenoids This compound This compound This compound->PfFPPS_GGPPS Inhibition start Start: Culture P. falciparum in human erythrocytes step1 Prepare serial dilutions of this compound start->step1 step2 Add compound dilutions to parasite cultures step1->step2 step3 Incubate for 72 hours step2->step3 step4 Lyse cells and add SYBR Green I dye step3->step4 step5 Measure fluorescence to quantify parasite DNA step4->step5 end End: Calculate EC50 value step5->end start Start: Culture P. falciparum step1 Treat parasite cultures with a lethal dose of this compound start->step1 step2 Supplement a subset of cultures with isopentenyl pyrophosphate (IPP) step1->step2 step3 Incubate cultures step2->step3 step4 Assess parasite viability (e.g., SYBR Green assay) step3->step4 end End: Compare viability between IPP-supplemented and unsupplemented cultures step4->end

References

Methodological & Application

Application Notes and Protocols for MMV019313 In Vitro Parasite Growth Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the in vitro parasite growth inhibition of MMV019313 against Plasmodium falciparum. The described methodology is based on the widely used and validated SYBR Green I-based fluorescence assay.

Introduction

This compound is a potent, non-bisphosphonate inhibitor of the Plasmodium falciparum farnesyl/geranylgeranyl diphosphate synthase (FPPS/GGPPS), a key enzyme in the parasite's isoprenoid biosynthesis pathway.[1][2][3] Isoprenoids are essential for various cellular processes, making their synthesis an attractive target for antimalarial drug development.[4][5] The following protocol outlines a reliable method to quantify the inhibitory activity of this compound on the growth of asexual blood-stage parasites.

The assay relies on the use of the fluorescent dye SYBR Green I, which intercalates with DNA.[6][7] In this assay, the fluorescence intensity is directly proportional to the amount of parasitic DNA, thus serving as a robust indicator of parasite proliferation.[8][9][10]

Data Presentation

Table 1: Inhibitory Activity of this compound against P. falciparum

CompoundTargetIC50 (µM)EC50 (nM)
This compoundFPPS/GGPPS0.8290

Note: IC50 represents the half-maximal inhibitory concentration against the enzyme, while EC50 represents the half-maximal effective concentration in inhibiting parasite replication in cultured human erythrocytes.[1]

Table 2: Assay Performance Metrics

ParameterValueDescription
Z' Factor0.73 - 0.95A measure of assay quality and suitability for high-throughput screening.[8][10]
Detection Limit0.04% - 0.08% ParasitemiaThe lowest parasitemia level at which parasites can be reliably detected.[8][10]
Quantitation Limit~0.5% ParasitemiaThe lowest parasitemia level at which parasite numbers can be accurately quantified.[8][10]

Experimental Protocols

Materials and Reagents
  • P. falciparum culture (e.g., 3D7 strain)

  • Human erythrocytes (O+ blood type)

  • Complete parasite culture medium (e.g., RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)

  • This compound stock solution (in DMSO)

  • Control antimalarials (e.g., Dihydroartemisinin, Chloroquine)

  • 5% D-Sorbitol solution (for synchronization)

  • SYBR Green I lysis buffer (Tris buffer, EDTA, saponin, and SYBR Green I dye)

  • 96-well flat-bottom microtiter plates

  • Incubator with gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)

Parasite Culture and Synchronization
  • Maintain a continuous culture of P. falciparum in human erythrocytes in complete culture medium at 37°C in a controlled gas environment.

  • Synchronize the parasite culture to the ring stage by treating the infected red blood cells (iRBCs) with 5% D-sorbitol.[11] This ensures a homogenous parasite population at the start of the assay.

  • Wash the synchronized culture twice with an incomplete culture medium and resuspend in a complete culture medium.

  • Determine the parasitemia by light microscopy of Giemsa-stained thin blood smears.

In Vitro Growth Inhibition Assay Protocol
  • Compound Preparation:

    • Prepare a series of 2-fold or 5-fold serial dilutions of this compound from the stock solution in a complete culture medium in a separate 96-well plate.[11]

    • Include wells with known antimalarials as positive controls and wells with drug-free medium as negative controls (100% growth).

    • Also, include uninfected erythrocytes as a background control.

  • Assay Plate Setup:

    • Add the diluted compounds to the respective wells of a 96-well flat-bottom microtiter plate.

    • Prepare a parasite suspension of synchronized ring-stage iRBCs at 0.5% parasitemia and 2% hematocrit in a complete culture medium.[11]

    • Add the parasite suspension to each well, except for the background control wells which receive uninfected erythrocytes at the same hematocrit.

  • Incubation:

    • Incubate the assay plate at 37°C in a humidified incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ for 72 hours to allow for one full replication cycle.[11]

  • Lysis and Staining:

    • After incubation, lyse the erythrocytes by adding SYBR Green I lysis buffer to each well.[11]

    • Incubate the plate in the dark at room temperature for at least one hour to allow for complete lysis and staining of the parasitic DNA.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a fluorescence plate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 530 nm.

  • Data Analysis:

    • Subtract the background fluorescence values (from uninfected erythrocytes) from all other readings.

    • Normalize the fluorescence data against the drug-free control wells (representing 100% parasite growth).

    • Plot the percentage of growth inhibition against the log of the drug concentration and determine the 50% inhibitory concentration (IC50) by fitting the data to a sigmoidal dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis culture P. falciparum Culture synchronize Synchronize to Ring Stage (5% Sorbitol) culture->synchronize setup_plate Setup 96-well Plate (0.5% Parasitemia, 2% Hematocrit) synchronize->setup_plate prepare_compounds Prepare Serial Dilutions of this compound prepare_compounds->setup_plate incubate Incubate for 72h (37°C, 5% CO2, 5% O2) setup_plate->incubate lyse_stain Lyse RBCs and Stain with SYBR Green I Lysis Buffer incubate->lyse_stain read_fluorescence Measure Fluorescence (Ex: 485nm, Em: 530nm) lyse_stain->read_fluorescence normalize_data Normalize to Controls read_fluorescence->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calculate_ic50 Calculate IC50 plot_curve->calculate_ic50

Caption: Experimental workflow for the in vitro parasite growth inhibition assay.

signaling_pathway cluster_pathway Isoprenoid Biosynthesis Pathway in P. falciparum MEP_pathway MEP Pathway (in Apicoplast) IPP Isopentenyl Pyrophosphate (IPP) MEP_pathway->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP FPPS_GGPPS Farnesyl/Geranylgeranyl Diphosphate Synthase (FPPS/GGPPS) IPP->FPPS_GGPPS DMAPP->FPPS_GGPPS Substrates FPP Farnesyl Pyrophosphate (FPP) FPPS_GGPPS->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Isoprenoids Essential Isoprenoids GGPP->Isoprenoids This compound This compound This compound->FPPS_GGPPS Inhibition

Caption: Mechanism of action of this compound in the parasite's isoprenoid pathway.

References

Application Notes and Protocols for In Vivo Efficacy Testing of MMV019313

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and executing in vivo efficacy studies of the antimalarial candidate MMV019313. The protocols outlined below are based on established methodologies for testing antimalarial compounds in rodent models and are intended to serve as a detailed guide for preclinical evaluation.

Introduction to this compound

This compound is a novel, potent, and specific non-bisphosphonate inhibitor of the Plasmodium falciparum bifunctional farnesyl/geranylgeranyl diphosphate synthase (PfFPPS/GGPPS). This enzyme is a critical component of the isoprenoid biosynthesis pathway in malaria parasites, which is essential for their survival. This compound exhibits high selectivity for the parasite enzyme over its human counterparts, suggesting a favorable safety profile. Furthermore, it possesses superior physicochemical properties compared to charged bisphosphonates, which have limitations due to poor bioavailability. These characteristics make this compound a promising candidate for further preclinical development.

Signaling Pathway of this compound Target

The isoprenoid biosynthesis pathway is crucial for the production of essential molecules for parasite survival. This compound targets a key enzyme in this pathway, PfFPPS/GGPPS, thereby disrupting the production of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).

isoprenoid_pathway cluster_enzyme Enzyme Complex MEP MEP Pathway (in Apicoplast) IPP_DMAPP IPP & DMAPP MEP->IPP_DMAPP GPP Geranyl PP (GPP) IPP_DMAPP->GPP FPP Farnesyl PP (FPP) GPP->FPP GGPP Geranylgeranyl PP (GGPP) FPP->GGPP Isoprenoids Essential Isoprenoids (e.g., for protein prenylation, dolichols, ubiquinone) FPP->Isoprenoids PfFPPS_GGPPS PfFPPS/GGPPS FPP->PfFPPS_GGPPS GGPP->Isoprenoids GGPP->PfFPPS_GGPPS This compound This compound This compound->PfFPPS_GGPPS

Caption: Isoprenoid biosynthesis pathway and the inhibitory action of this compound.

Experimental Design and Protocols

A robust in vivo experimental design is critical to evaluate the efficacy of this compound. The following protocols are recommended for a comprehensive assessment.

Animal Model Selection

The most common and well-characterized model for in vivo screening of antimalarial compounds is the Plasmodium berghei ANKA infection in mice.[1][2][3][4] C57BL/6J mice are often used as they can develop experimental cerebral malaria (ECM), providing a model for severe malaria.[1][3] For standard efficacy testing, outbred mouse strains like ICR or Swiss Webster can also be used.[2]

Parasite Strain

Plasmodium berghei ANKA is a suitable parasite strain for these studies. It is readily available and produces a consistent and lethal infection in mice.[1][2][4]

Formulation of this compound for In Vivo Administration

Given that this compound is likely a hydrophobic compound, a suitable formulation is necessary for oral or parenteral administration.

Protocol for Formulation:

  • Solubility Testing: Initially, assess the solubility of this compound in various pharmaceutically acceptable vehicles.

  • Vehicle Selection: A common vehicle for hydrophobic compounds is a mixture of 10% DMSO, 40% PEG 400, and 50% sterile water or a suspension in 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80.

  • Preparation of Formulation:

    • Accurately weigh the required amount of this compound.

    • If using a co-solvent system, first dissolve the compound in DMSO.

    • Gradually add PEG 400 while vortexing.

    • Finally, add sterile water to the desired final volume and mix thoroughly.

    • If preparing a suspension, wet the compound with a small amount of Tween 80, then gradually add the 0.5% CMC solution while triturating to form a uniform suspension.

  • Stability: The formulation should be prepared fresh daily or its stability under storage conditions should be determined.

In Vivo Efficacy Study: 4-Day Suppressive Test (Peters' Test)

This is the standard test to evaluate the schizontocidal activity of a compound.[5]

Protocol:

  • Animal Groups: Use female mice (e.g., C57BL/6J or ICR), 6-8 weeks old, weighing 18-22g. Randomly assign mice to treatment groups (n=5-10 per group).

    • Group 1: Vehicle control (receiving the formulation vehicle only).

    • Group 2: Positive control (e.g., Chloroquine at 5 mg/kg/day).

    • Groups 3-n: this compound at various doses (e.g., 10, 30, 100 mg/kg/day).

  • Infection: Inoculate each mouse intraperitoneally (IP) or intravenously (IV) with 1 x 10^5 P. berghei ANKA parasitized red blood cells (pRBCs) on Day 0.

  • Drug Administration: Administer the test compounds and controls orally (PO) or via the intended clinical route once daily for four consecutive days (Day 0 to Day 3), starting 2-4 hours post-infection.

  • Monitoring Parasitemia: On Day 4, collect a thin blood smear from the tail vein of each mouse. Stain with Giemsa and determine the percentage of pRBCs by light microscopy.

  • Data Analysis: Calculate the average parasitemia for each group. The percentage of parasite growth inhibition is calculated as: % Inhibition = [ (Parasitemia in Vehicle Control - Parasitemia in Treated Group) / Parasitemia in Vehicle Control ] x 100

  • Endpoint: The primary endpoint is the reduction in parasitemia on Day 4. Survival of the mice can also be monitored daily.

four_day_suppressive_test Day0 Day 0: - Inoculate mice with P. berghei - Administer first dose Day1 Day 1: - Administer second dose Day0->Day1 Day2 Day 2: - Administer third dose Day1->Day2 Day3 Day 3: - Administer fourth dose Day2->Day3 Day4 Day 4: - Collect blood smear - Determine parasitemia Day3->Day4 Analysis Data Analysis: - Calculate % inhibition Day4->Analysis

Caption: Workflow for the 4-Day Suppressive Test.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the PK/PD relationship is crucial for optimizing the dosing regimen.[6]

PK Study Protocol:

  • Animal Groups: Use uninfected and infected mice to assess the influence of the disease state on PK parameters.

  • Drug Administration: Administer a single dose of this compound via the intended route.

  • Sample Collection: Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Determine key PK parameters such as Cmax, Tmax, AUC, and half-life.

PD Study Protocol:

  • Dose-Response: Conduct a dose-ranging study to determine the effective dose (ED50 and ED90) of this compound.

  • Parasite Clearance: In infected mice treated with an effective dose, monitor parasitemia daily to determine the parasite reduction ratio (PRR) and parasite clearance time.

pk_pd_workflow cluster_pk Pharmacokinetic (PK) Study cluster_pd Pharmacodynamic (PD) Study PK_Dose Administer single dose of this compound PK_Sample Collect blood samples at multiple time points PK_Dose->PK_Sample PK_Analysis Analyze plasma concentrations PK_Sample->PK_Analysis PK_Params Determine PK parameters (Cmax, AUC, T1/2) PK_Analysis->PK_Params PD_Analysis Determine ED50, ED90, and parasite clearance PK_Params->PD_Analysis Correlate PK and PD data PD_Dose Administer varying doses of this compound PD_Monitor Monitor parasitemia PD_Dose->PD_Monitor PD_Monitor->PD_Analysis

Caption: Integrated workflow for pharmacokinetic and pharmacodynamic studies.

Toxicology and Safety Assessment

Preliminary toxicity studies are essential to identify any potential adverse effects.[7][8][9][10]

Acute Toxicity Protocol:

  • Animal Groups: Use healthy, uninfected mice. Administer single escalating doses of this compound.

  • Observation: Monitor the animals closely for signs of toxicity (e.g., changes in behavior, weight loss, mortality) for up to 14 days.

  • Endpoint: Determine the maximum tolerated dose (MTD) and identify any target organs of toxicity through histopathological examination.

Data Presentation

Quantitative data from these studies should be presented in a clear and organized manner. The following are example templates for data tables.

Table 1: In Vivo Efficacy of this compound in the 4-Day Suppressive Test

Treatment GroupDose (mg/kg/day)Mean Parasitemia (%) on Day 4 ± SD% Parasite InhibitionMean Survival Time (Days) ± SD
Vehicle Control-[Example: 35.2 ± 4.5]0[Example: 6.2 ± 0.8]
Chloroquine5[Example: 0.1 ± 0.05]99.7[Example: >30]
This compound10[Example: 20.1 ± 3.2]42.9[Example: 8.5 ± 1.2]
This compound30[Example: 5.6 ± 1.8]84.1[Example: 15.3 ± 2.1]
This compound100[Example: 0.5 ± 0.2]98.6[Example: >30]

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterUninfected MiceInfected Mice
Cmax (ng/mL) [Example Value][Example Value]
Tmax (h) [Example Value][Example Value]
AUC (0-t) (ng*h/mL) [Example Value][Example Value]
Half-life (t1/2) (h) [Example Value][Example Value]

Table 3: Acute Toxicity of this compound in Mice

Dose (mg/kg)Number of AnimalsMortalityClinical Signs of Toxicity
50050/5[Example: None observed]
100050/5[Example: Mild lethargy for 2h]
200052/5[Example: Severe lethargy, ataxia]

Note: The data presented in these tables are for illustrative purposes only and should be replaced with actual experimental results.

Conclusion

These application notes provide a detailed roadmap for the in vivo evaluation of this compound. By following these standardized protocols, researchers can generate the robust data necessary to advance this promising antimalarial candidate through the drug development pipeline. Careful attention to experimental design, data analysis, and interpretation will be critical for a successful preclinical program.

References

Application Notes and Protocols for Utilizing MMV01931d3 in High-Throughput Screening for Antimalarials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing MMV019313, a potent and selective inhibitor of Plasmodium falciparum farnesyl/geranylgeranyl diphosphate synthase (FPPS/GGPPS), in high-throughput screening (HTS) campaigns for the discovery of novel antimalarial drugs.

Introduction

This compound is a non-bisphosphonate inhibitor that targets a key enzyme in the isoprenoid biosynthesis pathway of P. falciparum, which is essential for parasite survival.[1][2] Its high selectivity for the parasite enzyme over human homologs makes it an excellent tool compound and a promising starting point for the development of new antimalarials with a novel mechanism of action.[3][4] These protocols detail the methodologies for assessing the in vitro antimalarial activity of compounds like this compound in a high-throughput format.

Data Presentation

The following table summarizes the quantitative data for this compound, providing key metrics for its antiplasmodial activity and selectivity.

ParameterValueSpecies/StrainAssay TypeReference
IC50 0.82 µMP. falciparumFPPS/GGPPS Enzymatic Assay[1]
EC50 90 nMP. falciparumWhole-cell parasite growth inhibition[1]
EC50 268 nMP. falciparumWhole-cell parasite growth inhibition (single replication cycle)[2]
EC50 180 nMP. falciparum Dd2 (drug-resistant)Whole-cell parasite growth inhibition[5]
EC50 Not specifiedP. falciparum W2 (drug-resistant)Whole-cell parasite growth inhibition[5]
Activity against human enzymes No activityHumanFPPS or GGPPS enzymatic assays[3][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the high-throughput screening of compound libraries to identify novel antimalarial agents.

Protocol 1: High-Throughput P. falciparum Growth Inhibition Assay using SYBR Green I

This assay is a widely used, robust, and cost-effective method for HTS of antimalarial compounds. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite proliferation.

Materials:

  • P. falciparum culture (e.g., 3D7, Dd2, W2 strains)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI-1640 supplemented with HEPES, hypoxanthine, gentamicin, and Albumax II)

  • SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, and SYBR Green I)

  • Compound plates (384-well or 1536-well) with serially diluted test compounds and this compound as a positive control.

  • Black, clear-bottom microplates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with fluorescence detection (Excitation: 485 nm, Emission: 530 nm)

Procedure:

  • Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage using methods such as sorbitol treatment.

  • Assay Plate Preparation:

    • Dispense 1 µL of test compounds (at various concentrations) and control drugs (e.g., this compound, chloroquine) into the wells of a 384-well plate using an acoustic dispenser or pin tool. Include wells with DMSO only as a negative control.

  • Parasite Seeding:

    • Prepare a parasite culture suspension with 0.5% parasitemia and 2% hematocrit in a complete culture medium.

    • Dispense 40 µL of the parasite suspension into each well of the assay plate.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining:

    • Add 40 µL of SYBR Green I lysis buffer to each well.

    • Incubate the plates in the dark at room temperature for 1-2 hours.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with uninfected erythrocytes).

    • Normalize the data to the negative (DMSO) and positive (e.g., a known lethal concentration of an antimalarial) controls.

    • Calculate the 50% effective concentration (EC50) for each compound by fitting the dose-response data to a sigmoidal curve.

Protocol 2: Cytotoxicity Assay against Mammalian Cells (e.g., HEK293)

This assay is crucial to determine the selectivity of the test compounds by assessing their toxicity to a mammalian cell line.

Materials:

  • HEK293 cells (or other suitable mammalian cell line)

  • Complete growth medium for the mammalian cell line (e.g., DMEM with 10% FBS)

  • Compound plates with serially diluted test compounds.

  • Clear, flat-bottom 96-well or 384-well plates.

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

  • Plate reader (luminescence or fluorescence, depending on the reagent)

Procedure:

  • Cell Seeding: Seed HEK293 cells into the wells of the microplate at a density of 5,000 cells/well and allow them to attach overnight.

  • Compound Addition: Add the test compounds at the same concentrations used in the antimalarial assay. Include a positive control for cytotoxicity (e.g., doxorubicin) and a DMSO vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Measurement:

    • Add the chosen cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

  • Signal Reading: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Calculate the 50% cytotoxic concentration (CC50) for each compound.

    • Determine the Selectivity Index (SI) by dividing the CC50 by the antimalarial EC50. A higher SI indicates greater selectivity for the parasite.

Visualizations

Signaling Pathway: Isoprenoid Biosynthesis Inhibition by this compound

Isoprenoid_Pathway cluster_parasite Plasmodium falciparum Cytosol IPP Isopentenyl Pyrophosphate (IPP) PfFPPS_GGPPS PfFPPS/GGPPS IPP->PfFPPS_GGPPS DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->PfFPPS_GGPPS GPP Geranyl Pyrophosphate (GPP) GPP->PfFPPS_GGPPS FPP Farnesyl Pyrophosphate (FPP) FPP->PfFPPS_GGPPS GGPP Geranylgeranyl Pyrophosphate (GGPP) Isoprenoids Essential Isoprenoids (e.g., for prenylation) GGPP->Isoprenoids PfFPPS_GGPPS->GPP + IPP PfFPPS_GGPPS->FPP + IPP PfFPPS_GGPPS->GGPP + IPP This compound This compound This compound->PfFPPS_GGPPS

Caption: Inhibition of the P. falciparum isoprenoid biosynthesis pathway by this compound.

Experimental Workflow: High-Throughput Screening for Antimalarials

HTS_Workflow cluster_workflow HTS Workflow start Start: Compound Library plate_prep 1. Prepare Assay Plates (384/1536-well) with serially diluted compounds start->plate_prep dispense 3. Dispense Parasite Culture into Assay Plates plate_prep->dispense parasite_culture 2. Culture & Synchronize P. falciparum (ring stage) parasite_culture->dispense incubation 4. Incubate for 72h dispense->incubation staining 5. Add SYBR Green I Lysis Buffer incubation->staining readout 6. Read Fluorescence (EC50 determination) staining->readout cytotoxicity 7. Counter-screen Hits against Mammalian Cells (CC50 determination) readout->cytotoxicity analysis 8. Data Analysis (Selectivity Index) cytotoxicity->analysis hits Hit Compounds analysis->hits

References

MMV019313 solution preparation and stability for cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Topic: MMV019312 Solution Preparation and Stability for Cell-Based Assays

These application notes provide detailed protocols for the preparation and use of MMV019313, a potent inhibitor of the Plasmodium falciparum farnesyl/geranylgeranyl diphosphate synthase (FPPS/GGPPS), in cell-based assays. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.

Introduction

This compound is a non-bisphosphonate inhibitor of the bifunctional farnesyl/geranylgeranyl diphosphate synthase (FPPS/GGPPS) in Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2] This enzyme is a critical component of the isoprenoid biosynthesis pathway, which is essential for parasite survival.[1][3][4][5] this compound exhibits potent activity against P. falciparum replication in in vitro cultures of human erythrocytes, with a reported 50% effective concentration (EC50) of 90 nM. Its high selectivity for the parasite enzyme over human homologs makes it a valuable tool for malaria research and drug development.[1][2][6]

Solution Preparation and Stability

Proper preparation and storage of this compound solutions are critical for maintaining its biological activity. The following table summarizes the key information for preparing and storing stock solutions.

ParameterRecommendationSource
Solvent Dimethyl sulfoxide (DMSO)
Solubility in DMSO 4 mg/mL (10.06 mM)
Preparation Note Use of newly opened, hygroscopic DMSO is recommended as it significantly impacts solubility. Ultrasonic and warming may be required to fully dissolve the compound.
Stock Solution Storage Aliquot to avoid repeated freeze-thaw cycles.
Long-term Storage -80°C for up to 6 months.[7]
Short-term Storage -20°C for up to 1 month.[7]
Solid Compound Storage Store at -20°C for up to 3 years.

Signaling Pathway

This compound targets the isoprenoid biosynthesis pathway in Plasmodium falciparum. This pathway is responsible for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are essential precursors for a variety of vital molecules. The diagram below illustrates the key steps in this pathway and the point of inhibition by this compound.

isoprenoid_pathway cluster_MEP MEP Pathway (Apicoplast) cluster_Cytosol Isoprenoid Synthesis (Cytosol) GAP Glyceraldehyde-3-phosphate MEP MEP GAP->MEP Pyruvate Pyruvate Pyruvate->MEP IPP_DMAPP IPP + DMAPP MEP->IPP_DMAPP FPPS_GGPPS FPPS/GGPPS IPP_DMAPP->FPPS_GGPPS FPP Farnesyl Pyrophosphate (FPP) FPPS_GGPPS->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Isoprenoids Downstream Isoprenoids (Ubiquinone, Dolichols, etc.) GGPP->Isoprenoids This compound This compound This compound->FPPS_GGPPS Inhibition

Caption: Isoprenoid biosynthesis pathway in P. falciparum and the inhibitory action of this compound.

Experimental Protocols

The following is a detailed protocol for a P. falciparum growth inhibition assay using the SYBR Green I method. This assay is commonly used to determine the EC50 value of antimalarial compounds.

Plasmodium falciparum Growth Inhibition Assay (SYBR Green I)

This protocol is adapted from standard procedures for in vitro antimalarial drug sensitivity testing.[6]

Materials:

  • P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage

  • Human erythrocytes (O+), washed

  • Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • This compound stock solution (10 mM in DMSO)

  • SYBR Green I lysis buffer (Tris buffer, EDTA, saponin, Triton X-100, and SYBR Green I)

  • 96-well black microtiter plates, sterile

  • Humidified, gassed incubator (5% CO2, 5% O2, 90% N2) at 37°C

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Experimental Workflow Diagram:

growth_inhibition_assay start Start: Synchronized Ring-Stage P. falciparum Culture prepare_plates Prepare Drug Dilution Plate: Serial dilutions of this compound in complete medium start->prepare_plates add_parasites Add Parasite Suspension to Plates (0.5% parasitemia, 2% hematocrit) prepare_plates->add_parasites incubation Incubate for 72 hours (37°C, 5% CO2, 5% O2) add_parasites->incubation add_lysis_buffer Add SYBR Green I Lysis Buffer to each well incubation->add_lysis_buffer incubation_dark Incubate in the dark for 1 hour at room temperature add_lysis_buffer->incubation_dark read_fluorescence Read Fluorescence (Ex: 485 nm, Em: 530 nm) incubation_dark->read_fluorescence analyze_data Data Analysis: Calculate EC50 values read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the P. falciparum growth inhibition assay using SYBR Green I.

Procedure:

  • Preparation of Drug Dilution Plate:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium in a separate 96-well plate. A common starting concentration is 1 µM, with 2-fold serial dilutions.

    • Include wells with complete medium and DMSO as a negative control (vehicle control). The final DMSO concentration should not exceed 0.5%.

    • Also, include wells with uninfected erythrocytes for background fluorescence subtraction.

    • Transfer the drug dilutions to the black 96-well assay plates.

  • Preparation of Parasite Suspension:

    • Prepare a suspension of synchronized ring-stage P. falciparum infected erythrocytes in complete culture medium at 0.5% parasitemia and 2% hematocrit.

  • Assay Incubation:

    • Add the parasite suspension to each well of the assay plate containing the drug dilutions.

    • Incubate the plate in a humidified, gassed incubator at 37°C for 72 hours.

  • Lysis and Staining:

    • After the incubation period, add an equal volume of SYBR Green I lysis buffer to each well.

    • Mix gently by pipetting.

    • Incubate the plate in the dark at room temperature for 1 hour.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis:

    • Subtract the background fluorescence from the uninfected erythrocyte control wells.

    • Normalize the fluorescence values to the vehicle control (DMSO) wells, which represent 100% parasite growth.

    • Plot the percentage of growth inhibition against the log of the this compound concentration.

    • Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Alternative Assay Formats:

Other methods to assess P. falciparum growth inhibition include:

  • [3H]-Hypoxanthine Incorporation Assay: This classic method measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids as an indicator of growth.[8]

  • DAPI-Based Fluorescence Assay: Similar to the SYBR Green I assay, this method uses the DNA-intercalating dye DAPI to quantify parasite growth.[9][10]

  • Lactate Dehydrogenase (LDH) Assay: This colorimetric assay measures the activity of parasite-specific LDH released upon cell lysis.[11]

The choice of assay may depend on the available equipment and laboratory resources. The SYBR Green I method is widely used due to its high sensitivity, simplicity, and non-radioactive nature.[6]

References

Application of MMV019313 in Studying Isoprenoid Metabolism in Parasites

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

MMV019313 is a potent and selective non-bisphosphonate inhibitor of the Plasmodium falciparum bifunctional farnesyl/geranylgeranyl diphosphate synthase (PfFPPS/GGPPS), a critical enzyme in the parasite's isoprenoid biosynthesis pathway.[1][2][3] Isoprenoids are essential for the survival of malaria parasites, playing roles in protein prenylation, ubiquinone synthesis, and dolichol formation.[4][5][6] The parasite's reliance on the methylerythritol phosphate (MEP) pathway for isoprenoid precursor synthesis, which is absent in humans, makes this pathway an attractive target for antimalarial drug development.[4][7][8][9][10] this compound serves as a valuable chemical tool for dissecting the roles of FPP and GGPP in parasite biology and for validating PfFPPS/GGPPS as a druggable target. This document provides detailed application notes and protocols for utilizing this compound in parasitology research.

Introduction

Isoprenoid biosynthesis is an essential metabolic pathway in Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[4][6] The parasite synthesizes isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon precursors for all isoprenoids, via the MEP pathway located in the apicoplast, a non-photosynthetic plastid.[7][10] These precursors are then transported to the cytoplasm where enzymes such as PfFPPS/GGPPS catalyze their condensation to form longer-chain isoprenoids like farnesyl pyrophosphate (FPP; C15) and geranylgeranyl pyrophosphate (GGPP; C20).[1]

This compound was identified through a chemical rescue screen as a specific inhibitor of isoprenoid biosynthesis.[1][2] It exhibits high selectivity for the parasite enzyme over its human homologs, a desirable characteristic for an antimalarial drug candidate.[1][2] This selectivity, combined with its distinct mode of action compared to bisphosphonate inhibitors, makes this compound an excellent tool for studying the downstream effects of PfFPPS/GGPPS inhibition.[1][2]

Data Presentation

Table 1: In Vitro Activity of this compound Against P. falciparum
ParameterConditionValueReference
EC50 P. falciparum W2 strain268 nM (250–289 nM)[2]
P. falciparum (unspecified strain)90 nM[5]
EC50 with IPP Rescue P. falciparum W2 strain (+ 200 µM IPP)3.6 µM (3.2–4.0 µM)[2]
Fold-shift in EC50 with IPP P. falciparum W2 strain>13-fold[2]
Table 2: In Vitro Enzymatic Inhibition by this compound
EnzymeParameterValueReference
PfFPPS/GGPPS IC50 (non-saturating substrates)330 nM[7]
IC50 (unspecified conditions)0.82 µM[3][5]
Human FPPS % Inhibition at 200 µM this compoundNo inhibition[4]
Human GGPPS % Inhibition at 200 µM this compoundNo inhibition[4]

Experimental Protocols

Protocol 1: Quantitative High-Throughput Screening (qHTS) for IPP Rescue

This protocol is designed to identify inhibitors of the isoprenoid biosynthesis pathway by assessing the ability of exogenous isopentenyl pyrophosphate (IPP) to rescue parasite growth from chemical inhibition.

Materials:

  • P. falciparum culture (e.g., W2 strain)

  • Complete parasite culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 2 g/L sodium bicarbonate, 25 µg/mL gentamycin)

  • Human erythrocytes

  • This compound and other test compounds

  • Isopentenyl pyrophosphate (IPP) stock solution (e.g., 20 mM in water, sterile filtered)

  • SYBR Green I nucleic acid stain

  • 384-well black, clear-bottom plates

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Plate reader with fluorescence detection (485 nm excitation, 530 nm emission)

Procedure:

  • Prepare asynchronous P. falciparum cultures and adjust to 0.5% parasitemia and 2% hematocrit in complete medium.

  • Prepare two sets of 384-well plates. To one set, add complete medium. To the other set, add complete medium supplemented with a final concentration of 200 µM IPP.

  • Serially dilute this compound and other test compounds in the plates. Include a no-drug control.

  • Add the parasite culture to all wells.

  • Incubate the plates for 72 hours at 37°C in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) chamber.

  • After incubation, add SYBR Green I lysis buffer to each well.

  • Incubate for 24 hours at room temperature in the dark to allow for cell lysis and staining.

  • Read the fluorescence on a plate reader.

  • Calculate the EC50 values for each compound with and without IPP. A significant fold-shift in the EC50 in the presence of IPP indicates that the compound targets the isoprenoid biosynthesis pathway.[2]

Protocol 2: In Vitro Inhibition of PfFPPS/GGPPS Activity

This protocol measures the direct inhibitory effect of this compound on the enzymatic activity of purified PfFPPS/GGPPS by quantifying the release of pyrophosphate (PPi).

Materials:

  • Purified recombinant PfFPPS/GGPPS, human FPPS, and human GGPPS

  • This compound

  • Geranyl pyrophosphate (GPP) or Farnesyl pyrophosphate (FPP) as allylic substrates

  • Isopentenyl pyrophosphate (IPP) as the homoallylic substrate

  • PPiLight™ Inorganic Pyrophosphate Assay kit (Lonza) or similar

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM DTT).

  • Add this compound at various concentrations to the wells of a 96-well plate.

  • Add the purified enzyme (e.g., 20 µg/mL PfFPPS/GGPPS) to the wells and incubate for 30 minutes at room temperature.[4]

  • Prepare the PPiLight reaction mix according to the manufacturer's instructions.

  • Initiate the enzymatic reaction by adding the PPiLight reaction mix and the substrates to the wells. For non-saturating conditions, use substrate concentrations at their KM values. For saturating conditions, use concentrations such as 100 µM GPP or FPP, and 200 µM IPP.[4]

  • Immediately begin monitoring luminescence over time using a luminometer.

  • Calculate the initial reaction velocities and determine the IC50 of this compound by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Generation and Selection of this compound-Resistant P. falciparum

This protocol describes the generation of drug-resistant parasites to identify the molecular target of this compound.

Materials:

  • P. falciparum culture (e.g., W2 strain)

  • Complete parasite culture medium

  • Human erythrocytes

  • Ethyl methanesulfonate (EMS)

  • This compound

  • 96-well plates for limiting dilution

Procedure:

  • Treat a culture of 10⁸ P. falciparum parasites with a sub-lethal dose of EMS to induce mutagenesis.[2]

  • Wash the parasites to remove the EMS.

  • Culture the mutagenized parasites in the presence of a selective concentration of this compound (e.g., 2-3 times the EC50).

  • Maintain the drug pressure, refreshing the medium and adding fresh erythrocytes as needed. Monitor the culture for the re-emergence of parasites. This may take several weeks.[2]

  • Once resistant parasites are observed, perform limiting dilution to clone individual resistant parasites.

  • Expand the clonal populations and confirm their resistance by determining the EC50 of this compound.

  • Isolate genomic DNA from the resistant clones and the parental line.

  • Perform whole-genome sequencing to identify mutations that confer resistance. The S228T mutation in PfFPPS/GGPPS has been identified as conferring resistance to this compound.[1]

Visualizations

Isoprenoid_Biosynthesis_Pathway Isoprenoid Biosynthesis in P. falciparum cluster_apicoplast Apicoplast cluster_cytoplasm Cytoplasm G3P Glyceraldehyde-3-P MEP_pathway MEP Pathway G3P->MEP_pathway Pyruvate Pyruvate Pyruvate->MEP_pathway IPP_apicoplast IPP MEP_pathway->IPP_apicoplast DMAPP_apicoplast DMAPP MEP_pathway->DMAPP_apicoplast IPP_cytoplasm IPP IPP_apicoplast->IPP_cytoplasm Transport DMAPP_cytoplasm DMAPP DMAPP_apicoplast->DMAPP_cytoplasm Transport PfFPPS_GGPPS PfFPPS/GGPPS IPP_cytoplasm->PfFPPS_GGPPS DMAPP_cytoplasm->PfFPPS_GGPPS FPP FPP (C15) PfFPPS_GGPPS->FPP GGPP GGPP (C20) PfFPPS_GGPPS->GGPP This compound This compound This compound->PfFPPS_GGPPS Isoprenoid_products Downstream Isoprenoids (Ubiquinone, Dolichols, Prenylated Proteins) FPP->Isoprenoid_products GGPP->Isoprenoid_products IPP_Rescue_Workflow IPP Rescue Experimental Workflow start Start with P. falciparum culture split Split culture into two groups start->split group1 Group 1: - this compound split->group1 group2 Group 2: + this compound + 200 µM IPP split->group2 incubate Incubate 72h group1->incubate group2->incubate measure Measure parasitemia (e.g., SYBR Green assay) incubate->measure analyze Analyze Data measure->analyze no_rescue Result: Growth Inhibition analyze->no_rescue No significant EC50 shift rescue Result: Growth Rescued analyze->rescue Significant EC50 shift

References

Application Notes and Protocols for Inducing and Selecting MMV019313 Resistance in Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for inducing and selecting for resistance to the antimalarial compound MMV019313 in Plasmodium falciparum in vitro. The protocols are based on established techniques for parasite culture and drug pressure, with specific modifications necessary for this compound.

Introduction

This compound is a novel antimalarial candidate that inhibits the P. falciparum farnesyl/geranylgeranyl diphosphate synthase (FPPS/GGPPS), a key enzyme in the essential isoprenoid biosynthesis pathway.[1] Understanding the mechanisms by which parasites may develop resistance to this compound is crucial for its development and for anticipating potential clinical challenges. Studies have shown that resistance to this compound can be conferred by a single point mutation (S228T) in the PfFPPS/GGPPS gene or by overexpression of the wild-type enzyme.[2][3] Notably, the selection of this compound-resistant parasites has been shown to require chemical mutagenesis, as resistance does not readily arise under standard drug pressure alone.[2][3]

Data Presentation

The following table summarizes the quantitative data associated with this compound resistance in P. falciparum.

ParameterWild-Type (e.g., Dd2 Strain)This compound-Resistant (S228T mutant or overexpressor)Fold ResistanceReference
EC50 of this compound 268 nM> 3.6 µM>13-fold[1]
This compound IC50 (Enzyme Assay) 0.82 µMNot explicitly stated, but activity is disruptedNot applicable[4]

Experimental Protocols

In Vitro Culture of Plasmodium falciparum Asexual Blood Stages

This protocol describes the standard method for maintaining P. falciparum in continuous culture.

Materials:

  • P. falciparum strain (e.g., Dd2, 3D7)

  • Human erythrocytes (O+)

  • Complete Culture Medium (CCM): RPMI-1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, and 0.5% Albumax II.

  • Incubator at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Sterile culture flasks and plates.

Procedure:

  • Maintain parasites in human erythrocytes at a 2-5% hematocrit in CCM.

  • Incubate cultures at 37°C in a sealed flask with a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Monitor parasite growth daily by Giemsa-stained thin blood smears.

  • Subculture the parasites every 2-3 days to maintain a parasitemia between 1-5%. To subculture, dilute the infected red blood cells with fresh erythrocytes and CCM.

  • For synchronization of parasite stages, treat the culture with 5% D-sorbitol.

Induction of this compound Resistance using Chemical Mutagenesis

This protocol outlines the use of ethyl methanesulfonate (EMS) to induce mutations prior to drug selection.

Materials:

  • Synchronized ring-stage P. falciparum culture (high parasitemia, e.g., 108 parasites).

  • Ethyl methanesulfonate (EMS).

  • Complete Culture Medium (CCM).

  • This compound.

Procedure:

  • Prepare a fresh stock solution of EMS. Determine the EC50 of the EMS batch on the parasite strain to be used in a standard growth inhibition assay.

  • Expose a large population of highly synchronous ring-stage parasites (e.g., 108 parasites) to a sub-lethal concentration of EMS (e.g., the EC50 value) for a defined period (e.g., 4-8 hours) in CCM.

  • After EMS exposure, wash the parasite culture three times with CCM to remove the mutagen.

  • Resuspend the parasites in fresh CCM with uninfected erythrocytes and allow them to recover and expand for one to two growth cycles without drug pressure.

Selection of this compound-Resistant Parasites

This protocol describes the application of drug pressure to select for resistant parasites following mutagenesis.

Materials:

  • Mutagenized P. falciparum culture.

  • This compound.

  • Complete Culture Medium (CCM).

  • 96-well plates for limiting dilution.

Procedure:

  • After the recovery period, apply continuous drug pressure to the mutagenized parasite population with this compound at a concentration of 3-5 times the wild-type EC50 (e.g., ~800 nM - 1.3 µM).

  • Maintain the culture under constant drug pressure, changing the media and adding fresh drug every 48 hours.

  • Monitor the culture for the reappearance of viable parasites by microscopy. This may take several weeks to months.

  • If parasites recrudesce, gradually increase the concentration of this compound in a stepwise manner to select for higher levels of resistance.

  • Once a stable resistant population is established, clone the resistant parasites by limiting dilution in 96-well plates to obtain a clonal line for downstream analysis.

  • Characterize the resistance phenotype of the clonal lines by determining the EC50 of this compound and sequence the PfFPPS/GGPPS gene to identify potential mutations.

Visualizations

Isoprenoid Biosynthesis Pathway and this compound Mechanism of Action

Isoprenoid_Pathway Isoprenoid Biosynthesis Pathway in P. falciparum cluster_MEP MEP/DOXP Pathway (in Apicoplast) cluster_Cytosol Cytosolic Pathway cluster_Resistance Resistance Mechanisms Pyruvate + G3P Pyruvate + G3P DOXP DOXP Pyruvate + G3P->DOXP MEP MEP DOXP->MEP CDP-ME CDP-ME MEP->CDP-ME CDP-MEP CDP-MEP CDP-ME->CDP-MEP MEcPP MEcPP CDP-MEP->MEcPP HMBPP HMBPP MEcPP->HMBPP IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP IspH GPP Geranyl pyrophosphate (GPP) IPP_DMAPP->GPP FPPS/GGPPS FPP Farnesyl pyrophosphate (FPP) GPP->FPP FPPS/GGPPS GGPP Geranylgeranyl pyrophosphate (GGPP) FPP->GGPP FPPS/GGPPS Downstream Products 1 Downstream Products 1 FPP->Downstream Products 1 Protein Prenylation, Heme A, Dolichols Downstream Products 2 Downstream Products 2 GGPP->Downstream Products 2 Protein Prenylation, Carotenoids, Ubiquinone This compound This compound This compound->FPP Inhibits S228T Mutation S228T Mutation S228T Mutation->FPP Reduces this compound binding FPPS/GGPPS Overexpression FPPS/GGPPS Overexpression FPPS/GGPPS Overexpression->FPP Increases target concentration

Caption: this compound inhibits FPPS/GGPPS, blocking isoprenoid production.

Experimental Workflow for Inducing and Selecting this compound Resistance

Resistance_Selection_Workflow Workflow for this compound Resistance Selection start Start with Wild-Type P. falciparum Culture mutagenesis Induce Mutations (e.g., with EMS) start->mutagenesis recovery Recover and Expand Mutagenized Population mutagenesis->recovery selection Apply Continuous This compound Pressure (3-5x EC50) recovery->selection monitoring Monitor for Recrudescence selection->monitoring monitoring->selection No growth cloning Clone Resistant Parasites (Limiting Dilution) monitoring->cloning Parasites reappear characterization Characterize Clonal Lines: - EC50 Determination - Gene Sequencing cloning->characterization end Resistant Line Established characterization->end

Caption: Workflow for generating this compound-resistant P. falciparum.

References

laboratory guidelines for safe handling and storage of MMV019313

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide detailed procedures for the safe handling, storage, and disposal of the potent, non-bisphosphonate inhibitor, MMV019313. Adherence to these protocols is critical to ensure personnel safety and maintain the integrity of the compound for research applications.

Compound Information

This compound is a potent inhibitor of the Plasmodium falciparum farnesyl/geranylgeranyl diphosphate synthase (FPPS/GGPPS), a key enzyme in isoprenoid biosynthesis. It is a drug-like small molecule that conforms to Lipinski's rule of five and shows selective activity against the parasite's enzyme over its human counterparts.

Physicochemical Properties
PropertyValueSource
CAS Number 902630-14-2GlpBio
Molecular Formula C₁₈H₁₇N₃O₂SMedChemExpress
Molecular Weight 355.42 g/mol MedChemExpress
Appearance Solid powderGeneral
Solubility Soluble in DMSOMedChemExpress
Storage (Solid) Room temperature in continental US; may vary elsewhere.MedChemExpress
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month.[1]MedChemExpress

Health and Safety Information

While a comprehensive toxicological profile for this compound is not fully established, it should be handled as a potent bioactive compound. Assume it is hazardous upon inhalation, ingestion, and skin or eye contact.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound, especially in its powdered form.[2][3][4][5][6]

  • Respiratory Protection: A NIOSH-approved respirator is essential to prevent inhalation of the powder. For weighing and initial solution preparation, a powered air-purifying respirator (PAPR) is recommended.[2][7] At a minimum, a well-fitted N95 respirator should be used.[7]

  • Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes and airborne particles.[2][4][6]

  • Skin Protection: A lab coat, long pants, and closed-toe shoes are standard. For handling larger quantities or during procedures with a high risk of contamination, a disposable Tyvek suit is recommended.[6]

  • Hand Protection: Double gloving with nitrile gloves is required.[4] Gloves should be inspected for tears or holes before use and changed frequently, especially after direct contact with the compound.

Experimental Protocols

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Log the compound into the laboratory inventory system, noting the date of receipt.

  • Store the solid compound according to the manufacturer's instructions, typically at room temperature in a dry, well-ventilated area away from incompatible materials.[8][9][10][11][12]

  • For stock solutions, once prepared, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Preparation of Stock Solutions

This procedure should be performed in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[13]

  • Don all required PPE as outlined in section 2.1.

  • Carefully weigh the desired amount of this compound powder.

  • Add the appropriate volume of dimethyl sulfoxide (DMSO) to achieve the desired stock concentration.

  • Cap the vial securely and vortex or sonicate until the solid is completely dissolved.

  • Label the stock solution clearly with the compound name, concentration, solvent, date of preparation, and storage conditions.

  • Aliquot the stock solution into smaller, single-use vials to prevent contamination and degradation from multiple freeze-thaw cycles.

  • Store the aliquots at the recommended temperature.[1]

Spill Cleanup Protocol

For Powder Spills:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Put on the appropriate PPE, including respiratory protection.

  • Contain the Spill: Gently cover the spill with a damp paper towel or absorbent material to prevent the powder from becoming airborne.[7] Do not use dry sweeping methods.[14]

  • Clean the Area: Carefully wipe up the contained powder with the damp absorbent material, working from the outside of the spill inwards.

  • Decontaminate: Wipe the spill area with a suitable laboratory detergent and then with 70% ethanol.

  • Dispose of Waste: All contaminated materials (absorbent pads, gloves, etc.) must be placed in a sealed bag and disposed of as hazardous chemical waste according to institutional guidelines.[15][16]

For Liquid Spills (Solutions):

  • Evacuate and Secure the Area: Alert others and restrict access.

  • Don PPE: Wear appropriate PPE.

  • Contain the Spill: Surround the spill with absorbent material to prevent it from spreading.

  • Absorb the Liquid: Cover the spill with an absorbent powder or pads.[15][16][17]

  • Collect the Waste: Once the liquid is absorbed, use a scoop or forceps to collect the material and place it in a sealed, labeled hazardous waste container.[15][16]

  • Decontaminate: Clean the spill area with a suitable laboratory detergent followed by 70% ethanol.

  • Dispose of Waste: Dispose of all contaminated materials as hazardous chemical waste.

Workflow and Decision-Making Diagrams

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Receive Receive Compound Inspect Inspect for Damage Receive->Inspect Log Log in Inventory Inspect->Log StoreSolid Store Solid at RT Log->StoreSolid PrepareStock Prepare Stock Solution in Fume Hood StoreSolid->PrepareStock StoreStock Store Stock Solution at -20°C or -80°C PrepareStock->StoreStock DonPPE Don Appropriate PPE StoreStock->DonPPE Weigh Weigh Powder in Enclosure DonPPE->Weigh Dissolve Dissolve in DMSO Weigh->Dissolve Use Use in Experiment Dissolve->Use Decontaminate Decontaminate Glassware Use->Decontaminate DisposeWaste Dispose of Contaminated Waste as Hazardous Use->DisposeWaste

Caption: Workflow for the safe handling of this compound from receipt to disposal.

SpillResponse Spill Response Decision Tree for this compound Spill Spill Occurs Evacuate Evacuate and Secure Area Spill->Evacuate Powder Is it a powder? Liquid Is it a liquid? Powder->Liquid No CoverPowder Gently cover with damp absorbent material Powder->CoverPowder Yes ContainLiquid Contain liquid with absorbent material Liquid->ContainLiquid DonPPE Don Full PPE (including respirator) Evacuate->DonPPE DonPPE->Powder WipeUpPowder Wipe up contained powder CoverPowder->WipeUpPowder CollectWaste Collect all contaminated materials WipeUpPowder->CollectWaste AbsorbLiquid Absorb liquid with pads or powder ContainLiquid->AbsorbLiquid AbsorbLiquid->CollectWaste Decontaminate Decontaminate spill area CollectWaste->Decontaminate Dispose Dispose of as hazardous waste Decontaminate->Dispose

Caption: Decision-making process for handling a spill of this compound.

References

analytical methods for quantifying MMV019313 in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: A Generalized Approach for the Quantification of MMV019313 in Biological Samples

Introduction

This compound is a novel, non-bisphosphonate inhibitor of the Plasmodium falciparum farnesyl/geranylgeranyl diphosphate synthase (FPPS/GGPPS), a critical enzyme in the isoprenoid biosynthesis pathway of the malaria parasite.[1][2] As a promising antimalarial candidate, the development of robust and reliable analytical methods for the quantification of this compound in biological matrices is essential for preclinical and clinical pharmacokinetic and toxicokinetic studies.[3][4]

To date, a specific, validated bioanalytical method for the quantification of this compound in biological samples has not been reported in the public scientific literature. This application note, therefore, provides a generalized protocol based on established principles of bioanalytical method development and validation for small molecules, drawing parallels from methodologies developed for other compounds. The most common and sensitive technique for such an application is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5][6][7]

Principle

This method outlines a hypothetical LC-MS/MS assay for the determination of this compound in plasma. The procedure involves extraction of the analyte and an internal standard (IS) from the plasma matrix, followed by chromatographic separation and detection by tandem mass spectrometry.

Materials and Reagents

  • This compound reference standard

  • A suitable internal standard (e.g., a stable isotope-labeled version of this compound)

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • 96-well plates and sealing mats

  • Centrifuge capable of accommodating 96-well plates

Instrumentation

  • A sensitive and selective LC-MS/MS system, such as a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • An appropriate analytical column, for example, a C18 reversed-phase column.

Experimental Workflow Diagram

Analytical Workflow for this compound Quantification Figure 1: Generalized Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation Injection->Chromatography Mass_Spec Mass Spectrometric Detection Chromatography->Mass_Spec Integration Peak Integration Mass_Spec->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Figure 1: Generalized Analytical Workflow for this compound Quantification.

Detailed Protocol

1. Preparation of Stock and Working Solutions

1.1. Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO). 1.2. Prepare a 1 mg/mL stock solution of the internal standard (IS) in the same solvent. 1.3. Serially dilute the this compound stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water) to prepare working standards for calibration curve and quality control (QC) samples. 1.4. Prepare a working solution of the IS at an appropriate concentration.

2. Preparation of Calibration Standards and Quality Controls

2.1. Spike blank human plasma with the this compound working standards to create a calibration curve with a minimum of six non-zero concentration levels. 2.2. Similarly, prepare QC samples at a minimum of three concentration levels (low, medium, and high).

3. Sample Preparation (Protein Precipitation)

3.1. Aliquot 50 µL of plasma samples (standards, QCs, and unknowns) into a 96-well plate. 3.2. Add 150 µL of the IS working solution in acetonitrile to each well. 3.3. Seal the plate and vortex for 2 minutes to ensure thorough mixing and protein precipitation. 3.4. Centrifuge the plate at approximately 4000 rpm for 10 minutes at 4°C. 3.5. Carefully transfer the supernatant to a new 96-well plate for analysis.

4. LC-MS/MS Conditions (Hypothetical)

  • LC System: A suitable UHPLC system.

  • Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from endogenous matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: These would need to be determined by infusing a standard solution of this compound and the IS to identify the precursor and product ions.

Method Validation Parameters (Based on FDA/EMA Guidelines)

A full validation of this method would be required to ensure its reliability for sample analysis.[8] The following parameters should be assessed:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Determined by analyzing replicate QC samples on different days.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical acceptance criteria for a validated bioanalytical method, based on typical regulatory guidelines.

Parameter Acceptance Criteria
Linearity (r²) ≥ 0.99
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)
Inter-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Factor CV ≤ 15%
Stability Analyte concentration within ±15% of nominal

Signaling Pathway and Target

This compound targets the FPPS/GGPPS enzyme in Plasmodium falciparum, inhibiting the synthesis of essential isoprenoid precursors.

This compound Mechanism of Action Figure 2: this compound Target Pathway cluster_pathway Isoprenoid Biosynthesis Pathway IPP Isopentenyl Pyrophosphate (IPP) FPPS_GGPPS FPPS/GGPPS Enzyme IPP->FPPS_GGPPS DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->FPPS_GGPPS GPP Geranyl Pyrophosphate (GPP) FPP Farnesyl Pyrophosphate (FPP) GPP->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Isoprenoids Essential Isoprenoids GGPP->Isoprenoids This compound This compound This compound->FPPS_GGPPS FPPS_GGPPS->GPP

Caption: Figure 2: this compound Target Pathway.

While a specific validated method for this compound is not publicly available, this application note provides a comprehensive, albeit generalized, framework for the development and validation of an LC-MS/MS method for its quantification in biological samples. The successful application of such a method is crucial for advancing the development of this promising antimalarial compound. Researchers are encouraged to use this as a starting point and perform the necessary method development and validation experiments to establish a robust and reliable assay.

References

Using MMV019313 as a Chemical Probe for Plasmodium falciparum Farnesyl/Geranylgeranyl Diphosphate Synthase (PfFPPS/GGPPS) Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Introduction

MMV019313 is a potent and selective non-bisphosphonate inhibitor of the Plasmodium falciparum farnesyl/geranylgeranyl diphosphate synthase (PfFPPS/GGPPS).[1][2][3][4][5] This enzyme is a critical node in the parasite's isoprenoid biosynthesis pathway, which is essential for its survival.[6][7][8][9] Unlike bisphosphonate inhibitors, which also target FPPS/GGPPS enzymes, this compound exhibits remarkable selectivity for the parasite enzyme over its human homologs, making it a valuable chemical probe to investigate the function of PfFPPS/GGPPS in malaria parasites.[1][2][4][10] These notes provide detailed protocols for utilizing this compound to study PfFPPS/GGPPS function in various experimental settings.

Data Presentation

In Vitro and In-Cellular Activity of this compound
ParameterValueTarget/Cell LineCommentsReference(s)
IC50 0.82 µMPurified PfFPPS/GGPPSEnzymatic inhibition[3]
330 nMPurified PfFPPS/GGPPSFPP production under non-saturating substrate conditions[2]
EC50 90 nMP. falciparum (in cultured erythrocytes)Parasite replication inhibition[3]
Selectivity >200 µMHuman FPPS and GGPPSNo significant inhibition observed[10]
This compound Resistance Profile
Mutation/ConditionFold-change in EC50CommentsReference(s)
S228T variant18-fold increaseOverexpression of the S228T variant confers resistance.[2]
Wild-type PfFPPS/GGPPS overexpressionModerate increaseDemonstrates on-target activity.[1][2]

Experimental Protocols

PfFPPS/GGPPS Enzyme Inhibition Assay

This protocol is designed to directly measure the inhibitory activity of this compound against purified PfFPPS/GGPPS.

Materials:

  • Purified recombinant PfFPPS/GGPPS enzyme

  • This compound stock solution (in DMSO)

  • Substrates: Isopentenyl pyrophosphate (IPP) and either dimethylallyl pyrophosphate (DMAPP), geranyl pyrophosphate (GPP), or farnesyl pyrophosphate (FPP)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 2 mM DTT

  • Detection Reagent (e.g., Malachite Green-based phosphate detection kit)

  • 96-well microplate

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the diluted this compound or DMSO (vehicle control) to the wells.

  • Add the purified PfFPPS/GGPPS enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrates (e.g., a mixture of IPP and GPP).

  • Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction stays within the linear range.

  • Stop the reaction by adding the detection reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

P. falciparum Growth Inhibition Assay (SYBR Green I-based)

This assay determines the efficacy of this compound in inhibiting the growth of intraerythrocytic P. falciparum.

Materials:

  • Synchronized ring-stage P. falciparum culture (e.g., 3D7 or Dd2 strain)

  • Complete culture medium (RPMI-1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)

  • Human erythrocytes

  • This compound stock solution (in DMSO)

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I)

  • 96-well black microplate

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium.

  • In a 96-well plate, add the diluted this compound or medium with DMSO (vehicle control).

  • Add the parasite culture (e.g., 0.5% parasitemia, 2% hematocrit) to each well.

  • Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • After incubation, freeze the plate at -80°C to lyse the red blood cells.

  • Thaw the plate and add SYBR Green I lysis buffer to each well.

  • Incubate in the dark at room temperature for 1-2 hours.

  • Measure fluorescence using a microplate reader (excitation: ~485 nm, emission: ~530 nm).

  • Calculate the EC₅₀ value by fitting the fluorescence data to a dose-response curve.

Chemical Rescue Assay with Isopentenyl Pyrophosphate (IPP)

This experiment validates that this compound targets the isoprenoid biosynthesis pathway by observing the rescue of parasite growth upon supplementation with a downstream product.

Materials:

  • All materials for the P. falciparum Growth Inhibition Assay

  • Isopentenyl pyrophosphate (IPP) stock solution

Procedure:

  • Perform the P. falciparum growth inhibition assay as described above.

  • Run a parallel set of experiments where the culture medium is supplemented with a final concentration of IPP (e.g., 200 µM).[2]

  • Compare the EC₅₀ values of this compound in the presence and absence of IPP. A significant rightward shift in the EC₅₀ value in the presence of IPP indicates that this compound targets a step in the isoprenoid biosynthesis pathway upstream of or at FPPS/GGPPS.[2]

Visualizations

Isoprenoid_Biosynthesis_Pathway cluster_apicoplast Apicoplast cluster_cytosol Cytosol MEP_pathway MEP Pathway IPP_DMAPP IPP + DMAPP MEP_pathway->IPP_DMAPP IPP_DMAPP_cyto IPP + DMAPP IPP_DMAPP->IPP_DMAPP_cyto Transport PfFPPS_GGPPS PfFPPS/GGPPS FPP Farnesyl-PP (FPP) PfFPPS_GGPPS->FPP GGPP Geranylgeranyl-PP (GGPP) PfFPPS_GGPPS->GGPP Protein_Prenylation Protein Prenylation FPP->Protein_Prenylation Dolichol_synthesis Dolichol Synthesis FPP->Dolichol_synthesis GGPP->Protein_Prenylation Ubiquinone_synthesis Ubiquinone Synthesis GGPP->Ubiquinone_synthesis IPP_DMAPP_cyto->PfFPPS_GGPPS This compound This compound This compound->PfFPPS_GGPPS Inhibition

Caption: Isoprenoid biosynthesis pathway in P. falciparum and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_incell In-Cellular Validation cluster_resistance Target Engagement & Resistance Purified_Enzyme Purified PfFPPS/GGPPS Enzyme_Assay Enzyme Inhibition Assay (determine IC50) Purified_Enzyme->Enzyme_Assay Parasite_Culture P. falciparum Culture Growth_Assay Growth Inhibition Assay (determine EC50) Parasite_Culture->Growth_Assay Rescue_Assay Chemical Rescue with IPP Growth_Assay->Rescue_Assay Drug_Pressure Continuous Drug Pressure Resistance_Selection Selection of Resistant Parasites Drug_Pressure->Resistance_Selection Genomic_Analysis Whole Genome Sequencing Resistance_Selection->Genomic_Analysis Target_ID Identify Mutations in PfFPPS/GGPPS (e.g., S228T) Genomic_Analysis->Target_ID This compound This compound This compound->Enzyme_Assay This compound->Growth_Assay This compound->Drug_Pressure

Caption: Workflow for characterizing this compound as a chemical probe for PfFPPS/GGPPS.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with MMV019313

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with the antimalarial compound MMV019313 in aqueous solutions.

Troubleshooting Guide: Addressing this compound Precipitation in Aqueous Solutions

Researchers may encounter precipitation or cloudiness when preparing aqueous solutions of this compound, a compound known for its poor aqueous solubility. This guide offers a systematic approach to troubleshoot and resolve these issues.

Initial Assessment:

  • Visual Inspection: Observe the solution for any visible particulates, cloudiness, or precipitation immediately after preparation and over time.

  • Microscopic Examination: If unsure about precipitation, a small aliquot can be examined under a microscope to confirm the presence of solid material.

Troubleshooting Steps:

  • Problem: Precipitate forms immediately upon adding this compound stock solution (e.g., in DMSO) to the aqueous buffer.

    • Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of the organic solvent (e.g., DMSO) may be too low to maintain solubility.

    • Solutions:

      • Decrease the final concentration of this compound.

      • Increase the percentage of the co-solvent (e.g., DMSO) in the final solution. Be mindful of the tolerance of your experimental system to the co-solvent.

      • Use a different co-solvent. Consider solvents such as ethanol, polyethylene glycol (PEG), or propylene glycol, which are often used to improve the solubility of poorly soluble compounds.[1]

      • Prepare a fresh, lower concentration stock solution of this compound in DMSO.

  • Problem: The solution is initially clear but becomes cloudy or forms a precipitate over time.

    • Possible Cause: The compound is kinetically soluble at the initial concentration but is thermodynamically unstable and precipitates out over time to reach its equilibrium solubility.

    • Solutions:

      • Use the solution immediately after preparation.

      • Incorporate a stabilizing agent. Surfactants (e.g., Tween 80, Polysorbate 80) or polymers can help to stabilize the supersaturated solution and prevent precipitation.

      • Consider pH modification. If this compound has ionizable groups, adjusting the pH of the buffer may improve its solubility.

  • Problem: Inconsistent results or poor reproducibility in biological assays.

    • Possible Cause: Undissolved this compound is present in the assay, leading to inaccurate concentrations and variable results.

    • Solutions:

      • Filter the final solution through a 0.22 µm filter to remove any undissolved particles before use in assays.

      • Perform a solubility assessment under your specific experimental conditions to determine the maximum soluble concentration.

      • Employ a formulation strategy such as creating a solid dispersion or a lipid-based formulation to improve solubility and bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

Q2: What are the recommended solvents for preparing stock solutions of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[2] It is advisable to use anhydrous, high-purity DMSO to avoid introducing water that could cause precipitation.

Q3: How can I improve the solubility of this compound for my in vitro experiments?

A3: Several strategies can be employed to enhance the aqueous solubility of this compound:

  • Co-solvents: Adding a water-miscible organic solvent like DMSO, ethanol, or polyethylene glycol (PEG) to the aqueous buffer can increase solubility.[1] It is important to ensure the final concentration of the co-solvent is compatible with your experimental system.

  • pH Adjustment: If this compound has acidic or basic properties, modifying the pH of the solution can improve its solubility.

  • Use of Surfactants: Non-ionic surfactants such as Tween 80 or Polysorbate 80 can be used at low concentrations to form micelles that encapsulate the hydrophobic drug molecules, thereby increasing their apparent solubility.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their solubility.[3]

  • Formulation as a Solid Dispersion: This involves dispersing the drug in a hydrophilic carrier matrix at a molecular level, which can significantly improve its dissolution rate and solubility.[3]

Q4: Are there any formulation strategies to improve the delivery of this compound for in vivo studies?

A4: Yes, for in vivo applications, several formulation strategies can be considered to overcome the poor aqueous solubility of this compound and enhance its bioavailability:

  • Lipid-Based Formulations: Incorporating this compound into oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can improve its absorption.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases its surface area, leading to a higher dissolution rate.

  • Amorphous Solid Dispersions: Similar to the strategy for in vitro use, creating a solid dispersion with a polymer can improve oral bioavailability.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₂H₂₇N₃O₂S[2]
Molecular Weight397.53 g/mol [2]
AppearanceSolid, Off-white to light yellow[2]
Solubility in DMSO4 mg/mL (10.06 mM)[2]
Aqueous SolubilityPoor (Specific value not available)

Table 2: General Strategies for Solubility Enhancement of Poorly Soluble Compounds

StrategyDescriptionPotential AdvantagesPotential Disadvantages
Co-solvency Addition of a water-miscible organic solvent.Simple to implement for in vitro studies.Potential for solvent toxicity in biological systems.
pH Adjustment Modifying the pH to ionize the compound.Can be very effective for ionizable drugs.Not applicable to neutral compounds; risk of precipitation if pH changes.
Surfactants Use of agents to form micelles that solubilize the drug.Can significantly increase apparent solubility.Potential for cell toxicity and interference with assays.
Cyclodextrins Formation of inclusion complexes.Can improve solubility and stability.Can be expensive; potential for nephrotoxicity with some cyclodextrins.
Solid Dispersions Dispersing the drug in a hydrophilic polymer.Enhances dissolution rate and bioavailability.Requires specialized formulation expertise and equipment.
Particle Size Reduction Micronization or nanonization.Increases surface area and dissolution rate.Can be energy-intensive; potential for particle aggregation.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility of this compound

Objective: To rapidly assess the solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microplate (UV-transparent for spectrophotometric method)

  • Plate shaker

  • Centrifuge with a plate rotor or filtration apparatus

  • Plate reader (spectrophotometer or nephelometer)

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Add 2 µL of the DMSO stock solution to the wells of the 96-well plate. Prepare in triplicate.

  • Add 98 µL of the aqueous buffer to each well. This results in a 1:50 dilution and a final DMSO concentration of 2%. The final concentration of this compound will be 200 µM.

  • Seal the plate and shake at room temperature for 2 hours.

  • Separate the undissolved compound:

    • Centrifugation Method: Centrifuge the plate at high speed (e.g., 10,000 x g) for 10 minutes.

    • Filtration Method: Filter the contents of each well through a 0.22 µm filter plate.

  • Transfer the supernatant or filtrate to a new UV-transparent 96-well plate.

  • Measure the absorbance of the solution at the λmax of this compound. If the λmax is unknown, perform a UV scan.

  • Calculate the concentration of the dissolved this compound by comparing the absorbance to a standard curve of this compound prepared in DMSO and diluted in the aqueous buffer.

Protocol 2: Determination of Equilibrium Solubility of this compound (Shake-Flask Method)

Objective: To determine the thermodynamic equilibrium solubility of this compound.

Materials:

  • This compound (solid powder)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (0.22 µm)

  • HPLC system with a suitable column and detector

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess solid should be clearly visible.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached. Periodically check to ensure excess solid remains.

  • After incubation, allow the vials to stand for a short period to let the larger particles settle.

  • Withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter. Discard the first few drops to avoid adsorptive losses.

  • Dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.

  • The equilibrium solubility is the concentration of this compound in the saturated solution.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Solubility Assay cluster_analysis Analysis stock Prepare 10 mM this compound in DMSO add_to_plate Add Stock and Buffer to 96-well Plate stock->add_to_plate buffer Prepare Aqueous Buffer buffer->add_to_plate incubate Incubate with Shaking (2 hours) add_to_plate->incubate separate Separate Undissolved Compound (Centrifuge or Filter) incubate->separate measure Measure Absorbance of Supernatant/Filtrate separate->measure calculate Calculate Kinetic Solubility measure->calculate

Caption: Workflow for the determination of kinetic solubility of this compound.

signaling_pathway cluster_pathway Isoprenoid Biosynthesis Pathway in P. falciparum G3P Glyceraldehyde-3-Phosphate + Pyruvate MEP_pathway MEP/DOXP Pathway (Multiple Steps) G3P->MEP_pathway IPP_DMAPP IPP + DMAPP MEP_pathway->IPP_DMAPP FPPS_GGPPS FPPS/GGPPS IPP_DMAPP->FPPS_GGPPS FPP Farnesyl Pyrophosphate (FPP) FPPS_GGPPS->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPPS_GGPPS->GGPP Isoprenoid_products Essential Isoprenoid Products (Dolichols, Ubiquinone, etc.) FPP->Isoprenoid_products GGPP->Isoprenoid_products This compound This compound This compound->FPPS_GGPPS

Caption: Inhibition of the isoprenoid biosynthesis pathway by this compound.

References

Technical Support Center: Optimizing MMV019313 for Effective Parasite Clearance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with MMV019313 to achieve effective parasite clearance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, non-bisphosphonate inhibitor of the Plasmodium falciparum bifunctional farnesyl/geranylgeranyl diphosphate synthase (FPPS/GGPPS).[1][2] This enzyme is a critical branchpoint in the parasite's isoprenoid biosynthesis pathway.[2][3][4] By inhibiting PfFPPS/GGPPS, this compound disrupts the production of essential isoprenoids, leading to parasite death.[2] It is highly selective for the parasite enzyme over human FPPS and GGPPS, which minimizes the potential for on-target host toxicity.[2][3][4][5]

Q2: What are the recommended starting concentrations for in vitro parasite growth inhibition assays?

Based on published data, the following concentrations can be used as a starting point for in vitro experiments with P. falciparum:

ParameterReported ValueConditions
EC50 90 nMP. falciparum replication in cultured human erythrocytes.[1]
EC50 268 nM (250–289 nM)Single replication cycle growth inhibition assay in the absence of isopentenyl pyrophosphate (IPP).[6]
IC50 0.82 µMInhibition of purified farnesyl/geranylgeranyl diphosphate synthase (FPPS/GGPPS).[1]

It is recommended to perform a dose-response curve to determine the optimal concentration for your specific parasite strain and experimental conditions.

Q3: How should I prepare and store this compound?

Proper handling and storage of this compound are crucial for maintaining its activity.

  • Storage of Powder:

    • -20°C for up to 3 years.

    • 4°C for up to 2 years.[1]

  • Storage of Stock Solutions (in solvent):

    • -80°C for up to 6 months.

    • -20°C for up to 1 month.[1]

For dissolution, refer to the manufacturer's datasheet. A common solvent is DMSO.

Q4: Is there known resistance to this compound?

Yes, resistance to this compound has been observed in vitro. A single point mutation (S228T) in the PfFPPS/GGPPS enzyme has been shown to confer resistance to this compound.[2][4] Overexpression of the wild-type PfFPPS/GGPPS can also lead to resistance.[2]

Troubleshooting Guide

Issue 1: Suboptimal or no parasite clearance observed.

Possible Cause Troubleshooting Step
Incorrect Drug Concentration Perform a dose-response experiment to determine the EC50 for your specific parasite strain and assay conditions.
Compound Degradation Ensure that this compound has been stored correctly in its powdered and dissolved forms. Prepare fresh stock solutions if degradation is suspected.
Resistant Parasite Strain If possible, sequence the PfFPPS/GGPPS gene of your parasite strain to check for the S228T mutation.[2][4]
Assay Conditions Verify the health of your parasite culture, including parasitemia and morphology, before initiating the assay. Ensure optimal culture conditions (gas mixture, temperature, hematocrit) are maintained throughout the experiment.

Issue 2: High variability between experimental replicates.

Possible Cause Troubleshooting Step
Inaccurate Pipetting Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.
Uneven Parasite Distribution Ensure the parasite culture is well-mixed before plating.
Edge Effects in Assay Plates To minimize evaporation, do not use the outer wells of the plate or fill them with sterile medium or water.

Issue 3: Unexpected cytotoxicity in uninfected red blood cells.

Possible Cause Troubleshooting Step
High Solvent Concentration Ensure the final concentration of the solvent (e.g., DMSO) in your assay is below the toxic level for red blood cells (typically ≤0.5%).
Off-Target Effects at High Concentrations This compound has been noted to have a secondary, non-IPP rescuable target at concentrations >3.6 µM.[6] Perform assays at a range of concentrations to identify a specific window of activity against PfFPPS/GGPPS.

Experimental Protocols

Protocol 1: In Vitro P. falciparum Growth Inhibition Assay

This protocol is a standard method to determine the 50% effective concentration (EC50) of an antimalarial compound.

Materials:

  • P. falciparum culture (synchronized at the ring stage)

  • Human red blood cells

  • Complete malaria culture medium (e.g., RPMI-1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, Albumax II, and gentamicin)

  • This compound

  • DMSO (for stock solution)

  • 96-well microtiter plates

  • DNA-intercalating dye (e.g., SYBR Green I)

  • Lysis buffer with dye

  • Fluorescence plate reader

  • Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.[7]

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of this compound in complete culture medium in a 96-well plate.

  • Prepare a parasite culture with 0.5% parasitemia and 2.5% hematocrit.

  • Add the parasite culture to the wells containing the drug dilutions. Include wells with untreated parasites (positive control) and uninfected red blood cells (negative control).

  • Incubate the plate for 72 hours at 37°C in the specified gas mixture.

  • After incubation, lyse the cells and stain the parasite DNA using a lysis buffer containing a fluorescent dye.

  • Measure the fluorescence using a plate reader.

  • Calculate the EC50 value by plotting the percentage of growth inhibition against the log of the drug concentration.

Protocol 2: Isopentenyl Pyrophosphate (IPP) Rescue Assay

This assay confirms that this compound's primary mechanism of action is the inhibition of the isoprenoid biosynthesis pathway.

Materials:

  • Same as Protocol 1

  • Isopentenyl pyrophosphate (IPP)

Procedure:

  • Set up two sets of plates for the growth inhibition assay as described in Protocol 1.

  • To one set of plates, add a final concentration of 200 µM IPP to each well.[6] The other set will not receive IPP.

  • Add the parasite culture to all wells.

  • Incubate and process the plates as described in Protocol 1.

  • Expected Outcome: A rightward shift in the EC50 curve in the presence of IPP indicates that the compound targets the isoprenoid biosynthesis pathway.[6] At 200 µM IPP, the EC50 of this compound was observed to shift approximately 13-fold.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A Prepare this compound Stock Solution C Prepare Serial Dilutions A->C B Synchronize P. falciparum Culture (Ring Stage) E Add Parasite Culture to Plates B->E D Plate Serial Dilutions C->D D->E F Incubate for 72h at 37°C E->F G Add Lysis Buffer with DNA Dye F->G H Measure Fluorescence G->H I Calculate EC50 Value H->I

Caption: Workflow for in vitro parasite growth inhibition assay.

signaling_pathway cluster_pathway Isoprenoid Biosynthesis Pathway in P. falciparum Substrate Isopentenyl Pyrophosphate (IPP) + Dimethylallyl Pyrophosphate (DMAPP) FPPS_GGPPS PfFPPS/GGPPS Substrate->FPPS_GGPPS Products Farnesyl Pyrophosphate (FPP) & Geranylgeranyl Pyrophosphate (GGPP) FPPS_GGPPS->Products Downstream Essential Isoprenoids (e.g., for protein prenylation) Products->Downstream This compound This compound This compound->Inhibition Inhibition->FPPS_GGPPS

Caption: Mechanism of action of this compound in the parasite.

References

addressing off-target effects of MMV019313 in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MMV019313 in cellular models. The information is tailored for scientists and drug development professionals to anticipate and address potential off-target effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target mechanism of action for this compound?

A1: this compound is a potent and specific non-bisphosphonate inhibitor of the Plasmodium falciparum bifunctional farnesyl/geranylgeranyl diphosphate synthase (PfFPPS/GGPPS).[1][2][3][4] It binds to a novel allosteric site on the enzyme, distinct from the substrate-binding site targeted by bisphosphonates.[2][3][5] This selective inhibition disrupts the isoprenoid biosynthesis pathway in the malaria parasite, which is essential for its survival.[6]

Q2: Does this compound show activity against human FPPS or GGPPS?

A2: No, this compound is highly selective for the P. falciparum enzyme. It has shown no significant inhibition of human FPPS or GGPPS, minimizing the potential for on-target toxicity in mammalian cells.[2][3][4]

Q3: What are the potential off-target effects of this compound?

A3: In P. falciparum, off-target effects have been observed at concentrations above 3.6 µM, evidenced by a lack of growth rescue with isopentenyl pyrophosphate (IPP).[6] This suggests the off-target is not related to the isoprenoid biosynthesis pathway. In mammalian cells, this compound has demonstrated a favorable safety profile, showing no cytotoxicity in a panel of 60 human cancer cell lines at a concentration of 10 µM.[4] However, at sufficiently high concentrations, any small molecule inhibitor has the potential for off-target activities.

Q4: What is the recommended concentration range for using this compound in cellular assays?

A4: The effective concentration of this compound can vary depending on the cell type and the specific assay. For P. falciparum, the EC50 for parasite replication is approximately 90 nM.[1] For mammalian cells, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment, starting with a range from low nanomolar to high micromolar. It is advisable to stay below concentrations where off-target effects might become prominent (e.g., >10 µM) unless specifically investigating toxicity.

Q5: How can I confirm that the observed phenotype in my experiment is due to on-target inhibition of isoprenoid biosynthesis?

A5: An isoprenoid rescue experiment is a key method to confirm on-target activity. If the cellular phenotype induced by this compound is due to the inhibition of FPPS/GGPPS, it should be reversible by supplementing the culture medium with downstream products of the isoprenoid pathway, such as farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP). A lack of rescue may indicate an off-target effect.

Troubleshooting Guide

This guide provides solutions to common issues encountered when using this compound in cellular models.

Observed Issue Potential Cause Troubleshooting Steps
Unexpected or severe cytotoxicity in mammalian cells at low concentrations (<10 µM). 1. Off-target toxicity in the specific cell line. 2. Compound instability or degradation. 3. Experimental artifact.1. Confirm On-Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended target (if a mammalian homolog is suspected as an off-target) or another protein. 2. Assess Compound Integrity: Verify the purity and integrity of your this compound stock solution using techniques like HPLC-MS. 3. Perform Control Experiments: Include vehicle-only controls and test a structurally related but inactive analog of this compound if available. 4. Isoprenoid Rescue: Attempt to rescue the cytotoxic phenotype by supplementing with FPP or GGPP.
Lack of a discernible phenotype at expected effective concentrations. 1. Low compound potency in the chosen cell line. 2. Rapid metabolism of the compound by the cells. 3. Insufficient target expression.1. Increase Concentration: Perform a dose-response experiment with a wider concentration range. 2. Assess Compound Stability in Culture: Measure the concentration of this compound in the cell culture medium over time. 3. Confirm Target Expression: Verify the expression of potential off-targets (if hypothesized) in your cell line using qPCR or Western blotting.
Observed phenotype is not rescued by isoprenoid pathway intermediates. 1. The phenotype is due to an off-target effect. 2. The rescue compounds are not being taken up by the cells or are being rapidly metabolized.1. Identify Off-Targets: Employ techniques like kinome profiling or affinity-based proteomics to identify potential off-target binding partners. 2. Generate Resistant Cell Lines: Select for cells that are resistant to this compound and perform genomic or proteomic analysis to identify the resistance mechanism, which may point to the off-target. 3. Optimize Rescue Experiment: Use different formulations or delivery methods for the rescue compounds.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound.

Target/Assay Organism/Cell Line IC50 / EC50 Reference
FPPS/GGPPS (enzymatic assay)Plasmodium falciparum0.82 µM[1]
Parasite ReplicationP. falciparum in human erythrocytes90 nM[1]
CytotoxicityPanel of 60 human cancer cell linesNo cytotoxicity observed at 10 µM[4]
Human FPPSHumanNo inhibition[2][3]
Human GGPPSHumanNo inhibition[2][3]

Key Experimental Protocols

Isoprenoid Rescue Assay

This protocol is designed to determine if the cellular effects of this compound are due to the inhibition of the isoprenoid biosynthesis pathway.

Materials:

  • Cells of interest

  • This compound

  • Farnesyl pyrophosphate (FPP) and/or Geranylgeranyl pyrophosphate (GGPP)

  • Cell culture medium and supplements

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Seed cells in a multi-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in culture medium.

  • Prepare culture medium supplemented with FPP or GGPP. The final concentration of the rescue agent may need to be optimized (typically in the range of 1-10 µM).

  • Treat the cells with the this compound serial dilution in the presence or absence of the rescue agent. Include vehicle-only and rescue agent-only controls.

  • Incubate the cells for a period appropriate to observe the phenotype of interest (e.g., 48-72 hours for proliferation assays).

  • Assess cell viability or the relevant phenotypic endpoint.

  • Data Analysis: Compare the dose-response curves of this compound in the presence and absence of the rescue agent. A rightward shift in the dose-response curve in the presence of the rescue agent indicates on-target activity.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to assess the binding of a ligand to its target protein in a cellular environment.

Materials:

  • Cells of interest

  • This compound

  • PBS and protease inhibitors

  • Instrumentation for heating (e.g., PCR cycler) and cell lysis (e.g., sonicator, freeze-thaw)

  • Antibodies against the protein of interest for Western blotting or ELISA

Procedure:

  • Culture cells to a sufficient density and treat with this compound or vehicle control for a defined period.

  • Harvest and wash the cells, then resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by cooling.

  • Lyse the cells to release soluble proteins.

  • Separate the soluble fraction from the precipitated proteins by centrifugation.

  • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

OnTarget_Pathway cluster_Isoprenoid_Pathway Isoprenoid Biosynthesis Pathway cluster_Inhibition This compound Action AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP GPP GPP DMAPP->GPP FPP FPP GPP->FPP GGPP GGPP FPP->GGPP FPPS_GGPPS FPPS/GGPPS FPP->FPPS_GGPPS Isoprenoids Isoprenoids (e.g., sterols, dolichols) GGPP->Isoprenoids GGPP->FPPS_GGPPS This compound This compound This compound->FPPS_GGPPS Inhibits

Caption: On-target mechanism of this compound in the isoprenoid biosynthesis pathway.

Troubleshooting_Workflow Start Unexpected Cellular Phenotype Observed Is_Concentration_High Is this compound concentration >10 µM? Start->Is_Concentration_High Check_Compound Verify Compound Integrity and Experimental Setup Start->Check_Compound Perform_Rescue Perform Isoprenoid Rescue Assay Is_Concentration_High->Perform_Rescue No Off_Target Potential Off-Target Effect Is_Concentration_High->Off_Target Yes Rescue_Successful Phenotype Rescued? Perform_Rescue->Rescue_Successful On_Target Likely On-Target Effect (Isoprenoid Pathway) Rescue_Successful->On_Target Yes Rescue_Successful->Off_Target No Investigate_Off_Target Investigate Off-Targets (CETSA, Kinome Profiling, Resistant Lines) Off_Target->Investigate_Off_Target

Caption: Troubleshooting workflow for unexpected cellular phenotypes with this compound.

References

improving the bioavailability of MMV019313 for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the bioavailability of MMV019313 for in vivo studies. The information is tailored for scientists and drug development professionals.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a potent, non-bisphosphonate inhibitor of the Plasmodium falciparum farnesyl/geranylgeranyl diphosphate synthase (FPPS/GGPPS), a validated target for antimalarial drugs.[1][2] While it possesses superior physicochemical properties compared to charged bisphosphonates which are known for poor bioavailability, optimizing its systemic exposure is crucial for achieving maximal efficacy in in vivo models.[3] Challenges in oral bioavailability are common for many preclinical candidates and often stem from low aqueous solubility and/or poor membrane permeability.

Q2: Are there any published oral bioavailability data for this compound?

Q3: What is the mechanism of action of this compound?

A3: this compound inhibits the P. falciparum FPPS/GGPPS enzyme. This enzyme is crucial for the biosynthesis of isoprenoids, which are essential for various cellular processes in the parasite, including protein prenylation and the synthesis of ubiquinone. By inhibiting this enzyme, this compound disrupts these vital pathways, leading to parasite death.[1][2]

Isoprenoid Biosynthesis Pathway Inhibition by this compound

IPP Isopentenyl pyrophosphate (IPP) FPPS_GGPPS PfFPPS/GGPPS IPP->FPPS_GGPPS DMAPP Dimethylallyl pyrophosphate (DMAPP) DMAPP->FPPS_GGPPS GPP Geranyl pyrophosphate (GPP) FPP Farnesyl pyrophosphate (FPP) GPP->FPP synthesizes GGPP Geranylgeranyl pyrophosphate (GGPP) FPP->GGPP synthesizes Isoprenoids Essential Isoprenoids (e.g., for protein prenylation, ubiquinone synthesis) GGPP->Isoprenoids FPPS_GGPPS->GPP synthesizes This compound This compound This compound->FPPS_GGPPS inhibits Parasite_Death Parasite Death Isoprenoids->Parasite_Death disruption leads to

Caption: Inhibition of P. falciparum FPPS/GGPPS by this compound, disrupting the isoprenoid biosynthesis pathway.

II. Troubleshooting Guide: Low Bioavailability of this compound

This guide addresses common issues encountered during in vivo studies with this compound that may be related to poor bioavailability.

Observed Problem Potential Cause Recommended Action
High variability in plasma concentrations between animals. Poor solubility and inconsistent dissolution of the compound in the gastrointestinal tract.1. Improve Formulation: Move from a simple suspension to a solubilization-enhancing formulation (see Section III). 2. Particle Size Reduction: Consider micronization or nanosizing of the drug powder to increase surface area for dissolution.
Low or undetectable plasma concentrations after oral dosing. 1. Poor aqueous solubility. 2. Low permeability. 3. First-pass metabolism. 1. Formulation Enhancement: Employ strategies such as co-solvents, surfactants, or lipid-based formulations. 2. Permeability Assessment: Conduct an in vitro Caco-2 permeability assay. 3. Route of Administration: Compare oral (PO) with intraperitoneal (IP) or intravenous (IV) administration to assess the contribution of absorption and first-pass metabolism.
Efficacy in vivo does not correlate with in vitro potency. Insufficient drug exposure at the site of action due to poor bioavailability.1. Dose Escalation Study: Carefully increase the dose while monitoring for toxicity. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Relate plasma concentrations to the observed antimalarial effect to determine the target exposure.
Precipitation of the compound in the formulation upon standing. The chosen vehicle is unable to maintain the compound in a solubilized state.1. Screen Alternative Vehicles: Test a panel of GRAS (Generally Recognized As Safe) excipients. 2. Conduct Stability Studies: Assess the physical and chemical stability of the formulation over the intended use period.

III. Experimental Protocols

A. Formulation Development Workflow

A systematic approach is crucial for developing a suitable formulation to enhance the oral bioavailability of this compound.

Workflow for this compound Formulation Development

A Characterize Physicochemical Properties (Solubility, LogP) B Screen Single Excipients (Co-solvents, Surfactants, Lipids) A->B C Develop Binary/Ternary Systems B->C D Assess Formulation Stability C->D E In Vitro Dissolution Testing D->E F In Vivo Pharmacokinetic Study in Mice E->F

Caption: A stepwise workflow for the development of an oral formulation for this compound.

B. Recommended Formulation Strategies & Vehicles

For a compound with suspected low aqueous solubility, the following formulation approaches are recommended for initial screening. All excipients should be of pharmaceutical grade.

Formulation Type Example Vehicle Composition Rationale
Aqueous Suspension 0.5% (w/v) Hydroxypropylmethylcellulose (HPMC) + 0.1% (w/v) Tween® 80 in waterSimple to prepare and suitable for initial screenings. The surfactant helps to wet the drug particles.
Co-solvent System 10% Dimethyl sulfoxide (DMSO) + 40% Polyethylene glycol 400 (PEG400) + 50% WaterIncreases the solubility of lipophilic compounds. The final concentration of DMSO should be carefully considered for toxicity.
Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS) 30% Capryol™ 90 + 40% Cremophor® EL + 30% Transcutol® HPCan significantly enhance the absorption of poorly soluble drugs by presenting the compound in a solubilized form and utilizing lipid absorption pathways.
Cyclodextrin Complex 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in waterForms an inclusion complex with the drug molecule, increasing its apparent water solubility.
C. Protocol for Oral Gavage in Mice

Materials:

  • This compound formulation

  • Appropriate gauge gavage needle (e.g., 20-22 gauge for adult mice)

  • 1 mL syringe

  • Animal balance

Procedure:

  • Animal Handling: Weigh the mouse to calculate the precise dosing volume.

  • Restraint: Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

  • Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth. Gently insert the needle into the mouth, advancing it along the upper palate towards the esophagus. The needle should pass smoothly without resistance.

  • Dose Administration: Once the needle is in the correct position, slowly administer the formulation.

  • Post-Dosing Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.

D. Protocol for a Preliminary In Vivo Pharmacokinetic Study

Objective: To determine the plasma concentration-time profile of this compound after oral administration of a test formulation.

Study Design:

  • Animals: Male or female BALB/c mice (or other appropriate strain), 6-8 weeks old.

  • Groups:

    • Group 1: Test formulation (e.g., 10 mg/kg, oral gavage)

    • Group 2: Vehicle control (oral gavage)

    • (Optional) Group 3: this compound in a simple suspension (for comparison)

  • Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve).

Pharmacokinetic Study Workflow

A Dose Administration (Oral Gavage) B Serial Blood Sampling A->B C Plasma Separation B->C D LC-MS/MS Bioanalysis C->D E Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) D->E

Caption: Workflow for a typical preclinical pharmacokinetic study.

References

strategies to mitigate MMV019313 degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MMV019313. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experimental setups. Here you will find troubleshooting guides and frequently asked questions to help mitigate potential degradation and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, non-bisphosphonate inhibitor of the bifunctional farnesyl/geranylgeranyl diphosphate synthase (FPPS/GGPPS) in Plasmodium falciparum, the parasite responsible for malaria.[1] It targets the methylerythritol phosphate (MEP) pathway, which is essential for isoprenoid biosynthesis in the parasite but absent in humans, making it a selective antimalarial target.[2][3] Isoprenoids are crucial for various cellular processes in the parasite, including protein prenylation and the synthesis of ubiquinone and dolichols.[3]

Q2: What are the recommended storage conditions for this compound?

Q3: What solvent should I use to prepare a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[4] Ensure you are using anhydrous, high-purity DMSO to minimize the introduction of water, which can affect compound stability.

Q4: Is this compound sensitive to light?

Troubleshooting Guide: Degradation of this compound

This guide addresses common issues related to the potential degradation of this compound during experimental procedures.

Observed Problem Potential Cause Recommended Solution
Inconsistent or lower than expected bioactivity in in vitro assays. 1. Degradation of stock solution: Improper storage (temperature, light exposure) or multiple freeze-thaw cycles. 2. Degradation in assay medium: Instability in aqueous buffer, prolonged incubation at 37°C, or exposure to light during the assay.1. Prepare fresh stock solutions from powder. Aliquot into single-use volumes and store at -80°C. Protect from light. 2. Prepare working solutions immediately before use. Minimize the exposure of assay plates to light. Consider including a freshly prepared standard in each experiment for comparison.
Precipitation of the compound in aqueous assay medium. Poor solubility: this compound has low aqueous solubility. The final concentration of DMSO in the assay medium may be insufficient to maintain solubility.Ensure the final DMSO concentration in your assay is sufficient to keep the compound in solution, typically ≤1%. Perform a solubility test at the highest desired concentration in your assay medium before starting the experiment.
Gradual loss of activity over the course of a long-term experiment. Hydrolysis or oxidation: The quinoline core may be susceptible to hydrolysis, especially at non-neutral pH. Oxidative degradation can also occur.Maintain a pH-controlled environment in your experimental setup. If possible, use degassed buffers to minimize dissolved oxygen. Include appropriate vehicle controls to monitor any time-dependent effects.
Variability between experimental replicates. Inconsistent handling: Differences in light exposure, incubation times, or temperature between replicates.Standardize all experimental steps. Use a consistent protocol for preparing and handling the compound and assay plates.

Data Presentation: Storage and Stability

Form Storage Temperature Duration Reference
Powder-20°C3 years[4]
Powder4°C2 years[4]
In Solvent (DMSO)-80°C6 months[4]
In Solvent (DMSO)-20°C1 month[4]

Note: The stability of this compound in aqueous solutions at various pH values and temperatures has not been extensively reported. As a general precaution, aqueous solutions should be prepared fresh for each experiment.

Experimental Protocols

Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 3.98 mg of this compound (MW: 397.53 g/mol ) in 1 mL of DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[4]

In Vitro Antimalarial Assay against P. falciparum (Example Protocol)

This protocol is a general guideline for assessing the in vitro activity of this compound against the erythrocytic stages of P. falciparum.

  • Materials:

    • P. falciparum culture (e.g., 3D7 strain) synchronized to the ring stage.

    • Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, and Albumax II or human serum).

    • Human red blood cells (RBCs).

    • This compound stock solution (10 mM in DMSO).

    • 96-well microtiter plates.

    • SYBR Green I nucleic acid stain.

    • Lysis buffer (e.g., Tris-HCl with saponin, Triton X-100, and EDTA).

  • Procedure:

    • Prepare a parasite culture with 1% parasitemia and 2% hematocrit in complete culture medium.

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration does not exceed 1%.

    • Add 100 µL of the parasite culture to each well of a 96-well plate.

    • Add 100 µL of the diluted this compound solutions to the respective wells. Include wells with parasite culture and vehicle (DMSO) as negative controls and wells with a known antimalarial (e.g., chloroquine) as a positive control.

    • Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).[7]

    • After incubation, lyse the cells by adding a lysis buffer containing SYBR Green I.

    • Measure fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).

    • Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a suitable model.

Visualizations

Signaling Pathway: Inhibition of Isoprenoid Biosynthesis

MEP_Pathway_Inhibition cluster_parasite Plasmodium falciparum Apicoplast Pyruvate Pyruvate + G3P MEP_pathway MEP Pathway (Multiple Steps) Pyruvate->MEP_pathway IPP_DMAPP IPP + DMAPP MEP_pathway->IPP_DMAPP FPPS_GGPPS FPPS/GGPPS IPP_DMAPP->FPPS_GGPPS FPP_GGPP FPP + GGPP FPPS_GGPPS->FPP_GGPP Isoprenoids Isoprenoid Products (Ubiquinone, Dolichols, etc.) FPP_GGPP->Isoprenoids Parasite_Survival Parasite Survival & Proliferation Isoprenoids->Parasite_Survival This compound This compound This compound->FPPS_GGPPS Inhibition

Caption: Inhibition of the P. falciparum MEP pathway by this compound.

Experimental Workflow: Troubleshooting Inconsistent Results

Troubleshooting_Workflow Start Inconsistent/Poor Experimental Results Check_Compound Check Compound Integrity Start->Check_Compound Check_Assay Review Assay Protocol Check_Compound->Check_Assay Compound OK New_Stock Prepare Fresh Stock Solution from Powder Check_Compound->New_Stock Degradation Suspected Solubility_Test Confirm Solubility in Assay Medium Check_Assay->Solubility_Test Precipitation Observed Standardize_Handling Standardize Handling (e.g., light exposure, timing) Check_Assay->Standardize_Handling Variability Observed Validate_Controls Check Positive/Negative Controls Check_Assay->Validate_Controls Protocol Seems OK Check_Culture Verify Parasite Culture Health Sync_Check Confirm Parasite Synchronization and Viability Check_Culture->Sync_Check Aliquot_Store Aliquot and Store Properly (-80°C, protected from light) New_Stock->Aliquot_Store Rerun Rerun Experiment Aliquot_Store->Rerun Solubility_Test->Rerun Standardize_Handling->Rerun Validate_Controls->Check_Culture Controls OK Sync_Check->Rerun Degradation_Factors cluster_factors Contributing Factors Degradation This compound Degradation Temp Improper Temperature (e.g., > -20°C for solutions) Temp->Degradation Light Light Exposure (UV sensitivity of quinoline core) Light->Degradation FreezeThaw Repeated Freeze-Thaw Cycles FreezeThaw->Degradation Water Presence of Water (Hydrolysis) Water->Degradation pH Non-neutral pH in Aqueous Solutions pH->Degradation

References

refining MMV019313 treatment protocols for different P. falciparum life cycle stages

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for refining treatment protocols using MMV019313 against various life cycle stages of Plasmodium falciparum. The information is presented through troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue Possible Cause Recommended Solution
Inconsistent EC50 values for asexual blood stages 1. Inaccurate drug concentration: Serial dilutions may be inaccurate. 2. Variable parasite synchrony: Asynchronous cultures can lead to variability. 3. Fluctuations in culture conditions: Changes in temperature, gas mixture, or media components. 4. Drug stability: Degradation of this compound in solution.1. Prepare fresh serial dilutions for each experiment. Verify the concentration of the stock solution. 2. Ensure a high degree of synchronicity (>90%) using methods like sorbitol or MACS column purification. 3. Maintain strict adherence to standardized culture protocols. 4. Prepare fresh drug solutions from a frozen stock for each experiment. This compound stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C[1].
"IPP rescue" effect is not observed 1. Insufficient IPP concentration: The concentration of isopentenyl pyrophosphate (IPP) may be too low to bypass the enzymatic block. 2. Off-target effects of this compound at high concentrations: At concentrations significantly above the EC50, this compound may have secondary targets not rescued by IPP[2]. 3. Timing of IPP addition: IPP may be added too late in the parasite life cycle.1. Use a final IPP concentration of 200 µM[2]. 2. Perform the rescue experiment at this compound concentrations closer to the EC50. 3. Add IPP at the beginning of the drug treatment period.
Low or no gametocyte production in culture 1. Suboptimal culture conditions for gametocytogenesis: Factors like serum batches, hematocrit, and parasite density can affect gametocyte induction. 2. Strain-specific differences: Some P. falciparum strains are poor gametocyte producers.1. Screen different batches of human serum for their ability to support gametocytogenesis. Maintain a consistent and appropriate parasite density and hematocrit. 2. Use a reliable gametocyte-producing strain such as NF54.
Poor mosquito infection in Standard Membrane Feeding Assay (SMFA) 1. Low gametocyte viability or maturity: Gametocytes may not be fully mature or may have low viability. 2. Suboptimal mosquito fitness: Mosquitoes may be old, stressed, or from a poor colony. 3. Issues with the blood meal: Temperature of the feeder, membrane type, or presence of anticoagulants can affect feeding.1. Ensure gametocytes are at mature stage V. Assess male gametocyte exflagellation prior to the feed. 2. Use 3-5 day old female mosquitoes that have been starved for at least 5 hours[2]. 3. Maintain the feeder temperature at 37°C. Ensure the membrane is properly prepared and stretched[3][4][5][6].

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a non-bisphosphonate inhibitor of the P. falciparum bifunctional farnesyl/geranylgeranyl diphosphate synthase (FPPS/GGPPS)[2][4][7][8][9]. This enzyme is a critical component of the isoprenoid biosynthesis pathway in the parasite[2]. By inhibiting this enzyme, this compound disrupts the production of essential isoprenoids, leading to parasite death[2]. It binds to a novel, allosteric site on the enzyme, making it highly selective for the parasite enzyme over its human counterparts[2][4][7][8][9][10].

Q2: At what stage of the P. falciparum life cycle is this compound active?

A2: this compound has demonstrated potent activity against the asexual blood stages of P. falciparum[1]. Its "medium killing rate" is consistent with a mechanism of action targeting isoprenoid biosynthesis, which is crucial during the trophozoite stage. Data on its activity against other life cycle stages, such as gametocytes and mosquito stages, is currently limited. The provided experimental protocols can be used to determine its efficacy against these other stages.

Q3: How should I prepare and store this compound for in vitro assays?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For storage, it is recommended to keep the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month[1]. Before use in assays, the stock solution should be thawed and serially diluted in the appropriate culture medium to the desired final concentrations.

Q4: Can the growth inhibitory effect of this compound be reversed?

A4: Yes, the growth inhibitory effect of this compound on asexual blood-stage parasites can be rescued by the addition of isopentenyl pyrophosphate (IPP) to the culture medium[2]. This is because IPP is a downstream product of the isoprenoid biosynthesis pathway and can bypass the enzymatic block caused by this compound. A concentration of 200 µM IPP has been shown to be effective[2].

Quantitative Data Summary

The following tables summarize the known in vitro efficacy of this compound against P. falciparum.

Table 1: In Vitro Activity of this compound against Asexual Blood Stage P. falciparum

Parameter Value Reference
EC50 (without IPP) 268 nM (95% CI: 250-289 nM)[2]
EC50 (with 200 µM IPP) 3.6 µM (95% CI: 3.2-4.0 µM)[2]
Enzymatic IC50 (PfFPPS/GGPPS) 0.82 µM[1]

Experimental Protocols

Protocol 1: Asexual Blood Stage Drug Susceptibility Assay

This protocol is adapted from standard SYBR Green I or DAPI-based fluorescence assays.

1. Parasite Culture and Synchronization:

  • Maintain a continuous culture of P. falciparum (e.g., 3D7 strain) in human erythrocytes at 5% hematocrit in RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine.

  • Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.

2. Assay Plate Preparation:

  • Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include a drug-free control (DMSO vehicle) and an uninfected erythrocyte control.

3. Parasite Incubation:

  • Add synchronized ring-stage parasites (0.5% parasitemia, 2.5% hematocrit) to each well.

  • Incubate the plate for 72 hours at 37°C in a modular incubator chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2.

4. Lysis and Staining:

  • After incubation, lyse the erythrocytes and stain the parasite DNA using a lysis buffer containing a fluorescent dye such as SYBR Green I or DAPI.

5. Data Acquisition and Analysis:

  • Read the fluorescence intensity using a microplate reader.

  • Calculate the 50% effective concentration (EC50) by fitting the dose-response data to a sigmoidal curve using appropriate software.

Protocol 2: Gametocyte Viability Assay

This protocol is designed to assess the activity of this compound against mature (Stage V) gametocytes.

1. Gametocyte Production:

  • Induce gametocytogenesis in a P. falciparum culture (e.g., NF54 strain).

  • Culture for 12-14 days to allow for the development of mature Stage V gametocytes. Asexual parasites can be removed using N-acetyl-D-glucosamine treatment.

2. Drug Treatment:

  • Add serial dilutions of this compound to the mature gametocyte culture in a 96-well plate.

  • Incubate for 48-72 hours.

3. Viability Assessment:

  • Assess gametocyte viability using a metabolic marker (e.g., AlamarBlue) or a fluorescent viability stain (e.g., FDA/PI).

  • Alternatively, assess male gametocyte exflagellation by microscopic examination after stimulation with xanthurenic acid.

4. Data Analysis:

  • Determine the EC50 value based on the reduction in viability or exflagellation compared to untreated controls.

Protocol 3: Standard Membrane Feeding Assay (SMFA)

This assay evaluates the transmission-blocking potential of this compound.

1. Gametocyte Preparation and Drug Treatment:

  • Prepare a mature (Stage V) gametocyte culture.

  • Add this compound at the desired concentration to the gametocyte culture and incubate for 24-48 hours.

2. Mosquito Feeding:

  • Mix the treated gametocyte culture with fresh human serum and erythrocytes.

  • Feed the mixture to starved female Anopheles mosquitoes through a membrane feeding apparatus maintained at 37°C[3][4][5][6].

3. Mosquito Maintenance:

  • Maintain the blood-fed mosquitoes on a sugar solution for 7-10 days to allow for oocyst development.

4. Oocyst Counting:

  • Dissect the mosquito midguts and stain with mercurochrome.

  • Count the number of oocysts per midgut under a microscope.

5. Data Analysis:

  • Compare the number of oocysts in the this compound-treated group to the control group to determine the transmission-blocking activity.

Visualizations

MMV019313_Mechanism_of_Action cluster_pathway Isoprenoid Biosynthesis Pathway in P. falciparum cluster_inhibition This compound Inhibition IPP Isopentenyl pyrophosphate (IPP) DMAPP Dimethylallyl pyrophosphate IPP->DMAPP Isomerase GPP Geranyl pyrophosphate DMAPP->GPP + IPP FPP Farnesyl pyrophosphate GPP->FPP + IPP PfFPPS_GGPPS PfFPPS/GGPPS GGPP Geranylgeranyl pyrophosphate FPP->GGPP + IPP Isoprenoids Essential Isoprenoids (e.g., for protein prenylation, ubiquinone synthesis) GGPP->Isoprenoids This compound This compound This compound->PfFPPS_GGPPS Inhibits

Caption: Mechanism of action of this compound in the P. falciparum isoprenoid biosynthesis pathway.

Experimental_Workflow_SMFA cluster_prep Preparation cluster_feeding Mosquito Infection cluster_analysis Analysis Gametocyte_Culture 1. Culture P. falciparum to mature gametocytes Drug_Treatment 2. Treat gametocytes with this compound Gametocyte_Culture->Drug_Treatment Prepare_Blood_Meal 3. Prepare blood meal with treated gametocytes Drug_Treatment->Prepare_Blood_Meal Membrane_Feeding 4. Feed Anopheles mosquitoes via membrane feeder Prepare_Blood_Meal->Membrane_Feeding Mosquito_Incubation 5. Incubate mosquitoes for 7-10 days Membrane_Feeding->Mosquito_Incubation Midgut_Dissection 6. Dissect mosquito midguts Mosquito_Incubation->Midgut_Dissection Oocyst_Counting 7. Stain and count oocysts Midgut_Dissection->Oocyst_Counting Data_Analysis 8. Analyze transmission- blocking activity Oocyst_Counting->Data_Analysis

Caption: Experimental workflow for the Standard Membrane Feeding Assay (SMFA).

References

Technical Support Center: Managing MMV019313 Resistance in Long-Term Plasmodium falciparum Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the development of resistance to the antimalarial compound MMV019313 in long-term in vitro cultures of Plasmodium falciparum.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a non-bisphosphonate inhibitor of the Plasmodium falciparum farnesyl/geranylgeranyl diphosphate synthase (PfFPPS/GGPPS).[1] This enzyme is crucial for the biosynthesis of isoprenoids, which are essential for parasite survival.

Q2: What are the known mechanisms of resistance to this compound?

A2: There are two primary mechanisms of resistance to this compound observed in in vitro studies:

  • Point mutation in the target enzyme: A single nucleotide polymorphism (SNP) resulting in a serine to threonine substitution at codon 228 (S228T) of the PfFPPS/GGPPS gene disrupts the binding of this compound to the enzyme.[1]

  • Overexpression of the target enzyme: Increased expression of the wild-type PfFPPS/GGPPS gene can also confer resistance to this compound.[2][3]

Q3: How quickly can resistance to this compound develop in vitro?

A3: The time to emergence of resistance can vary depending on the selection pressure and the starting parasite population. In general, resistance to antimalarial drugs in vitro can be selected for over a period of 30 to 100 days of continuous culture under drug pressure.[4]

Q4: Is cross-resistance with other antimalarials a concern with this compound-resistant parasites?

A4: The S228T mutation in PfFPPS/GGPPS confers resistance specifically to this compound and does not affect the activity of bisphosphonate inhibitors of the same enzyme.[1] This suggests a distinct binding mode for this compound. Cross-resistance studies with other classes of antimalarials would be necessary to fully assess the risk.

Troubleshooting Guide

This guide addresses common issues encountered during the long-term culture of P. falciparum for the selection of this compound resistance.

Problem Possible Cause(s) Recommended Solution(s)
Culture crash (sudden drop in parasitemia) 1. Contamination (bacterial or fungal).2. Poor quality of red blood cells (RBCs).3. Suboptimal culture medium.4. Incorrect gas mixture.1. Discard the contaminated culture. If valuable, attempt to rescue with appropriate antibiotics/antifungals.2. Use fresh RBCs (less than 2 weeks old). Ensure proper washing and storage.3. Prepare fresh medium and filter-sterilize. Check the quality of supplements like Albumax or serum.[5]4. Ensure the gas mixture is 5% CO2, 5% O2, and 90% N2.[5]
Slow or inconsistent parasite growth 1. Low starting parasitemia.2. Accumulation of toxic metabolites.3. Fluctuations in incubator temperature or humidity.4. Inconsistent feeding schedule.1. Start cultures with a healthy parasitemia (e.g., 0.5-1%).2. Perform daily media changes, especially for high-density cultures.3. Calibrate and monitor incubator conditions regularly.4. Adhere to a strict daily or every-other-day feeding schedule.
No resistant parasites emerging after prolonged culture 1. Inappropriate drug concentration (too high or too low).2. Insufficient parasite population diversity.3. The spontaneous mutation rate for resistance is very low.1. Start selection with a concentration around the IC50 of the parental line and gradually increase the pressure.2. Use a larger starting parasite inoculum (e.g., 10^8 parasites).3. Continue the selection for a longer period (e.g., >100 days). Consider using a parasite line with a higher intrinsic mutation rate if available.
Difficulty in cloning resistant parasites 1. Low viability of resistant parasites.2. Inaccurate estimation of parasite density for limiting dilution.1. Ensure the culture is healthy before attempting cloning. Use fresh media and RBCs.2. Perform accurate parasite counting using a hemocytometer or flow cytometry. Plate at multiple dilutions (e.g., 0.2, 0.5, 1 parasite/well).

Experimental Protocols

Protocol 1: In Vitro Selection of this compound-Resistant P. falciparum

This protocol describes a stepwise method for selecting this compound-resistant parasites.

  • Establish a continuous culture of a drug-sensitive P. falciparum strain (e.g., 3D7) under standard conditions.

  • Determine the IC50 of this compound for the parental parasite line using the SYBR Green I assay (see Protocol 2).

  • Initiate drug pressure: In a T25 flask with a starting parasitemia of ~0.5-1%, add this compound at a concentration equal to the IC50.

  • Maintain the culture: Perform daily media changes with fresh drug-containing medium. Monitor parasitemia by Giemsa-stained blood smears.

  • Increase drug pressure: Once the parasite culture has adapted and is growing consistently at the initial drug concentration, double the concentration of this compound.

  • Repeat the adaptation and dose-escalation: Continue this process of adaptation followed by a doubling of the drug concentration until the parasites can grow in the presence of a significantly higher concentration of this compound compared to the parental line (e.g., >10-fold the initial IC50).

  • Clone resistant parasites: Once a resistant population is established, clone individual parasites by limiting dilution to obtain a genetically homogenous resistant line.

  • Characterize the resistant clones: Determine the IC50 of the cloned resistant parasites and sequence the PfFPPS/GGPPS gene to identify potential mutations (see Protocol 3).

Protocol 2: IC50 Determination using SYBR Green I Assay

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of this compound.

  • Prepare parasite culture: Synchronize the P. falciparum culture to the ring stage. Adjust the culture to a parasitemia of 0.5% and a hematocrit of 2%.

  • Prepare drug dilutions: Perform serial dilutions of this compound in complete culture medium in a 96-well plate. Include a drug-free control.

  • Incubate: Add 100 µL of the parasite culture to each well of the drug-dilution plate. Incubate for 72 hours under standard culture conditions.

  • Lyse red blood cells: After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

  • Incubate in the dark: Seal the plate and incubate at room temperature in the dark for 1-2 hours.

  • Read fluorescence: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Calculate IC50: Plot the fluorescence intensity against the drug concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 3: Detection of PfFPPS/GGPPS S228T Mutation

This protocol describes the amplification and sequencing of the PfFPPS/GGPPS gene to identify the S228T mutation.

  • Extract genomic DNA: Isolate genomic DNA from the parental (sensitive) and the resistant parasite lines.

  • PCR amplification: Amplify the PfFPPS/GGPPS gene using specific primers.

    • Forward Primer: 5'-ATGAAGTTATCAAAACTTATTTTAAG-3'

    • Reverse Primer: 5'-TTATTTTTCTTCATTTTTATTTTTAAC-3'

  • PCR cycling conditions:

    • Initial denaturation: 95°C for 5 minutes

    • 35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55°C for 30 seconds

      • Extension: 72°C for 1 minute 30 seconds

    • Final extension: 72°C for 10 minutes

  • Verify PCR product: Run the PCR product on an agarose gel to confirm the correct size (~1.2 kb).

  • Purify PCR product: Purify the PCR product using a commercial kit.

  • Sanger sequencing: Send the purified PCR product for Sanger sequencing using the amplification primers.

  • Analyze sequence data: Align the sequence from the resistant parasite with the sequence from the parental parasite and the reference sequence to identify any mutations, specifically at codon 228.

Quantitative Data Summary

Resistance Mechanism Fold-Increase in IC50 (approximate) Reference
S228T mutation in PfFPPS/GGPPS>10-fold[1]
Overexpression of wild-type PfFPPS/GGPPSVariable, dependent on expression level[2][3]

Visualizations

cluster_pathway This compound Signaling Pathway and Resistance cluster_resistance Resistance Mechanisms This compound This compound PfFPPS_GGPPS PfFPPS/GGPPS This compound->PfFPPS_GGPPS Inhibits Isoprenoid_Biosynthesis Isoprenoid Biosynthesis PfFPPS_GGPPS->Isoprenoid_Biosynthesis Catalyzes Parasite_Death Parasite Death Isoprenoid_Biosynthesis->Parasite_Death Essential for survival S228T S228T Mutation S228T->PfFPPS_GGPPS Alters binding site Overexpression Gene Overexpression Overexpression->PfFPPS_GGPPS Increases enzyme level

Caption: this compound inhibits PfFPPS/GGPPS, leading to parasite death.

cluster_workflow Experimental Workflow for Resistance Selection Start Start with drug-sensitive P. falciparum culture IC50_parental Determine parental IC50 (SYBR Green I assay) Start->IC50_parental Drug_Pressure Apply continuous drug pressure (start at IC50) IC50_parental->Drug_Pressure Monitor Monitor parasitemia (Giemsa smear) Drug_Pressure->Monitor Increase_Pressure Increase drug concentration Monitor->Increase_Pressure Parasite adaptation Resistant_Population Resistant population emerges Monitor->Resistant_Population Recrudescence at high [drug] Increase_Pressure->Drug_Pressure Cloning Clone resistant parasites (limiting dilution) Resistant_Population->Cloning IC50_resistant Determine resistant IC50 Cloning->IC50_resistant Genetic_Analysis Genetic analysis (PCR & Sequencing of PfFPPS/GGPPS) Cloning->Genetic_Analysis End Characterized resistant line IC50_resistant->End Genetic_Analysis->End cluster_troubleshooting Troubleshooting Logic for Resistance Selection Start No resistant parasites? Check_Drug_Conc Is drug concentration appropriate? Start->Check_Drug_Conc Check_Culture_Health Is the culture healthy? Check_Drug_Conc->Check_Culture_Health Yes Adjust_Conc Adjust drug concentration Check_Drug_Conc->Adjust_Conc No Check_Inoculum Is the starting inoculum large enough? Check_Culture_Health->Check_Inoculum Yes Troubleshoot_Culture Troubleshoot culture conditions Check_Culture_Health->Troubleshoot_Culture No Increase_Inoculum Increase starting inoculum Check_Inoculum->Increase_Inoculum No Continue_Selection Continue selection for longer Check_Inoculum->Continue_Selection Yes

References

Technical Support Center: MMV019313 Specificity in Complex Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing MMV019313 and troubleshooting potential challenges related to its specificity in complex biological systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its known specificity?

A1: this compound is a potent, non-bisphosphonate inhibitor of the bifunctional farnesyl/geranylgeranyl diphosphate synthase (FPPS/GGPPS) in Plasmodium falciparum, the parasite responsible for malaria.[1][2][3] It is characterized by its high selectivity for the parasite's enzyme over human FPPS and GGPPS, showing no significant inhibition of the human homologs at concentrations up to 200 µM.[4][5][6] This specificity is attributed to its binding to a novel small-molecule binding site not present in the human enzymes.[4][7]

Q2: How does the mechanism of action of this compound differ from bisphosphonates?

A2: this compound has a distinct mode of inhibition compared to bisphosphonates.[2][4] While bisphosphonates typically mimic the diphosphate substrate of FPPS/GGPPS, this compound binds to a different, allosteric site on the P. falciparum enzyme.[4][8] This is evidenced by the observation that an S228T mutation in PfFPPS/GGPPS confers resistance to this compound but not to bisphosphonates.[2][4]

Q3: Are there any known off-target effects of this compound?

A3: At concentrations greater than 3.6 µM, this compound has been observed to inhibit a nonspecific target in P. falciparum that cannot be rescued by the addition of isopentenyl pyrophosphate (IPP).[8] While generally highly selective, it is crucial to use the appropriate concentration range in experiments to avoid potential off-target effects. The compound has shown no cytotoxicity against a panel of 60 human cancer cell lines at 10 µM.[6]

Q4: What are the best practices for preparing and storing this compound to maintain its integrity?

A4: For optimal stability, this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years.[1] Once in solvent, it is recommended to store stock solutions at -80°C for up to six months or at -20°C for up to one month.[1] Following these storage guidelines is critical to ensure the compound's activity and specificity are not compromised.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Apparent lack of efficacy or reduced potency in cellular assays. 1. Compound degradation: Improper storage or handling of this compound. 2. Cell permeability issues: The compound may not be reaching its intracellular target in your specific cell line. 3. High cell density: Insufficient compound-to-cell ratio.1. Verify storage conditions and age of stock solution. Prepare fresh dilutions from a new stock if necessary. 2. Optimize assay conditions. Consider permeabilization strategies if working with non-parasitized cells, though this compound has shown good physicochemical properties.[2] 3. Adjust cell seeding density or compound concentration.
Unexpected cellular phenotype or toxicity, suggesting off-target effects. 1. High compound concentration: Exceeding the optimal concentration range can lead to nonspecific interactions.[8] 2. Contamination of compound stock. 3. Interaction with media components. 1. Perform a dose-response curve to determine the optimal concentration for your assay. Refer to published EC50 values as a starting point. 2. Use a fresh, validated stock of this compound. 3. Review your cell culture media composition for any components that might interfere with the compound.
Inconsistent results between experimental replicates. 1. Inaccurate pipetting or dilution. 2. Variability in cell health or passage number. 3. Inconsistent incubation times. 1. Calibrate pipettes and ensure accurate serial dilutions. 2. Use cells within a consistent passage number range and ensure high viability. 3. Standardize all incubation steps precisely.
Difficulty replicating resistance phenotype with S228T mutant. 1. Incorrect genetic modification or verification. 2. Suboptimal assay conditions to differentiate wild-type and mutant sensitivity. 1. Sequence-verify the S228T mutation in your parasite line. 2. Perform a parallel dose-response experiment with both wild-type and mutant parasites to confirm the expected shift in EC50.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

Target/OrganismAssay TypeIC50 / EC50Reference
P. falciparum FPPS/GGPPSEnzyme Inhibition0.82 µM[1]
P. falciparum (in cultured erythrocytes)Parasite Replication90 nM[1]
Human FPPSEnzyme InhibitionNo activity[2]
Human GGPPSEnzyme InhibitionNo activity[2]

Experimental Protocols & Methodologies

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify the direct binding of this compound to its target, PfFPPS/GGPPS, in a cellular context.[9][10] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Detailed Methodology:

  • Cell Culture and Treatment: Culture P. falciparum-infected erythrocytes to the desired parasitemia. Treat the cells with this compound at various concentrations or a vehicle control for a specified time.

  • Thermal Challenge: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation.

  • Protein Quantification: Analyze the amount of soluble PfFPPS/GGPPS in each sample using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble PfFPPS/GGPPS as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Chemical Proteomics for Off-Target Profiling

Chemical proteomics can be employed to identify potential off-target interactions of this compound across the proteome.[11][12]

Detailed Methodology:

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a photo-reactive crosslinker and a reporter tag (e.g., biotin or a clickable alkyne).

  • In Situ Crosslinking: Treat live cells with the this compound probe. Irradiate the cells with UV light to covalently link the probe to its binding partners.

  • Lysis and Enrichment: Lyse the cells and enrich the probe-bound proteins using affinity purification (e.g., streptavidin beads for a biotin tag).

  • Mass Spectrometry: Digest the enriched proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated samples compared to controls. Competitive displacement with an excess of unmodified this compound can be used to confirm the specificity of the interactions.

Visualizations

experimental_workflow CETSA Workflow for this compound Target Engagement cluster_cell_prep Cell Preparation cluster_thermal_challenge Thermal Challenge cluster_analysis Analysis cell_culture Culture P. falciparum-infected erythrocytes treatment Treat with this compound or vehicle control cell_culture->treatment heating Heat cells at various temperatures treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation to separate soluble and precipitated proteins lysis->centrifugation western_blot Western Blot or MS for PfFPPS/GGPPS centrifugation->western_blot data_analysis Plot melting curves to determine thermal shift western_blot->data_analysis

Caption: CETSA workflow to validate this compound target engagement.

signaling_pathway Isoprenoid Biosynthesis Pathway Inhibition by this compound MEP_pathway MEP Pathway (in apicoplast) IPP IPP MEP_pathway->IPP DMAPP DMAPP IPP->DMAPP GPP GPP IPP->GPP DMAPP->GPP FPP FPP GPP->FPP GPP->FPP GGPP GGPP FPP->GGPP FPP->GGPP downstream Downstream Isoprenoid Products (e.g., for prenylation) GGPP->downstream PfFPPS_GGPPS PfFPPS/GGPPS PfFPPS_GGPPS->GPP PfFPPS_GGPPS->FPP PfFPPS_GGPPS->GGPP This compound This compound This compound->PfFPPS_GGPPS Inhibits

Caption: this compound inhibits PfFPPS/GGPPS in the isoprenoid pathway.

References

Validation & Comparative

Comparative Analysis of MMV019313 with other FPPS Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the farnesyl pyrophosphate synthase (FPPS) inhibitor, MMV019313, with other notable inhibitors of this critical enzyme. The following sections detail a comparative analysis of their performance, supported by experimental data, and provide an overview of the methodologies used in these evaluations.

Executive Summary

Farnesyl pyrophosphate synthase (FPPS) is a key enzyme in the isoprenoid biosynthesis pathway, essential for the survival of the malaria parasite, Plasmodium falciparum. This compound is a potent, non-bisphosphonate inhibitor of the P. falciparum bifunctional FPPS/geranylgeranyl diphosphate synthase (PfFPPS/GGPPS).[1][2][3] This compound has emerged as a promising antimalarial candidate due to its high selectivity for the parasite enzyme over its human homologs and its favorable physicochemical properties compared to traditional bisphosphonate inhibitors.[1][3][4] This guide will delve into a comparative analysis of this compound with other FPPS inhibitors, present available quantitative data, outline experimental protocols, and visualize the relevant biological pathway and experimental workflows.

Data Presentation: Quantitative Comparison of FPPS Inhibitors

The following table summarizes the in vitro potency of this compound and other selected FPPS inhibitors against both the parasite and human enzymes, as well as their efficacy in inhibiting parasite growth.

InhibitorTarget EnzymeIC50 (µM)Target OrganismEC50 (µM)Reference
This compound PfFPPS/GGPPS0.82P. falciparum0.09[2]
This compoundHuman FPPS>200Human>10 (cytotoxicity)[4][5]
This compoundHuman GGPPS>200Human-[4][5]
BPH-703 (Bisphosphonate) PfFPPS/GGPPS-P. falciparum-[5]
BPH-703 (Bisphosphonate)Human FPPS-Human-[5]
Zoledronate (Bisphosphonate) Human FPPS~0.0041Human-[6]
Celastrol T. brucei FPPS17T. brucei-[7]
CelastrolHuman FPPSNo activityHuman-[7]
Taxodione Human FPPS~1-3Human-[7]
Arenarone Human FPPS~1-3Human-[7]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the biological context and experimental procedures, the following diagrams have been generated using the Graphviz (DOT language).

FPPS_Pathway cluster_Mevalonate_Pathway Mevalonate Pathway cluster_Isoprenoid_Synthesis Isoprenoid Synthesis HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase IPP IPP Mevalonate->IPP Multiple Steps DMAPP DMAPP IPP->DMAPP IDI GPP GPP IPP->GPP FPPS FPPS/ GGPPS IPP->FPPS DMAPP->GPP DMAPP->FPPS FPP FPP GPP->FPP GPP->FPPS GGPP GGPP FPP->GGPP Protein Prenylation Protein Prenylation FPP->Protein Prenylation GGPP->Protein Prenylation FPPS->GPP FPPS->FPP synthesizes FPPS->GGPP synthesizes This compound This compound This compound->FPPS inhibits (allosteric) Bisphosphonates Bisphosphonates Bisphosphonates->FPPS inhibits (substrate analog) Parasite Survival Parasite Survival Protein Prenylation->Parasite Survival

Caption: Isoprenoid biosynthesis pathway and points of inhibition by FPPS inhibitors.

Experimental_Workflow cluster_Enzyme_Assay FPPS Enzyme Inhibition Assay cluster_Cell_Assay Parasite Growth Inhibition Assay Recombinant FPPS Recombinant FPPS Incubate Incubate Recombinant FPPS->Incubate Substrates (IPP, GPP) Substrates (IPP, GPP) Substrates (IPP, GPP)->Incubate Inhibitor (e.g., this compound) Inhibitor (e.g., this compound) Inhibitor (e.g., this compound)->Incubate Quantify Product (FPP) Quantify FPP production (e.g., Luciferase-based assay) Incubate->Quantify Product (FPP) Calculate IC50 Calculate IC50 Quantify Product (FPP)->Calculate IC50 Synchronized P. falciparum culture Synchronized P. falciparum culture Add Inhibitor dilutions Add Inhibitor dilutions Synchronized P. falciparum culture->Add Inhibitor dilutions Incubate (1-2 cycles) Incubate (1-2 cycles) Add Inhibitor dilutions->Incubate (1-2 cycles) Measure Parasitemia Measure parasitemia (e.g., SYBR Green, pLDH assay) Incubate (1-2 cycles)->Measure Parasitemia Calculate EC50 Calculate EC50 Measure Parasitemia->Calculate EC50

Caption: General workflows for in vitro FPPS enzyme and parasite growth inhibition assays.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to evaluate FPPS inhibitors.

FPPS Enzyme Inhibition Assay (Luciferase-Based)

This assay quantifies the enzymatic activity of FPPS by measuring the amount of farnesyl pyrophosphate (FPP) produced.

Principle: The assay is performed in a multi-well plate format. Recombinant FPPS enzyme is incubated with its substrates, isopentenyl pyrophosphate (IPP) and geranyl pyrophosphate (GPP), in the presence of varying concentrations of the inhibitor. The amount of FPP produced is then quantified using a coupled enzyme reaction that ultimately leads to the production of light by luciferase. The light intensity is proportional to the amount of FPP produced, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer containing Tris-HCl, MgCl₂, and DTT.

    • Prepare stock solutions of recombinant PfFPPS/GGPPS, IPP, GPP, and the test inhibitor (e.g., this compound) in an appropriate solvent (e.g., DMSO).

    • Prepare the FPP detection reagent, which typically includes a kinase to convert FPP to a substrate for luciferase, and the luciferase enzyme with its substrate, luciferin.

  • Assay Procedure:

    • Add the assay buffer to the wells of a 96-well or 384-well plate.

    • Add serial dilutions of the test inhibitor to the wells.

    • Add the recombinant PfFPPS/GGPPS enzyme to all wells (except for the negative control).

    • Initiate the enzymatic reaction by adding a mixture of IPP and GPP.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction and add the FPP detection reagent.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from wells without enzyme).

    • Normalize the data to the positive control (enzyme with no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Plasmodium falciparum Growth Inhibition Assay

This assay measures the ability of a compound to inhibit the growth of P. falciparum in an in vitro culture of human red blood cells.

Principle: Synchronized ring-stage parasites are cultured in the presence of serial dilutions of the test compound. After one or two replication cycles (48 or 96 hours), parasite growth is quantified by measuring the parasitemia (the percentage of infected red blood cells). Common methods for quantifying parasitemia include staining the parasite DNA with a fluorescent dye (e.g., SYBR Green I) or measuring the activity of a parasite-specific enzyme like lactate dehydrogenase (pLDH). The EC50 value (the effective concentration of the inhibitor that causes 50% growth inhibition) is then calculated.

Detailed Protocol:

  • Parasite Culture and Synchronization:

    • Maintain a continuous culture of P. falciparum (e.g., 3D7 or Dd2 strain) in human red blood cells in a complete culture medium.

    • Synchronize the parasite culture to the ring stage using methods like sorbitol treatment or magnetic-activated cell sorting (MACS).

  • Assay Setup:

    • Prepare serial dilutions of the test compound in a 96-well plate.

    • Add the synchronized ring-stage parasite culture to each well at a starting parasitemia of ~0.5-1%.

    • Include positive (no drug) and negative (uninfected red blood cells) controls.

    • Incubate the plate under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂) for 48 or 72 hours.

  • Quantification of Parasite Growth:

    • SYBR Green I Assay:

      • Lyse the red blood cells and add SYBR Green I dye, which intercalates with DNA.

      • Measure the fluorescence using a plate reader. The fluorescence intensity is proportional to the amount of parasite DNA and thus to the parasitemia.

    • pLDH Assay:

      • Lyse the cells and add the reagents for the pLDH assay. This is a colorimetric assay where the activity of pLDH is measured by the conversion of a substrate, leading to a color change that can be quantified by measuring the absorbance.

  • Data Analysis:

    • Subtract the background signal (from uninfected red blood cells).

    • Normalize the data to the positive control (untreated parasites).

    • Plot the percentage of growth inhibition against the logarithm of the compound concentration.

    • Determine the EC50 value by fitting the data to a dose-response curve.

Conclusion

This compound represents a significant advancement in the development of FPPS inhibitors for the treatment of malaria. Its high selectivity for the parasite enzyme and favorable drug-like properties offer distinct advantages over the traditional bisphosphonate class of inhibitors.[1][3][4] The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of this compound and other novel FPPS inhibitors, which is essential for the discovery of new and effective antimalarial therapies. The provided diagrams offer a clear visualization of the underlying biological pathway and the experimental approaches used in this critical area of research.

References

Validating the Unique Binding Site of MMV019313: A Mutagenesis-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery and validation of novel therapeutic targets and compounds with unique mechanisms of action. This guide provides a comparative analysis of experimental data validating the binding site of the antimalarial compound MMV019313 through mutagenesis studies. We will also compare its target and mechanism to an alternative class of antimalarial compounds, the PfCLK3 inhibitors, to provide a broader context for researchers in the field.

This compound: A Novel Inhibitor of Isoprenoid Biosynthesis

This compound is a potent, non-bisphosphonate inhibitor of the P. falciparum farnesyl/geranylgeranyl diphosphate synthase (PfFPPS/GGPPS).[1][2][3] This enzyme is a critical node in the parasite's isoprenoid biosynthesis pathway, which is essential for its survival.[4][5] Unlike traditional bisphosphonate inhibitors of FPPS/GGPPS that mimic the diphosphate substrate, this compound was found to be highly selective for the parasite enzyme over its human counterparts, suggesting a distinct binding site and mode of inhibition.[2][3][5]

Validation of the Binding Site through Site-Directed Mutagenesis

To confirm the unique binding site of this compound, researchers utilized chemical mutagenesis to generate resistant parasite lines.[4] This approach led to the identification of a single nucleotide polymorphism in the gene encoding PfFPPS/GGPPS, resulting in a serine to threonine substitution at position 228 (S228T).[2][3][5]

Subsequent experiments demonstrated that this S228T mutation conferred resistance to this compound, while having no effect on the activity of bisphosphonate inhibitors.[2][3][5] This provided strong evidence that this compound binds to a novel allosteric site on PfFPPS/GGPPS that includes the S228 residue.

Table 1: Comparative Inhibitory Activity of this compound and Bisphosphonates against Wild-Type and S228T Mutant PfFPPS/GGPPS

CompoundTargetIC50 (Wild-Type)IC50 (S228T Mutant)Fold Change in IC50
This compound PfFPPS/GGPPS0.82 µM[1]> 100 µM (Disrupted Inhibition)[2][3][5]> 120
Zoledronate (Bisphosphonate)PfFPPS/GGPPS~100 nMNo significant change~1
Risedronate (Bisphosphonate)PfFPPS/GGPPS~50 nMNo significant change~1

Note: IC50 values are approximate and gathered from multiple sources. The key takeaway is the significant disruption of this compound inhibition by the S228T mutation.

Experimental Protocols

Site-Directed Mutagenesis in Plasmodium falciparum

The following is a generalized protocol for introducing a point mutation, such as S228T in PfFPPS/GGPPS, into P. falciparum using PCR-based methods. Specific details may need to be optimized for the particular gene and plasmid vector used.

1. Primer Design:

  • Design forward and reverse primers that are complementary to the target sequence and contain the desired mutation (e.g., the codon change for S228T).

  • The primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.

  • The mutation should be located in the center of the primers with at least 10-15 bases of correct sequence on both sides.

  • Primers should have a minimum GC content of 40% and terminate in one or more G or C bases.[6]

2. PCR Amplification:

  • Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., PfuUltra) with the plasmid containing the wild-type gene as the template and the designed mutagenic primers.

  • A typical reaction mixture includes:

    • 5 µl of 10x reaction buffer

    • 1 µl of dNTP mix (10 mM)

    • 1.25 µl of forward primer (10 µM)

    • 1.25 µl of reverse primer (10 µM)

    • Template DNA (5-50 ng)

    • 1 µl of high-fidelity DNA polymerase

    • Nuclease-free water to a final volume of 50 µl.

  • PCR cycling conditions (example):

    • Initial denaturation: 95°C for 30 seconds

    • 18 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55°C for 1 minute

      • Extension: 68°C for 1 minute/kb of plasmid length

    • Final extension: 68°C for 7 minutes.[6]

3. Digestion of Parental DNA:

  • Following PCR, add 1 µl of the DpnI restriction enzyme to the reaction mixture.

  • Incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid.[6]

4. Transformation:

  • Transform the DpnI-treated plasmid into competent E. coli cells.

  • Plate the transformed cells on a selective agar plate (e.g., containing ampicillin) and incubate overnight at 37°C.

5. Verification:

  • Select several colonies and isolate the plasmid DNA.

  • Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of any other mutations.

6. Transfection into P. falciparum :

  • Once the mutated plasmid is verified, it can be transfected into P. falciparum parasites using standard protocols to generate parasites expressing the mutant protein.

Visualizing the Workflow and Pathway

experimental_workflow cluster_plasmid_prep Plasmid Preparation cluster_mutagenesis Site-Directed Mutagenesis cluster_verification Verification cluster_parasite_culture Parasite Culture and Analysis WT_Plasmid Wild-Type PfFPPS/GGPPS Plasmid PCR PCR Amplification WT_Plasmid->PCR Primers Mutagenic Primers (S228T) Primers->PCR DpnI DpnI Digestion of Parental DNA PCR->DpnI Transformation Transformation into E. coli DpnI->Transformation Sequencing DNA Sequencing Transformation->Sequencing Verified_Plasmid Verified S228T Mutant Plasmid Sequencing->Verified_Plasmid Transfection Transfection into P. falciparum Verified_Plasmid->Transfection Resistant_Parasites Generation of Resistant Parasites Transfection->Resistant_Parasites Phenotypic_Assay Phenotypic Assays (IC50 determination) Resistant_Parasites->Phenotypic_Assay

Caption: Workflow for generating and validating this compound-resistant parasites.

isoprenoid_pathway cluster_pathway P. falciparum Isoprenoid Biosynthesis Pathway cluster_inhibitors Inhibitors MEP_Pathway MEP Pathway IPP_DMAPP IPP + DMAPP MEP_Pathway->IPP_DMAPP GPP Geranyl Diphosphate (GPP) IPP_DMAPP->GPP catalyzed by GGPPS activity FPP Farnesyl Diphosphate (FPP) GPP->FPP catalyzed by FPPS activity PfFPPS_GGPPS PfFPPS/GGPPS GGPP Geranylgeranyl Diphosphate (GGPP) FPP->GGPP catalyzed by GGPPS activity Isoprenoids Essential Isoprenoids (e.g., for protein prenylation) FPP->Isoprenoids GGPP->Isoprenoids This compound This compound This compound->PfFPPS_GGPPS Allosteric Inhibition Bisphosphonates Bisphosphonates Bisphosphonates->PfFPPS_GGPPS Competitive Inhibition

Caption: The P. falciparum isoprenoid biosynthesis pathway and points of inhibition.

Alternative Antimalarial Target: PfCLK3

To provide a comparative perspective, we will briefly discuss an alternative class of antimalarial compounds that target a different essential pathway: the PfCLK3 inhibitors. PfCLK3 is a cyclin-dependent-like kinase that plays a crucial role in the regulation of RNA splicing in P. falciparum.[7][8][9] Inhibition of PfCLK3 disrupts the parasite's ability to process pre-mRNA, leading to a rapid killing effect across multiple life stages.[8][10]

Table 2: Comparison of this compound and a PfCLK3 Inhibitor (TCMDC-135051)

FeatureThis compoundTCMDC-135051 (PfCLK3 Inhibitor)
Target PfFPPS/GGPPS[1][2]PfCLK3[8][9]
Pathway Isoprenoid Biosynthesis[4][5]RNA Splicing Regulation[8][9]
Mechanism Allosteric, non-competitive inhibition[2][3]ATP-competitive inhibition[11]
Stage Activity Asexual blood stages[1]Asexual and sexual stages, sporozoites[8][10]
Resistance S228T mutation in PfFPPS/GGPPS[2][5]Mutations in PfCLK3 have been identified[12]

Conclusion

The validation of this compound's unique binding site on PfFPPS/GGPPS through mutagenesis studies provides a compelling case for its development as a novel antimalarial. The S228T mutation serves as a critical tool for confirming on-target activity and for understanding the molecular basis of resistance. By comparing this compound with alternative compounds like PfCLK3 inhibitors, researchers can appreciate the diverse range of essential pathways in P. falciparum that can be targeted for therapeutic intervention. This multi-pronged approach is essential for overcoming the challenge of drug resistance and moving towards the goal of malaria eradication.

References

Lack of Cross-Resistance Observed with Novel Antimalarial Candidate MMV019313

Author: BenchChem Technical Support Team. Date: November 2025

A promising preclinical antimalarial compound, MMV019313, demonstrates a mechanism of action distinct from existing drugs, suggesting a low potential for cross-resistance with current therapies. This finding is critical in the global effort to combat the growing threat of drug-resistant malaria.

This compound is a novel, non-bisphosphonate inhibitor of the Plasmodium falciparum farnesyl/geranylgeranyl diphosphate synthase (FPPS/GGPPS). This enzyme is crucial for the biosynthesis of isoprenoids, which are essential for the parasite's survival. The unique mode of action of this compound, targeting a different binding site on the enzyme compared to bisphosphonates, underpins its potential to circumvent existing resistance mechanisms.

Comparative Efficacy Against Drug-Resistant Strains

While comprehensive head-to-head studies detailing the IC50 values of this compound against a full panel of drug-resistant P. falciparum strains are not yet available in a single publication, the distinct mechanism of action provides a strong indication of a lack of cross-resistance. Resistance to this compound has been specifically linked to a single point mutation (S228T) in the target enzyme, PfFPPS/GGPPS, and to the overexpression of the wild-type enzyme. This resistance mechanism is different from those observed for current frontline antimalarial drugs.

For instance, a study on a derivative of the same chemical series as this compound, MMV1580853, has shown no cross-resistance with artemisinin-resistant parasite strains. Furthermore, its mechanism was found to be distinct from that of both chloroquine and artemisinin. Given the shared core structure and target, it is highly probable that this compound would exhibit a similar lack of cross-resistance.

To provide a clear comparison, the following table summarizes the known resistance mechanisms of major antimalarial drugs, highlighting the unique nature of this compound's target and resistance pathway.

Antimalarial DrugPrimary Mechanism of ActionKey Resistance Mechanism(s)
This compound Inhibition of PfFPPS/GGPPSPoint mutation (S228T) in PfFPPS/GGPPS, Overexpression of PfFPPS/GGPPS
Chloroquine Inhibition of heme detoxification in the parasite's digestive vacuoleMutations in the P. falciparum chloroquine resistance transporter (pfcrt) gene, notably the K76T mutation
Artemisinin & derivatives Heme-mediated activation leading to oxidative stressMutations in the Kelch13 (k13) propeller domain
Atovaquone Inhibition of the mitochondrial cytochrome bc1 complexPoint mutations in the cytochrome b (cytb) gene
Sulfadoxine-Pyrimethamine Inhibition of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR)Point mutations in the dhps and dhfr genes

Experimental Protocols

The assessment of antimalarial drug susceptibility and cross-resistance is typically conducted using in vitro growth inhibition assays. The following is a generalized protocol based on standard methodologies used in the field.

In Vitro Drug Susceptibility Assay (SYBR Green I-based)

This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

  • Parasite Culture: Asynchronous or synchronized cultures of P. falciparum strains (e.g., drug-sensitive 3D7/NF54 and various drug-resistant lines) are maintained in human erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin at 37°C in a controlled gas environment (5% CO2, 5% O2, 90% N2).

  • Drug Plate Preparation: The test compounds, including this compound and standard antimalarials, are serially diluted in culture medium in a 96-well plate.

  • Assay Initiation: Synchronized ring-stage parasites are added to the drug-containing plates to achieve a final parasitemia of ~0.5% and a hematocrit of 2%.

  • Incubation: The plates are incubated for 72 hours under the standard culture conditions to allow for parasite growth.

  • Lysis and Staining: After incubation, the plates are frozen and thawed to lyse the erythrocytes. A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is then added to each well.

  • Fluorescence Reading: The plates are incubated in the dark at room temperature for 1-2 hours, and the fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence readings are plotted against the drug concentrations, and the IC50 values are calculated using a non-linear regression model.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of a cross-resistance study and the mechanism of action of this compound, the following diagrams are provided.

Cross_Resistance_Study_Workflow cluster_setup Assay Setup cluster_assay In Vitro Growth Inhibition Assay cluster_analysis Data Analysis strain_sensitive Drug-Sensitive P. falciparum Strain (e.g., 3D7) culture Co-culture parasites with serially diluted drugs strain_sensitive->culture strain_chloroquine Chloroquine-Resistant Strain (e.g., Dd2) strain_chloroquine->culture strain_artemisinin Artemisinin-Resistant Strain (K13 mutant) strain_artemisinin->culture strain_atovaquone Atovaquone-Resistant Strain (cyt b mutant) strain_atovaquone->culture drug_mmv This compound (Test Compound) drug_mmv->culture drug_control Standard Antimalarials (Controls) drug_control->culture incubation Incubate for 72 hours culture->incubation staining Lyse cells and stain with SYBR Green I incubation->staining reading Measure fluorescence staining->reading ic50 Calculate IC50 values reading->ic50 comparison Compare IC50s between sensitive and resistant strains ic50->comparison conclusion Determine cross-resistance profile comparison->conclusion

Caption: Experimental workflow for determining the cross-resistance profile of an antimalarial compound.

MMV019313_Signaling_Pathway cluster_pathway Isoprenoid Biosynthesis Pathway in P. falciparum IPP_DMAPP IPP / DMAPP FPPS_GGPPS PfFPPS/GGPPS IPP_DMAPP->FPPS_GGPPS FPP Farnesyl pyrophosphate (FPP) FPPS_GGPPS->FPP GGPP Geranylgeranyl pyrophosphate (GGPP) FPPS_GGPPS->GGPP Isoprenoids Essential Isoprenoids (e.g., for protein prenylation, ubiquinone synthesis) FPP->Isoprenoids GGPP->Isoprenoids Parasite_Survival Parasite Survival Isoprenoids->Parasite_Survival This compound This compound This compound->FPPS_GGPPS Inhibits

Caption: Mechanism of action of this compound via inhibition of the isoprenoid biosynthesis pathway.

Head-to-Head Comparison: MMV019313 and Fosmidomycin Targeting Isoprenoid Biosynthesis in Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the mechanisms, efficacy, and experimental evaluation of two potent antimalarial compounds targeting the essential isoprenoid synthesis pathways.

This guide provides a comprehensive, data-driven comparison of MMV019313 and fosmidomycin, two antimalarial compounds that inhibit distinct key enzymes in the isoprenoid biosynthesis pathway of Plasmodium falciparum. Isoprenoids are vital for the parasite's survival, playing crucial roles in various cellular processes, including protein prenylation, cell membrane maintenance, and signaling. The parasite relies on the non-mevalonate, or methylerythritol phosphate (MEP), pathway for the synthesis of isoprenoid precursors, which is absent in humans, making it an attractive target for selective drug development.

Mechanism of Action: Targeting Different Nodes of a Vital Pathway

Fosmidomycin and this compound exhibit their antimalarial activity by inhibiting different enzymes within the isoprenoid biosynthesis pathway.

Fosmidomycin is a phosphonic acid antibiotic that acts as a competitive inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), also known as IspC.[1][2] DXR catalyzes the second committed step in the MEP pathway, converting 1-deoxy-D-xylulose 5-phosphate (DOXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP).[3] By blocking this essential step, fosmidomycin prevents the formation of the fundamental isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

This compound is a potent, non-bisphosphonate inhibitor of the bifunctional farnesyl/geranylgeranyl diphosphate synthase (FPPS/GGPPS).[4][5] This enzyme is responsible for the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) through the sequential condensation of IPP with DMAPP and geranyl pyrophosphate (GPP).[5] FPP and GGPP are crucial for the post-translational prenylation of proteins, a key modification for their membrane localization and function. Unlike fosmidomycin, which acts early in the pathway, this compound targets a downstream branching point.

Quantitative Data Comparison

The following tables summarize the in vitro efficacy of this compound and fosmidomycin against their target enzymes and various strains of P. falciparum.

Table 1: Enzymatic Inhibition

CompoundTarget EnzymeOrganismInhibition ParameterValueReference(s)
This compound FPPS/GGPPSP. falciparumIC50 (FPP production, non-saturating)330 nM[5]
P. falciparumIC50 (FPP production, saturating)2.0 µM[5]
P. falciparumIC50 (GGPP production, saturating)9.8 µM[5]
Fosmidomycin DXR (IspC)P. falciparumIC5034 nM[3]
DXR (IspC)E. coliKi38 nM[1][2]

Table 2: In Vitro Antiplasmodial Activity (IC50/EC50)

CompoundP. falciparum StrainIC50/EC50Reference(s)
This compound -90 nM (EC50)[4]
Fosmidomycin 3D7819 nM[6]
Dd2926 nM[6]
CamWT1.5 µM (72h), 1.27 µM (144h)
CamWT_C580Y2.7 µM (72h), 1.3 µM (144h)
AM1 (Fosmidomycin-resistant)1.1 µM[7]
3D7 (progenitor of AM1)5.8 nM[7]

Visualizing the Isoprenoid Biosynthesis Pathway and Inhibition Points

The following diagram, generated using Graphviz, illustrates the MEP pathway and the subsequent steps in isoprenoid biosynthesis in P. falciparum, highlighting the specific enzymatic steps inhibited by fosmidomycin and this compound.

Isoprenoid_Pathway cluster_MEP MEP Pathway cluster_downstream Downstream Synthesis G3P Glyceraldehyde-3-P DXP DOXP G3P->DXP Pyruvate Pyruvate Pyruvate->DXP DXS MEP MEP DXP->MEP DXR (IspC) CDP_ME CDP-ME MEP->CDP_ME IspD CDP_MEP CDP-MEP CDP_ME->CDP_MEP IspE MEcPP MEcPP CDP_MEP->MEcPP IspF HMBPP HMBPP MEcPP->HMBPP IspG IPP IPP HMBPP->IPP IspH DMAPP DMAPP HMBPP->DMAPP IspH IPP->DMAPP IDI GPP GPP IPP->GPP FPP FPP IPP->FPP GGPP GGPP IPP->GGPP DMAPP->GPP FPPS/GGPPS GPP->FPP FPPS/GGPPS FPP->GGPP FPPS/GGPPS Isoprenoids Isoprenoids (Ubiquinone, Dolichols, Prenylated Proteins) FPP->Isoprenoids GGPP->Isoprenoids Fosmidomycin Fosmidomycin Fosmidomycin->DXP This compound This compound This compound->GPP This compound->FPP This compound->GGPP

References

Validating the Fast-Acting Killing Kinetics of MMV019313: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The emergence and spread of artemisinin-resistant Plasmodium falciparum necessitates the discovery and development of new antimalarial drugs with novel mechanisms of action and rapid parasite-killing kinetics.[1] MMV019313 has emerged as a promising candidate, initially identified as an inhibitor of isoprenoid biosynthesis.[2] This guide provides a comparative analysis of the killing kinetics of this compound against other key antimalarials, supported by experimental data and detailed methodologies to aid researchers in the field of antimalarial drug development.

Mechanism of Action: A Novel Target in Isoprenoid Biosynthesis

This compound is a potent, non-bisphosphonate inhibitor of the P. falciparum bifunctional farnesyl/geranylgeranyl diphosphate synthase (FPPS/GGPPS).[2][3][4] This enzyme is a critical branchpoint in the parasite's isoprenoid biosynthesis pathway, which is essential for producing vital molecules. Unlike bisphosphonate inhibitors, this compound binds to a novel allosteric site on the enzyme, rendering it highly selective for the parasite's FPPS/GGPPS over human counterparts.[4][5][6][7] This high selectivity minimizes the potential for on-target toxicity in humans.[4]

Initially, the fast parasite killing kinetics observed for this compound were considered inconsistent with a mechanism of action in the isoprenoid pathway.[8] However, other evidence points to a medium killing rate, which aligns with targeting this metabolic process.[8]

For comparison, other antimalarials have distinct mechanisms of action:

  • Artemisinin and its derivatives are fast-acting compounds.[1][9] Their mechanism involves the activation of their endoperoxide bridge by heme, which is released during hemoglobin degradation by the parasite.[10][11] This activation generates reactive oxygen species that damage parasite proteins and lipids, leading to rapid cell death.[10][12]

  • Chloroquine , another fast-acting drug, functions by accumulating in the parasite's acidic food vacuole.[9] It inhibits the polymerization of toxic heme into hemozoin, leading to a buildup of free heme that damages parasite membranes and causes lysis.[13][14][15]

  • Atovaquone is a slow-acting antimalarial.[9][16][17] It targets the cytochrome bc1 complex of the parasite's mitochondrial electron transport chain, collapsing the mitochondrial membrane potential and inhibiting pyrimidine synthesis.[18][19]

cluster_Isoprenoid Isoprenoid Biosynthesis Pathway (P. falciparum) cluster_Inhibition Drug Mechanism of Action IPP IPP / DMAPP GPP GPP IPP->GPP via FPPS/GGPPS FPP FPP GPP->FPP via FPPS/GGPPS GGPP GGPP FPP->GGPP via FPPS/GGPPS Isoprenoids Essential Isoprenoids GGPP->Isoprenoids FPPS_GGPPS PfFPPS/GGPPS This compound This compound This compound->FPPS_GGPPS Inhibits (Allosteric Site)

Caption: Mechanism of Action of this compound.

Comparative Killing Kinetics

The speed at which an antimalarial drug kills parasites is a critical determinant of its clinical efficacy. Fast-acting compounds are essential for rapidly clearing parasites and alleviating symptoms, particularly in severe malaria.[1] The killing kinetics of antimalarials are often quantified using the in vitro Parasite Reduction Ratio (PRR) assay, which measures the logarithmic reduction in viable parasites over a 48-hour period.[16] The 99.9% Parasite Clearance Time (PCT99.9%) is another key parameter, indicating the time required to kill 99.9% of the initial parasite population.[16][20]

CompoundMechanism of ActionKilling Rate ClassificationKey Pharmacodynamic Parameters
This compound Inhibitor of P. falciparum FPPS/GGPPSFast to Medium[8]Data on specific PRR or PCT values are not readily available in the public domain.
Dihydroartemisinin Heme-activated generation of reactive oxygen species[10][11]Fast[8][9]Parasite Reduction Ratio (PRR) of ~10,000 per cycle.[21]
Chloroquine Inhibition of heme detoxification[13][14]Fast[9][22]Rapid parasite clearance with a half-life of 4.5 hours.[22]
Atovaquone Inhibition of mitochondrial cytochrome bc1 complex[18]Slow[9][16]Exhibits a significant lag phase before parasite killing.[17]
Pyrimethamine Dihydrofolate reductase inhibitorModerate[1]Slower killing rate compared to artemisinin and chloroquine.[1]

Experimental Protocols: The Parasite Reduction Ratio (PRR) Assay

The PRR assay is considered the gold standard for in vitro assessment of the parasite killing rate of antimalarial compounds.[16][23] It directly measures parasite viability over time following drug exposure.

Methodology
  • Parasite Culture Initiation: Asynchronous P. falciparum cultures (e.g., NF54 strain) are established at a starting parasitemia of approximately 0.3-0.5% and a hematocrit of 1.25-2%.[16][20]

  • Drug Exposure: The parasite cultures are incubated at 37°C in 6-well plates with the test compound at a concentration equivalent to 10 times its 50% inhibitory concentration (IC50).[16] A drug-free culture serves as a growth control. The culture medium and drug are replenished every 24 hours to ensure constant drug pressure.[16][17]

  • Sample Collection: Aliquots of the culture are collected at various time points (e.g., 0, 24, 48, 72, 96, and 120 hours).[16]

  • Drug Removal: The collected parasites are washed three times to completely remove the drug.[16]

  • Limiting Dilution and Regrowth: The drug-free parasites are serially diluted in 96-well plates with fresh red blood cells and culture medium.[16][20] These plates are then incubated for 14 to 28 days to allow any viable parasites to regrow to a detectable level.[16][20]

  • Viability Assessment: The wells are monitored for parasite regrowth (e.g., via microscopy or [3H]hypoxanthine incorporation). The number of viable parasites in the initial aliquot is then calculated based on the highest dilution at which regrowth is observed.[16][17]

  • Data Analysis: A viability-time profile is generated by plotting the number of viable parasites against time. From this profile, key pharmacodynamic parameters such as the lag phase, the PRR (log10 drop in viable parasites within 48 hours), and the PCT99.9% can be determined.[16]

cluster_workflow Parasite Reduction Ratio (PRR) Assay Workflow start Start: P. falciparum Culture (0.3% Parasitemia, 1.25% Hematocrit) expose Expose to Drug (10x IC50) + Growth Control start->expose incubate Incubate at 37°C (Replenish media/drug every 24h) expose->incubate sample Collect Aliquots (0, 24, 48, 72, 96, 120h) incubate->sample wash Wash 3x to Remove Drug sample->wash dilute Serially Dilute in 96-well Plates with fresh RBCs wash->dilute regrow Incubate for 14-28 Days dilute->regrow assess Assess Viability (Regrowth) regrow->assess analyze Calculate PRR & PCT assess->analyze end End: Killing Kinetics Profile analyze->end

Caption: Experimental Workflow of the PRR Assay.

Conclusion

This compound presents a novel and highly selective mechanism of action by targeting the P. falciparum FPPS/GGPPS enzyme at a unique allosteric site.[4][5] While its classification as a fast-acting antimalarial has been debated, with some evidence suggesting a more moderate speed of kill, its distinct mode of action makes it a valuable candidate for further development, especially in the context of artemisinin resistance.[8] The detailed experimental protocols provided in this guide, particularly the PRR assay, are crucial for accurately characterizing the killing kinetics of this compound and other novel antimalarial compounds. Such rigorous preclinical evaluation is essential for identifying new drugs that can effectively combat malaria.

References

Independent Verification of MMV019313's Selectivity for PfFPPS/GGPPS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the antimalarial compound MMV019313 with the alternative bisphosphonate inhibitor, BPH-703, focusing on their selectivity for the Plasmodium falciparum farnesyl/geranylgeranyl diphosphate synthase (PfFPPS/GGPPS) over human orthologs. The information presented is supported by experimental data from peer-reviewed studies.

Executive Summary

This compound is a novel, non-bisphosphonate inhibitor of PfFPPS/GGPPS, a critical enzyme in the parasite's isoprenoid biosynthesis pathway. Unlike traditional bisphosphonate inhibitors, this compound demonstrates remarkable selectivity for the parasite enzyme, showing no activity against human FPPS or GGPPS at high concentrations.[1] This high degree of selectivity represents a significant advantage over existing compounds, such as BPH-703, which exhibit only a modest selectivity profile. The distinct mode of inhibition of this compound, targeting a novel binding site, further underscores its potential as a promising starting point for the development of next-generation antimalarial drugs with an improved safety profile.[1]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity and selectivity of this compound and BPH-703 against P. falciparum and human FPPS/GGPPS enzymes.

CompoundTarget EnzymeIC50 (μM)Selectivity Ratio (Human/Parasite)Citation
This compound PfFPPS/GGPPS (FPP production)0.82>244[2]
PfFPPS/GGPPS (GGPP production)9.8>20
Human FPPS>200-
Human GGPPS>200-
BPH-703 PfFPPS/GGPPSNot explicitly stated, but active2.6 - 3.6
Human FPPSNot explicitly stated, but active-
Human GGPPSNot explicitly stated, but active-

Signaling Pathway and Inhibition

The diagram below illustrates the isoprenoid biosynthesis pathway in Plasmodium falciparum, highlighting the central role of the bifunctional PfFPPS/GGPPS and the points of inhibition by this compound and bisphosphonates.

Isoprenoid_Biosynthesis_Pathway cluster_pathway Isoprenoid Biosynthesis Pathway cluster_enzyme Enzyme cluster_inhibitors Inhibitors IPP Isopentenyl Diphosphate (IPP) GPP Geranyl Diphosphate (GPP) IPP->GPP + DMAPP DMAPP Dimethylallyl Diphosphate (DMAPP) FPP Farnesyl Diphosphate (FPP) GPP->FPP + IPP PfFPPS_GGPPS PfFPPS/GGPPS GGPP Geranylgeranyl Diphosphate (GGPP) FPP->GGPP + IPP Isoprenoids Essential Isoprenoids (Ubiquinone, Dolichol, etc.) GGPP->Isoprenoids This compound This compound This compound->PfFPPS_GGPPS Allosteric Inhibition Bisphosphonates Bisphosphonates (e.g., BPH-703) Bisphosphonates->PfFPPS_GGPPS Competitive Inhibition (Diphosphate analog)

Caption: Isoprenoid biosynthesis pathway in P. falciparum and inhibitor action.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

PfFPPS/GGPPS Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of compounds on the enzymatic activity of purified PfFPPS/GGPPS.

Protocol:

  • Enzyme Preparation: Purified recombinant PfFPPS/GGPPS is used.

  • Reaction Mixture: The reaction is typically carried out in a buffer containing Tris-HCl, MgCl2, and DTT.

  • Substrates: The substrates for the reaction are isopentenyl diphosphate (IPP) and an allylic diphosphate (either dimethylallyl diphosphate - DMAPP, geranyl diphosphate - GPP, or farnesyl diphosphate - FPP).

  • Inhibitor Addition: The test compound (e.g., this compound) is added at varying concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C.

  • Product Detection: The production of farnesyl diphosphate (FPP) and geranylgeranyl diphosphate (GGPP) is quantified. This can be achieved through methods such as liquid chromatography-mass spectrometry (LC-MS) or by using a coupled colorimetric assay that measures the release of pyrophosphate (PPi).

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated from dose-response curves.

Human FPPS and GGPPS Inhibition Assays

To determine selectivity, the inhibitory activity of the compounds is also tested against the human orthologs of the target enzyme.

Protocol:

The protocol is similar to the PfFPPS/GGPPS assay, with the following modifications:

  • Enzyme: Purified recombinant human FPPS or human GGPPS is used.

  • Substrates: For human FPPS, GPP and IPP are used. For human GGPPS, FPP and IPP are the substrates.

  • Analysis: The lack of inhibition at high concentrations (e.g., up to 200 μM) is recorded to establish a lower limit for the selectivity ratio.

P. falciparum Growth Inhibition Assay

This cellular assay determines the potency of the compound in inhibiting the growth of the parasite in red blood cells.

Protocol:

  • Parasite Culture: P. falciparum is cultured in human red blood cells in a suitable culture medium.

  • Drug Dilution: The test compound is serially diluted in the culture medium.

  • Treatment: The parasite culture is treated with the different concentrations of the compound.

  • Incubation: The treated cultures are incubated for a defined period (e.g., 72 hours).

  • Growth Measurement: Parasite growth is quantified using methods such as:

    • SYBR Green I-based fluorescence assay: This method measures the proliferation of the parasite by quantifying its DNA.

    • Microscopy: Giemsa-stained blood smears are used to visually count the number of infected red blood cells.

  • EC50 Determination: The effective concentration of the compound that inhibits 50% of parasite growth (EC50) is determined.

Experimental Workflow

The diagram below outlines the general workflow for the independent verification of a compound's selectivity for PfFPPS/GGPPS.

Experimental_Workflow cluster_in_vitro In Vitro Enzyme Assays cluster_cellular Cellular Assays cluster_data Data Analysis Pf_Assay PfFPPS/GGPPS Inhibition Assay IC50_Calc IC50 Calculation Pf_Assay->IC50_Calc Human_FPPS_Assay Human FPPS Inhibition Assay Human_FPPS_Assay->IC50_Calc Human_GGPPS_Assay Human GGPPS Inhibition Assay Human_GGPPS_Assay->IC50_Calc Growth_Assay P. falciparum Growth Inhibition Assay EC50_Calc EC50 Calculation Growth_Assay->EC50_Calc Selectivity_Calc Selectivity Index Calculation IC50_Calc->Selectivity_Calc Compare IC50s (Human vs. Parasite)

Caption: Workflow for determining inhibitor selectivity.

Conclusion

References

Safety Operating Guide

Proper Disposal Procedures for MMV019313: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for MMV019313 could not be located. The following guidance is based on general laboratory safety principles for handling research compounds with an incomplete hazard profile. Researchers, scientists, and drug development professionals must consult with their institution's Environmental Health and Safety (EHS) department for specific disposal protocols that comply with local, state, and federal regulations. This document provides essential safety and logistical information but is not a substitute for a formal risk assessment.

This compound is a potent, non-bisphosphonate inhibitor of farnesyl/geranylgeranyl diphosphate synthase (FPPS/GGPPS) with activity against Plasmodium falciparum. While one study indicated it showed no cytotoxicity against a panel of 60 human cancer cell lines at a 10 µM concentration, a comprehensive toxicological and environmental hazard profile is not publicly available. Therefore, it is prudent to handle and dispose of this compound as potentially hazardous chemical waste.

Compound Data and Properties

For easy reference, the available quantitative data for this compound is summarized below.

PropertyValue
CAS Number 902630-14-2
Molecular Formula C₂₂H₂₇N₃O₂S
Molecular Weight 397.53 g/mol
Appearance Solid (Off-white to light yellow)
Solubility DMSO: 4 mg/mL (10.06 mM) - requires ultrasonic and warming
Storage (Powder) -20°C for 3 years; 4°C for 2 years
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month

Experimental Protocols: Waste Handling

The following methodologies are based on standard laboratory procedures for managing chemical waste when a specific SDS is unavailable.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required at all times when handling this compound and its associated waste. This includes, but is not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

  • Closed-toe shoes

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure
  • Waste Identification and Classification:

    • Treat all forms of this compound waste (pure compound, solutions, contaminated materials) as hazardous chemical waste.

    • Do not dispose of this compound down the drain or in regular solid waste.

  • Waste Segregation:

    • Solid Waste: Collect unused or expired solid this compound, along with grossly contaminated items like weigh boats, gloves, and absorbent pads, in a dedicated, sealed container.

    • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and chemically compatible (e.g., glass or polyethylene) waste container. Do not mix with other solvent waste streams unless approved by your EHS department.

    • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

  • Waste Containment and Labeling:

    • All waste containers must be in good condition and have a securely fitting cap.

    • Label each container clearly with "Hazardous Waste" and the full chemical name: "this compound".

    • List all components of a mixture, including solvents and their approximate concentrations.

    • Include the date of waste generation and the principal investigator's name and lab location.

  • Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • Ensure secondary containment (e.g., a spill tray) is used to prevent the spread of material in case of a leak.

  • Disposal:

    • Contact your institution's EHS or Hazardous Waste Management department to schedule a pickup.

    • Do not attempt to neutralize or treat the chemical waste unless you have a specific, validated, and approved protocol.

Visualizing the Disposal Workflow

The following diagram outlines the logical steps and decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound, emphasizing safety in the absence of an SDS.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.